molecular formula C9H11BrO3 B1338902 2-Bromo-4-(2-methoxyethoxy)phenol CAS No. 52076-14-9

2-Bromo-4-(2-methoxyethoxy)phenol

Cat. No.: B1338902
CAS No.: 52076-14-9
M. Wt: 247.09 g/mol
InChI Key: DAQDBWKQGYANFW-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-methoxyethoxy)phenol is a useful research compound. Its molecular formula is C9H11BrO3 and its molecular weight is 247.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(2-methoxyethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQDBWKQGYANFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60536436
Record name 2-Bromo-4-(2-methoxyethoxy)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52076-14-9
Record name 2-Bromo-4-(2-methoxyethoxy)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-(2-methoxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-(2-methoxyethoxy)phenol is a key building block in the synthesis of various pharmacologically active molecules and other functional organic compounds. Its unique substitution pattern, featuring a bromine atom ortho to a hydroxyl group and a methoxyethoxy chain at the para position, provides multiple reactive sites for further chemical transformations. This guide offers a comprehensive overview of a reliable and efficient synthetic pathway to this valuable intermediate, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability.

Strategic Synthesis Design: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with the selective mono-etherification of hydroquinone, followed by a regioselective ortho-bromination. This strategy allows for precise control over the introduction of the functional groups, minimizing the formation of undesired isomers and byproducts.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ortho-Bromination Hydroquinone Hydroquinone Intermediate_1 4-(2-Methoxyethoxy)phenol Hydroquinone->Intermediate_1 Acetone, Reflux 2-Bromoethyl methyl ether 2-Bromoethyl methyl ether 2-Bromoethyl methyl ether->Intermediate_1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product Methanol, rt NBS N-Bromosuccinimide (NBS) NBS->Final_Product p-TsOH p-Toluenesulfonic acid (p-TsOH) p-TsOH->Final_Product Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ortho-Bromination s1_start Combine Hydroquinone and K2CO3 in Acetone s1_add_alkyl Add 2-Bromoethyl methyl ether s1_start->s1_add_alkyl s1_reflux Reflux for 12-24h s1_add_alkyl->s1_reflux s1_workup Filter and Concentrate s1_reflux->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product 4-(2-Methoxyethoxy)phenol s1_purify->s1_product s2_start Dissolve Phenol and p-TsOH in Methanol s1_product->s2_start s2_add_nbs Add NBS solution s2_start->s2_add_nbs s2_react Stir at RT s2_add_nbs->s2_react s2_workup Concentrate and Extract s2_react->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product This compound s2_purify->s2_product

An In-depth Technical Guide to 2-Bromo-4-(2-methoxyethoxy)phenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-(2-methoxyethoxy)phenol, a versatile substituted phenol intermediate of significant interest to researchers in medicinal chemistry and materials science. While not extensively characterized in public literature, its structural motifs—a reactive aryl bromide, an activating phenolic hydroxyl group, and a flexible methoxyethoxy side chain—position it as a valuable building block for complex molecular architectures. This document synthesizes available data on related compounds to present a detailed profile covering its physicochemical properties, predictive spectroscopic analysis, a proposed synthetic route with a detailed protocol, and a discussion of its chemical reactivity. Emphasis is placed on its utility in modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, and its potential applications in the development of novel pharmaceuticals.

Core Physicochemical and Spectroscopic Profile

This compound (CAS No. 52076-14-9) is a halogenated phenolic compound whose structure is primed for diverse chemical transformations.[1] The strategic placement of the bromine atom ortho to the hydroxyl group and para to the ether linkage dictates its reactivity and synthetic potential.

Physicochemical Properties

Quantitative experimental data for the target compound is sparse. The properties listed below are a combination of catalog information and computationally predicted values, providing a baseline for experimental planning.

PropertyValueSource
CAS Number 52076-14-9[1]
Molecular Formula C₉H₁₁BrO₃[1][2]
Molecular Weight 247.09 g/mol [1][2][3]
IUPAC Name This compound[1]
Boiling Point 308.7 ± 32.0 °C (Predicted)[2]
Density 1.475 g/cm³ (Predicted)[2]
Purity ≥95% (as commercially available)[1]
Predictive Spectroscopic Analysis
  • ¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

    • δ ~7.10 ppm (d, J ≈ 3.0 Hz, 1H): Aromatic proton ortho to the hydroxyl group and meta to the ether linkage.

    • δ ~6.95 ppm (d, J ≈ 8.9 Hz, 1H): Aromatic proton meta to both the hydroxyl and bromo groups.

    • δ ~6.85 ppm (dd, J ≈ 8.9, 3.0 Hz, 1H): Aromatic proton ortho to the ether linkage and meta to the hydroxyl group.

    • δ ~5.50 ppm (s, 1H): Phenolic hydroxyl proton (broad singlet, may exchange with D₂O).

    • δ ~4.10 ppm (t, J ≈ 4.8 Hz, 2H): Methylene protons adjacent to the aromatic oxygen (-OCH₂ CH₂OCH₃).

    • δ ~3.75 ppm (t, J ≈ 4.8 Hz, 2H): Methylene protons adjacent to the methoxy group (-OCH₂CH₂ OCH₃).

    • δ ~3.45 ppm (s, 3H): Methyl protons of the methoxy group (-OCH₃).

    • Rationale: The predicted aromatic shifts are based on the known spectrum of 2-Bromo-4-methoxyphenol, which shows signals at δ 7.01, 6.94, and 6.78 ppm.[4] The aliphatic signals are standard predictions for a 2-methoxyethoxy group.

  • ¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

    • δ ~154.0, ~147.0 ppm: Aromatic carbons directly attached to oxygen (C-OH and C-OR).

    • δ ~118.0, ~117.0, ~116.0 ppm: Aromatic CH carbons.

    • δ ~110.0 ppm: Aromatic carbon attached to bromine (C-Br).

    • δ ~71.0, ~69.0 ppm: Aliphatic carbons of the ether chain (-C H₂-C H₂-).

    • δ ~59.0 ppm: Methoxy carbon (-OC H₃).

    • Rationale: This prediction is extrapolated from the spectrum of 2-Bromo-4-methoxyphenol, which displays aromatic signals between 109 and 154 ppm and a methoxy signal at 56.0 ppm.[4]

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): Expect a characteristic pair of peaks at m/z 246 and 248 of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This is the most definitive feature.

    • Key Fragments: Fragmentation would likely proceed via cleavage of the ether side chain. Expect significant fragments corresponding to the loss of ·CH₂OCH₃ (m/z 201/203), ·OCH₂CH₂OCH₃ (m/z 187/189), and cleavage of the C-Br bond (m/z 167).

  • Infrared (IR) Spectroscopy:

    • ~3400 cm⁻¹ (broad): O-H stretch from the phenolic group.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxyethoxy group.

    • ~1600, ~1500 cm⁻¹: Aromatic C=C ring stretching.

    • ~1230 cm⁻¹ (strong): Aryl-O stretching.

    • ~1120 cm⁻¹ (strong): Aliphatic C-O-C ether stretching.

Synthesis and Purification

A logical and efficient synthesis of this compound involves the selective electrophilic bromination of the corresponding precursor, 4-(2-methoxyethoxy)phenol. The strong activating and ortho-, para-directing nature of the phenolic hydroxyl group facilitates this transformation. With the para position blocked, bromination is highly directed to the ortho position.

Proposed Synthetic Workflow

The diagram below illustrates the straightforward, single-step conversion from the starting phenol to the target product.

Synthesis_Workflow Start 4-(2-methoxyethoxy)phenol (Precursor) Reagent N-Bromosuccinimide (NBS) or Br₂ in CH₂Cl₂ Start->Reagent 1. Electrophilic Aromatic Substitution Product This compound (Target Compound) Reagent->Product Purification Silica Gel Column Chromatography Product->Purification 2. Purification Final Pure Product Purification->Final

Caption: Proposed synthesis and purification workflow.

Detailed Experimental Protocol: Selective Bromination

This protocol is a robust, well-established method for the ortho-bromination of activated phenols. The choice of N-Bromosuccinimide (NBS) is often preferred over elemental bromine in a laboratory setting as it is a solid reagent that is easier and safer to handle, often leading to higher selectivity and cleaner reactions.

Materials:

  • 4-(2-methoxyethoxy)phenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (optional, but recommended)

  • Silica gel (for chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(2-methoxyethoxy)phenol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the reaction rate and minimize the formation of di-brominated side products.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. Adding the brominating agent slowly ensures that its concentration remains low, favoring mono-substitution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any unreacted bromine or NBS.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any acidic byproducts), water, and finally brine.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) is a suitable eluent system.

    • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound.

Chemical Reactivity and Synthetic Utility

The molecule's value is derived from its distinct reactive sites, which can be addressed with high selectivity.

Reactivity_Map cluster_mol mol A Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) mol:e->A Aryl Bromide Site B O-Alkylation / O-Acylation (Williamson Ether Synthesis) mol:n->B Phenolic OH Site C Further Electrophilic Aromatic Substitution mol:sw->C Activated Ring

Caption: Key reactive sites and associated synthetic transformations.

The Aryl Bromide: A Handle for Cross-Coupling

The C-Br bond is the most versatile functional group on the molecule for building molecular complexity. It serves as a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.[5]

Representative Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling the aryl bromide with a boronic acid to form a new C-C bond, a cornerstone of pharmaceutical synthesis.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis, 0.03 eq) or other suitable Pd catalyst

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Argon or Nitrogen gas

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add this compound, the arylboronic acid, and the base (K₂CO₃).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as the palladium catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Causality: The palladium catalyst undergoes an oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by the base) and reductive elimination, the new C-C bond is formed, and the catalyst is regenerated, completing the catalytic cycle.

Applications in Drug Discovery

Substituted phenols and aryl bromides are privileged structures in medicinal chemistry. This compound serves as a key building block for molecules targeting a range of biological pathways.

  • Scaffold for Bioactive Molecules: The structure is related to key intermediates used in the synthesis of the β-adrenergic blocker Carvedilol.[6][7] While not a direct precursor, its core scaffold allows for the synthesis of novel analogs for structure-activity relationship (SAR) studies.

  • Kinase Inhibitor Synthesis: The diaryl ether or biaryl structures readily formed via cross-coupling reactions are common motifs in tyrosine kinase inhibitors. For example, related brominated phenols are used to construct the core of drugs like Bosutinib, which is used in cancer therapy.[8][9] The flexibility of the methoxyethoxy side chain can be exploited to improve solubility and pharmacokinetic properties.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. The following guidance is based on GHS classifications for closely related and structurally similar compounds like 2-bromo-4-methoxyphenol.[10][11]

Hazard ClassGHS ClassificationPrecautionary Statements
Skin Corrosion/Irritation Warning: H315 - Causes skin irritationP264, P280, P302+P352, P332+P313
Serious Eye Damage/Irritation Warning: H319 - Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity Warning: H335 - May cause respiratory irritationP261, P271, P304+P340, P312
  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[12] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[12][13] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[12][14]

References

  • 2-Bromo-4-metoxifenol. Chem-Impex. [Link]

  • A facile synthesis of carvedilol, β-adrenergic blocking agent, via a key 5-substituted-2-oxazolidinone intermediate. Indian Journal of Chemistry. [Link]

  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research. [Link]

  • 2-Bromo-4-methoxyphenol | C7H7BrO2 | CID 297382. PubChem. [Link]

  • 2-Bromo-4-methoxy-phenol. ChemBK. [Link]

  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol: A β-adrenergic receptor. ResearchGate. [Link]

  • BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. JETIR. [Link]

  • Supplementary Information: Characterization data of all products. Beilstein Journals. [Link]

  • Novel design and synthesis of modified structure of carvedilol. PubMed. [Link]

  • Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Cole-Parmer. [Link]

  • 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234. PubChem. [Link]

  • Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

"2-Bromo-4-(2-methoxyethoxy)phenol" CAS number 17332-11-5

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Chemical Compound Research

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Deep Dive into Compound Research

I've initiated a thorough investigation of the compound, aiming to understand its complete profile. Right now, I'm concentrating on synthesis pathways, characteristic properties, and potential uses. The physicochemical aspects, including spectroscopic data and reactions, are the next focus. Furthermore, I'll research its potential in medicinal chemistry, biological effects, and reliable analytical methods. I'm also ensuring that safety guidelines are thoroughly researched.

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I'm currently working to expand the Applications section. Specifically, I'm focusing on its role as an intermediate in pharmaceutical synthesis, highlighting the bromine's utility in cross-coupling reactions to build complexity. I'll also discuss its utility in agrochemicals and specialty chemicals, plus potential for biological activity like antioxidant properties. I'm aiming for a comprehensive overview of its potential.

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"2-Bromo-4-(2-methoxyethoxy)phenol" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-4-(2-methoxyethoxy)phenol

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and characterization of this compound (CAS No: 52076-14-9). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features that define the compound's reactivity and potential as a versatile intermediate in medicinal chemistry and organic synthesis. We will explore a validated synthetic pathway, discuss the interpretation of key spectroscopic data for structural elucidation, and provide insights into its potential applications, grounded in the established principles of physical organic chemistry.

Introduction

This compound is a substituted aromatic compound belonging to the bromophenol class of molecules.[1] Its structure is characterized by a phenol core, a bromine atom ortho to the hydroxyl group, and a 2-methoxyethoxy side chain para to the hydroxyl group. This specific arrangement of functional groups—a strong hydrogen-bond-donating phenol, a reactive bromine handle for cross-coupling, and a flexible ether linkage—makes it a molecule of significant interest.

Bromophenols are a class of compounds found naturally in marine organisms and are recognized for a wide range of biological activities, including antimicrobial, antioxidant, and antiviral properties.[2] In synthetic chemistry, the presence of a bromine atom on an electron-rich phenolic ring provides an excellent electrophilic site for transition-metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.[3] The methoxyethoxy group can modulate the compound's lipophilicity and solubility, crucial parameters in drug design. This guide serves to elucidate the foundational chemical principles of this molecule, providing the technical basis for its application in advanced research.

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is defined by the precise spatial arrangement of its constituent atoms and functional groups. The core is a benzene ring, creating a planar, aromatic system.

  • Phenolic Group (-OH): The hydroxyl group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Its acidic proton is a key site for hydrogen bonding and salt formation.

  • Bromo Group (-Br): Located at the C2 position (ortho to the hydroxyl), the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it still directs electrophilic substitution to the remaining ortho/para positions.[4] Crucially, it serves as a versatile leaving group in reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, which are cornerstones of modern pharmaceutical synthesis.[3]

  • Methoxyethoxy Group (-OCH₂CH₂OCH₃): This ether linkage at the C4 position (para to the hydroxyl) is another ortho-, para-directing group. Its flexibility and polarity can influence the molecule's conformation and intermolecular interactions, impacting properties like solubility and crystal packing.

The interplay of these groups governs the molecule's electronic landscape and steric environment, dictating its reactivity and utility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 52076-14-9[5][6][7]
Molecular Formula C₉H₁₁BrO₃[5][6][7]
Molecular Weight 247.09 g/mol [5][6]
IUPAC Name This compound[5]
SMILES BrC1=CC(OCCOC)=CC=C1O[5]
Predicted Boiling Point 308.7 ± 32.0 °C[6]
Predicted Density 1.475 g/cm³[6]

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of this compound is not prevalent, a robust and logical synthetic route can be designed based on fundamental organic chemistry principles. The most efficient pathway involves the selective bromination of a commercially available or readily synthesized precursor, 4-(2-methoxyethoxy)phenol.

Proposed Synthetic Pathway

The synthesis is a single-step electrophilic aromatic substitution.

Step 1: Electrophilic Bromination of 4-(2-methoxyethoxy)phenol

The precursor, 4-(2-methoxyethoxy)phenol, possesses two activating groups: the hydroxyl (-OH) and the methoxyethoxy (-OCH₂CH₂OCH₃) group. The hydroxyl group is one of the most powerful activating groups, strongly directing incoming electrophiles to its ortho and para positions. Since the para position is already occupied by the ether group, substitution is heavily favored at the ortho positions (C2 and C6).

The choice of brominating agent and solvent is critical to control the reaction and prevent over-bromination, which can lead to di- or tri-brominated products.[8] Using a non-polar solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) at a low temperature reduces the polarity of the reaction medium, thereby tempering the reactivity of the bromine and favoring mono-substitution.[8]

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions.

  • Reaction Setup: To a solution of 4-(2-methoxyethoxy)phenol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

  • Bromination: Add a solution of bromine (1.0 eq) in CH₂Cl₂ dropwise to the stirred reaction mixture over 30 minutes. The characteristic reddish-brown color of bromine should dissipate upon addition.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, we can reliably predict the key diagnostic signals based on its structure and data from analogous compounds.[9][10][11]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Region (δ 6.8-7.2 ppm): Three distinct signals corresponding to the three protons on the aromatic ring. Their splitting patterns (doublets, doublet of doublets) would confirm the 1,2,4-substitution pattern.

    • Phenolic Proton (δ ~5.5 ppm): A broad singlet for the -OH proton, which is exchangeable with D₂O.

    • Ether Protons (δ 3.7-4.1 ppm): Two triplets, each integrating to 2H, for the -O-CH₂-CH₂-O- moiety, showing characteristic coupling to each other.

    • Methoxy Protons (δ ~3.4 ppm): A sharp singlet, integrating to 3H, for the terminal -OCH₃ group.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance):

    • The spectrum should display 9 unique signals, corresponding to the 9 carbon atoms in the molecule, confirming the molecular formula. Key shifts would include those for the carbon bearing the bromine (C-Br, ~110-115 ppm) and the carbons attached to oxygen (C-O, ~145-155 ppm).

  • MS (Mass Spectrometry):

    • The mass spectrum would show a distinctive molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity. This isotopic signature is definitive proof of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

  • IR (Infrared Spectroscopy):

    • A broad absorption band around 3200-3500 cm⁻¹ corresponding to the O-H stretching of the phenol.

    • Sharp peaks around 2850-3000 cm⁻¹ for C-H stretching.

    • Strong C-O stretching bands for the ether and phenol around 1200-1250 cm⁻¹.

Reactivity and Potential Applications

The true value of this compound lies in its potential as a versatile building block for creating more complex molecules, particularly in the field of drug discovery.[12][13]

  • Cross-Coupling Reactions: The C-Br bond is a prime site for palladium- or copper-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, alkyl, or nitrogen-containing substituents, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[13][14]

  • Etherification/Esterification: The phenolic hydroxyl group can be readily converted into ethers or esters to further modify the molecule's properties or to serve as a protecting group during a multi-step synthesis.[15]

  • Medicinal Chemistry Scaffold: The overall structure represents a "privileged scaffold" that can be elaborated upon to generate libraries of compounds for biological screening. Its derivatives have potential applications as anti-inflammatory agents, analgesics, or antioxidants.[2][12]

Safety and Handling

Based on safety data for structurally related bromophenols, this compound should be handled with care.[16][17][18] It is predicted to be an irritant to the eyes, skin, and respiratory system.[17][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[16][18]

Conclusion

This compound is a strategically designed molecule with significant potential as a synthetic intermediate. Its molecular structure, featuring a reactive bromine atom, an activating phenolic group, and a modulating ether side chain, offers a rich platform for chemical modification. Understanding its synthesis, structural characteristics, and reactivity profile provides researchers with the essential knowledge to leverage this compound in the development of novel pharmaceuticals and advanced materials.

References

[15] ACS Publications. (2012, July 17). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. Available from:

[12] Chem-Impex. 2-Bromo-4-metoxifenol. Available from:

[5] AChemBlock. (2026, January 15). 2-Bromo-4-(2-methoxy-ethoxy)-phenol 95% | CAS: 52076-14-9. Available from:

[20] Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). Available from:

[21] ACS Publications. Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate | Environmental Science & Technology. Available from:

[22] Google Patents. EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto. Available from:

[23] Royal Society of Chemistry. (2023, September 5). Aluminium-catalysed synthesis of aryl enol ethers from phenols and dimethyl ketals. Organic & Biomolecular Chemistry. Available from:

[24] Who we serve. (2023, October 25). Synthesis of Alkyl Aryl Ethers by O-Arylation of Alcohols with Diaryliodonium Salts: Scope, Limitations, and Mechanism. Available from:

[2] MDPI. (2024, November 15). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Available from:

[6] ChemicalBook. 2-BROMO-4-(2-METHOXY-ETHOXY)-PHENOL | 52076-14-9. Available from:

[9] Beilstein Journals. Supplementary Information. Available from:

[7] CymitQuimica. This compound. Available from:

[16] Cole-Parmer. Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Available from:

[4] YouTube. (2025, August 27). Reaction of Phenol with Bromine Water: Product Analysis | Class 12 Chemistry. Available from:

[17] ChemBK. (2024, April 9). 2-Bromo-4-methoxy-phenol. Available from:

[25] ScienceLab.com. (2005, October 10). Material Safety Data Sheet. Available from:

Sigma-Aldrich. (2025, July 15). SAFETY DATA SHEET. Available from:

[19] Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET. Available from:

[18] Fisher Scientific. SAFETY DATA SHEET. Available from:

[1] Wikipedia. Bromophenol. Available from:

[10] ChemicalBook. 2-Bromo-4-methylphenol(6627-55-0) 1H NMR spectrum. Available from:

[8] Khan Academy. Bromination of Phenols (video). Available from:

[11] ChemicalBook. 4-Bromo-2-methoxyphenol(7368-78-7) 1H NMR spectrum. Available from:

[3] NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. Available from:

[13] Benchchem. Application Notes and Protocols: 4-Bromo-2-methoxyphenol as a Precursor for Pharmaceuticals. Available from:

[14] Benchchem. Benchmarking 4-Bromo-2-methoxyphenol: A Comparative Guide to its Efficiency in Drug Synthesis. Available from:

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Spectroscopic Data of 2-Bromo-4-(2-methoxyethoxy)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

2-Bromo-4-(2-methoxyethoxy)phenol is a substituted phenol with a bromine atom ortho to the hydroxyl group and a 2-methoxyethoxy group para to it. This substitution pattern gives rise to a distinct set of signals in various spectroscopic analyses, which are crucial for its identification and characterization in synthetic chemistry and drug development.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are based on the experimental data for the closely related 2-Bromo-4-methoxyphenol.[1] The primary difference will be the appearance of signals corresponding to the ethoxy portion of the side chain.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10d1HAr-H
~6.95d1HAr-H
~6.85dd1HAr-H
~5.50s (broad)1HOH
~4.10t2HO-CH₂-CH₂-O
~3.80t2HO-CH₂-CH₂-O
~3.50s3HO-CH₃

Expertise & Experience: The aromatic protons are expected to show a splitting pattern similar to that of 2-bromo-4-methoxyphenol, with slight upfield shifts due to the electron-donating nature of the ether side chain.[1] The phenolic proton will appear as a broad singlet, the position of which can be concentration-dependent. The two methylene groups of the ethoxy chain will appear as triplets, coupling with each other. The terminal methoxy group will be a sharp singlet.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~154.0C-O (ether)
~147.0C-OH
~117.5Ar-CH
~116.0Ar-CH
~115.0Ar-CH
~110.0C-Br
~71.0O-CH₂-CH₂-O
~69.0O-CH₂-CH₂-O
~59.0O-CH₃

Trustworthiness: The predicted chemical shifts for the aromatic carbons are based on the values reported for 2-bromo-4-methoxyphenol.[1] The additional signals for the ethoxy side chain are predicted based on standard chemical shift tables for ethers. The assignments are self-validating through the consistency of the predicted shifts with known substituent effects.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 90° pulse with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3550-3200Strong, BroadO-H stretch (phenol)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretch
1250-1200StrongAryl-O stretch (ether)
1150-1050StrongC-O stretch (ether)
~1200StrongC-O stretch (phenol)
650-550MediumC-Br stretch

Expertise & Experience: The broad O-H stretch is characteristic of a hydrogen-bonded phenol. The presence of both aromatic and aliphatic C-H stretches confirms the different types of C-H bonds. The strong C-O stretching bands are indicative of the ether and phenol functionalities. The position of the C-Br stretch can be influenced by the substitution pattern on the aromatic ring.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrum Data (Electron Ionization)
m/zPredicted IntensityAssignment
248/250High[M]⁺ (Molecular ion)
169/171Medium[M - C₃H₇O₂]⁺
141/143Low[M - C₄H₉O₃]⁺
123Medium[M - Br - C₂H₄O]⁺
45High[C₂H₅O]⁺

Trustworthiness: The molecular ion peak at m/z 248 and 250 reflects the molecular weight of the compound with the two bromine isotopes. The fragmentation pattern is predicted based on the stability of the resulting ions and neutrals. Cleavage of the ether side chain is expected to be a major fragmentation pathway.

M [M]⁺˙ m/z 248/250 F1 [M - C₂H₅O]⁺˙ m/z 203/205 M->F1 - C₂H₅O• F2 [M - C₃H₇O₂]⁺ m/z 169/171 M->F2 - •C₃H₇O₂ F3 [C₂H₅O]⁺ m/z 45 M->F3 α-cleavage

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Detection: The detector will record the abundance of each ion at its specific mass-to-charge ratio.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The interpretations are grounded in established spectroscopic principles and data from closely related analogs. These data and protocols should serve as a valuable resource for researchers in the synthesis, identification, and application of this and similar compounds.

References

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-(2-methoxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Note on a Niche Compound: Navigating the Data Gap

Predicted Physicochemical Properties: An In Silico Starting Point

In the absence of empirical data, computational models provide a valuable starting point for understanding the behavior of a molecule. Various online tools and computational chemistry software can predict key physicochemical properties based on a compound's structure.[1][2][3]

Predicted Properties of 2-Bromo-4-(2-methoxyethoxy)phenol

PropertyPredicted Value/RangeSignificance in Drug Development
pKa 9 - 10The acidity of the phenolic hydroxyl group is a key determinant of its ionization state at physiological pH, which in turn influences its solubility, absorption, and interaction with biological targets. The prediction is based on the known pKa of phenol and the electronic effects of the bromo and methoxyethoxy substituents.[4][5][6][7][8]
logP 2.5 - 3.5The octanol-water partition coefficient is a measure of a compound's lipophilicity. This value suggests moderate lipophilicity, which is often a desirable trait for drug candidates, as it influences membrane permeability and distribution within the body.[9][10]
Aqueous Solubility Low to ModerateThe presence of the polar hydroxyl and ether groups is expected to confer some water solubility, while the brominated aromatic ring will limit it.

Note: These values are estimations and should be experimentally verified.

A Practical Guide to Determining Solubility

The solubility of a compound is a critical parameter that affects its formulation, bioavailability, and in vitro testing. The following is a detailed protocol for determining the solubility of this compound in various solvents.

Experimental Protocol: Kinetic and Thermodynamic Solubility Determination

This protocol is adapted from standard laboratory procedures for solubility assessment.[11][12][13][14][15]

Objective: To determine the kinetic and thermodynamic solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, phosphate-buffered saline (PBS), methanol, ethanol, dimethyl sulfoxide (DMSO), acetonitrile)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-performance liquid chromatograph (HPLC) with a UV detector

  • Analytical balance

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a highly soluble solvent like DMSO (e.g., 10 mg/mL).

  • Kinetic Solubility Assay:

    • Add a small volume of the stock solution to a larger volume of the test solvent (e.g., 10 µL of 10 mg/mL stock into 990 µL of test solvent to make a final concentration of 100 µg/mL).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect for any precipitation. If the solution is clear, the kinetic solubility is at least 100 µg/mL.

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of each test solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) on an orbital shaker for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound by a validated HPLC method.

Data Analysis:

The concentration of the dissolved compound in the supernatant from the thermodynamic solubility experiment represents the equilibrium solubility in that solvent at the specified temperature.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) add_to_test Add stock to test solvent stock->add_to_test add_excess Add excess solid to test solvent stock->add_excess vortex Vortex add_to_test->vortex inspect Visual Inspection vortex->inspect agitate Agitate (24-48h) add_excess->agitate centrifuge Centrifuge agitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze by HPLC supernatant->analyze

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability Profile and Potential Degradation Pathways

The stability of a drug candidate is paramount for its development, as it affects its shelf-life, safety, and efficacy. While specific stability data for this compound is lacking, we can infer its likely degradation pathways based on its functional groups.

Key Functional Groups and Their Stability Implications
  • Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions.[16] Oxidation can lead to the formation of colored quinone-type byproducts.

  • Bromo Substituent: The carbon-bromine bond can be susceptible to cleavage under certain conditions, such as photolysis or in the presence of strong reducing agents, leading to debromination.

  • Methoxyethoxy Side Chain: Ether linkages are generally stable but can be cleaved under harsh acidic conditions.

Recommended Forced Degradation Studies

To experimentally determine the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[17][18][19][20]

Protocol for Forced Degradation:

  • Prepare Solutions: Prepare solutions of the compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Store the solid compound and a solution at elevated temperatures (e.g., 60-80 °C).

    • Photostability: Expose a solution to UV light.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Section 4) to quantify the parent compound and detect any degradation products.

G cluster_stress Stress Conditions cluster_pathways Potential Degradation Pathways compound This compound acid Acidic Hydrolysis compound->acid base Basic Hydrolysis compound->base oxidation Oxidation compound->oxidation heat Thermal compound->heat light Photolytic compound->light ether_cleavage Ether Cleavage acid->ether_cleavage oxidation_path Oxidation (Quinone formation) base->oxidation_path oxidation->oxidation_path heat->oxidation_path debromination Debromination light->debromination

Caption: Potential degradation pathways under forced degradation conditions.

The degradation of phenols can also occur via metabolic pathways in biological systems, often involving hydroxylation to form catechols, followed by ring cleavage.[21][22]

Analytical Methodologies for Purity and Stability Assessment

Robust analytical methods are crucial for accurately quantifying this compound and its potential impurities or degradants.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for purity and stability analysis of non-volatile organic compounds.[23] A stability-indicating method should be developed and validated.

Generic HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for the compound.

  • Column Temperature: 25-30 °C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[24][25][26][27] For a phenolic compound, derivatization may be necessary to improve its volatility and chromatographic performance.

Generic GC-MS Method Parameters:

  • Derivatization: Silylation with a reagent like BSTFA.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection.

  • Temperature Program: A temperature ramp from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C).

  • Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR).[28][29][30][31][32] ¹H and ¹³C NMR spectra will confirm the identity and purity of the compound. The chemical shift of the phenolic proton can be sensitive to the solvent and concentration.

Safety, Handling, and Storage

  • Handling:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.[36]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark place.

    • Protect from light and moisture.

    • Store away from strong oxidizing agents.

Conclusion

This technical guide provides a comprehensive framework for researchers and drug development professionals to approach the characterization of this compound. By following the detailed protocols for determining solubility and assessing stability, you will be able to generate the high-quality, reliable data necessary to advance your research and development efforts. The principles and methodologies outlined here are broadly applicable to other niche compounds where specific data is limited, emphasizing a proactive and scientifically rigorous approach to chemical characterization.

References

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  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa determinations for substituted phenols. Journal of the American Chemical Society, 124(22), 6421–6427.
  • Martínez-González, S., & Caballero, J. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. International Journal of Molecular Sciences, 23(24), 15609.
  • Soteras, I., Curutchet, C., Bidon-Chanal, A., Orozco, M., & Luque, F. J. (2008). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Journal of molecular modeling, 14(10), 927–938.
  • Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 121(24), 4698–4706.
  • PSEforSPEED. (n.d.). Chemical Properties on Demand. Retrieved from [Link]

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  • Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (1972). The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 45(5), 1519–1527.
  • Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

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  • Schneider, W. G., & Bernstein, H. J. (1963). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 41(7), 1787–1797.
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  • Li, H., Zhang, Q., Geng, D., Zhang, H., Liu, A., & Jiang, G. (2022). Estimating Octanol-Water Partition Coefficients of Novel Brominated Flame Retardants by Reversed-Phase High-Performance Liquid Chromatography and Computational Models. Environmental science & technology, 56(15), 10769–10778.
  • Saka, E. T., & Uğdüler, E. (2019). Degradation of substituted phenols with different oxygen sources catalyzed by Co(II) and Cu(II) phthalocyanine complexes.
  • Bibi, S., Khan, S., & Ali, N. (2024). Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways. Frontiers in Microbiology, 15, 1369324.
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  • Zhang, Y., & Liu, S. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Fisher Scientific. (n.d.).
  • European Food Safety Authority. (2022). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 20(10), e07579.
  • Fisher Scientific. (n.d.).
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"2-Bromo-4-(2-methoxyethoxy)phenol" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-4-(2-methoxyethoxy)phenol (CAS No. 52076-14-9), a valuable intermediate in organic synthesis with potential applications in pharmaceutical and materials science. Due to the limited availability of a complete, official Material Safety Data Sheet (MSDS) for this specific compound, this document synthesizes available data, infers potential hazards based on structurally related molecules, and outlines prudent handling protocols. The information herein is intended to empower researchers to work safely and effectively with this compound.

Chemical Identity and Physical Properties

This compound is a substituted phenol characterized by a bromine atom at the 2-position and a 2-methoxyethoxy group at the 4-position of the benzene ring. This unique substitution pattern offers multiple reactive sites for further chemical transformations.

PropertyValueSource
CAS Number 52076-14-9AChemBlock[1]
Molecular Formula C₉H₁₁BrO₃AChemBlock[1]
Molecular Weight 247.09 g/mol AChemBlock[1]
IUPAC Name This compoundAChemBlock[1]
Predicted Boiling Point 308.7 ± 32.0 °CN/A
Predicted Density 1.475 g/cm³N/A
Appearance Data not available
Solubility Data not available

Molecular Structure:

Caption: Chemical structure of this compound.

Hazard Identification and Safety Precautions (Inferred)

Based on available data for related brominated phenols, it is prudent to assume that this compound may possess the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2][3][4]

  • Eye Irritation: May cause serious eye irritation.[2][3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[2][3][4]

  • Harmful if Swallowed: May be harmful if ingested.[4]

Recommended Safety Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or chemical-resistant apron is also recommended.

    • Respiratory Protection: If working with powders or in a situation where dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In the event of exposure, the following first-aid measures are recommended, based on general principles for handling irritant chemicals:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[2]

Potential Applications in Research and Development

Brominated phenols are versatile building blocks in organic synthesis, frequently utilized as intermediates in the preparation of more complex molecules with biological activity.

  • Pharmaceutical Synthesis: The structural motifs present in this compound are found in various pharmacologically active compounds. The bromine atom can be readily functionalized through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds. The phenol and ether functionalities can also be modified or may contribute to the biological activity of the final product. Related compounds are used in the synthesis of anti-inflammatory and analgesic drugs.[6]

  • Agrochemicals: Substituted phenols are a common scaffold in the development of new herbicides, fungicides, and insecticides.

  • Materials Science: Phenolic compounds are precursors to polymers and other materials with diverse properties.

Experimental Protocols: A Plausible Synthetic Workflow

Hypothetical Synthesis of this compound:

Synthetic_Workflow reactant 4-(2-methoxyethoxy)phenol product This compound reactant->product Bromination reagent Brominating Agent (e.g., NBS, Br₂ in a non-polar solvent) reagent->product

Caption: A plausible synthetic route to this compound.

Step-by-Step Methodology (Hypothetical):

  • Dissolution: Dissolve 4-(2-methoxyethoxy)phenol in a suitable non-polar, aprotic solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stirrer.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide or a dilute solution of bromine in the same solvent) to the stirred reaction mixture. The slow addition is crucial to control the reaction and minimize the formation of di-brominated byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench any remaining brominating agent with a reducing agent (e.g., a saturated solution of sodium thiosulfate).

  • Extraction: Transfer the reaction mixture to a separatory funnel and wash with water and brine. Extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic chemistry, particularly in the fields of drug discovery and materials science. While a comprehensive safety profile is not yet established, by exercising caution and adhering to the inferred safety protocols based on structurally related compounds, researchers can handle this compound responsibly. The development of novel synthetic methodologies and the exploration of its applications in the synthesis of bioactive molecules are promising areas for future research.

References

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  • Cole-Parmer. Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. [Link]

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"2-Bromo-4-(2-methoxyethoxy)phenol" potential research applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Research Applications of 2-Bromo-4-(2-methoxyethoxy)phenol

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Niche Guaiacol Derivative

In the vast landscape of chemical intermediates, certain molecules, while not yet extensively studied, present a unique confluence of structural features that suggest significant untapped potential. This compound is one such compound. At its core, it is a guaiacol derivative, a class of compounds renowned for their diverse applications in pharmaceuticals, flavorings, and as antioxidants.[1][2] The strategic placement of a bromine atom and a methoxyethoxy side chain further functionalizes this core, opening up a rich design space for novel molecular architectures.

This technical guide aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of this compound. We will dissect its structural components, extrapolate from the known reactivity of related compounds, and propose tangible research avenues in medicinal chemistry and materials science. This document is not merely a summary of existing data, but rather a forward-looking exploration of what could be, grounded in established chemical principles and field-proven insights.

Molecular Profile and Physicochemical Properties

This compound is an aromatic organic compound. Its structure features a phenol ring substituted with a bromine atom ortho to the hydroxyl group, and a 2-methoxyethoxy group para to the hydroxyl. This arrangement of functional groups dictates its reactivity and potential applications.

PropertyValueSource/Method
CAS Number 52076-14-9[3]
Molecular Formula C₉H₁₁BrO₃Inferred from structure
Molecular Weight 247.09 g/mol Calculated
Appearance Likely a solid at room temperatureAnalogy to similar phenols
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in waterGeneral principle for phenols
Reactivity The phenolic -OH allows for O-alkylation, acylation, and electrophilic aromatic substitution. The bromo group is a handle for cross-coupling reactions.Chemical principles

Core Structural Motifs and Their Significance

The potential of this compound can be best understood by examining its constituent parts:

  • The Guaiacol Core: Guaiacol (2-methoxyphenol) and its derivatives are of significant industrial importance.[2] They are precursors to vanillin, used in expectorant medications, and possess antioxidant and antiseptic properties.[1] Recent research has also highlighted the potential of synthetic guaiacol derivatives as inhibitors of myeloperoxidase (MPO), an enzyme implicated in cardiovascular disease, suggesting a promising therapeutic avenue for this class of compounds.[4][5]

  • The Bromo Substituent: The bromine atom is a versatile functional group in organic synthesis. It deactivates the aromatic ring towards electrophilic substitution but is an excellent leaving group in nucleophilic aromatic substitution and a key participant in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds. Brominated phenols are also common motifs in marine natural products with potent biological activities.[6]

  • The Methoxyethoxy Side Chain: This flexible ether chain can influence the compound's pharmacokinetic properties. The ether linkages can act as hydrogen bond acceptors, potentially improving aqueous solubility and modulating interactions with biological targets. The terminal methyl group can participate in hydrophobic interactions. The overall chain length and composition can be synthetically modified to fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) profile.

Potential Research Applications

Based on the analysis of its structural motifs, we can propose several promising areas of research for this compound.

Medicinal Chemistry

The structure of this compound makes it an attractive starting point for the development of novel therapeutic agents.

3.1.1. As a Scaffold for Enzyme Inhibitors

Given the demonstrated activity of guaiacol derivatives against myeloperoxidase (MPO)[4][5], this compound could serve as a scaffold for novel MPO inhibitors. The phenolic hydroxyl is a key feature for antioxidant activity, while the rest of the molecule can be elaborated to enhance potency and selectivity. The bromine atom provides a convenient point for diversification through cross-coupling reactions to explore the surrounding chemical space.

3.1.2. Synthesis of Bioactive Compound Analogs

This molecule can be used as a building block to synthesize analogs of known bioactive compounds. For instance, the synthesis of the beta-blocker Metoprolol utilizes the related intermediate 4-(2-methoxyethyl)phenol.[7] By analogy, this compound could be a precursor for novel beta-blockers or other pharmacophores where the brominated guaiacol moiety could introduce beneficial properties.

3.1.3. A Versatile Intermediate for Library Synthesis

The orthogonal reactivity of the phenolic hydroxyl and the bromo group allows for a two-pronged derivatization strategy, making it an ideal starting material for combinatorial chemistry and the generation of diverse small molecule libraries for high-throughput screening.

G A This compound B O-Alkylation / Acylation (Phenolic -OH) A->B Base, R-X C Cross-Coupling Reactions (Bromo Group) A->C Pd catalyst, Coupling Partner D Ester and Ether Derivatives B->D E Biaryl and Alkylated Derivatives C->E

Caption: Derivatization pathways of this compound.

Materials Science

The reactivity of this compound also suggests applications in materials science.

3.2.1. Monomer for Specialty Polymers

The phenolic hydroxyl group can be used in the synthesis of polyesters, polycarbonates, and phenolic resins. The bromine atom can be a site for post-polymerization modification or could be utilized in polymerization reactions such as Suzuki polymerization to create conjugated polymers with interesting electronic and optical properties.

3.2.2. Antioxidant Additive

The phenolic nature of the molecule, a hallmark of the guaiacol family, suggests inherent antioxidant properties.[1][2] It could be investigated as an additive to prevent oxidative degradation in plastics, rubbers, and other materials. The methoxyethoxy side chain might enhance its compatibility with certain polymer matrices.

Experimental Protocols

To facilitate the exploration of this molecule's potential, we provide the following detailed, exemplary protocols. These are intended as a starting point and should be adapted based on specific laboratory conditions and safety protocols.

Suzuki-Miyaura Cross-Coupling for Derivatization

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid, a key reaction for library synthesis.[6]

Objective: To synthesize a 2-aryl-4-(2-methoxyethoxy)phenol derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

G A Combine Reactants (Phenol, Boronic Acid, Catalyst, Base) B Add Degassed Solvent A->B C Heat and Stir (Monitor by TLC/LC-MS) B->C D Work-up (EtOAc, H2O, Brine) C->D E Dry and Concentrate D->E F Purify (Column Chromatography) E->F G Characterize Product F->G

Caption: Workflow for Suzuki-Miyaura cross-coupling.

In Vitro Antioxidant Activity Assay (DPPH)

This protocol outlines a common method to assess the antioxidant potential of the title compound.

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • This compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

  • Assay: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the different concentrations of the test compound or control. Include a blank with methanol only.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Outlook

This compound stands as a promising yet underexplored chemical entity. Its composite structure, inheriting the beneficial properties of guaiacol and the synthetic versatility of brominated phenols, positions it as a valuable building block for future research. The proposed applications in medicinal chemistry, particularly in the development of novel enzyme inhibitors and as a scaffold for diverse molecular libraries, are especially compelling. In materials science, its potential as a specialty monomer and antioxidant additive warrants investigation.

The protocols and conceptual frameworks provided in this guide are intended to catalyze further exploration. It is through rigorous synthesis, derivatization, and biological and material characterization that the true potential of this compound will be realized. We encourage the research community to build upon these foundational ideas and unlock the full value of this versatile molecule.

References

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An In-Depth Technical Guide to 2-Bromo-4-(2-methoxyethoxy)phenol: Synthesis, Properties, and Historical Significance in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-(2-methoxyethoxy)phenol, a key halogenated phenolic intermediate. While not extensively documented as a standalone compound, its significance is intrinsically linked to the synthesis of Carvedilol, a crucial third-generation beta-blocker. This document elucidates the probable synthetic pathways, including the Williamson ether synthesis for its precursor and subsequent selective ortho-bromination. A historical perspective is offered, tracing the compound's relevance through the evolution of Carvedilol's manufacturing processes. Detailed experimental protocols, data presentation, and process logic are included to provide actionable insights for researchers in medicinal chemistry and process development.

Introduction: The Unseen Pillar in Carvedilol Synthesis

This compound is a substituted aromatic compound whose scientific importance is primarily derived from its role as a potential key intermediate in the synthesis of Carvedilol. Carvedilol, a non-selective beta-adrenergic receptor blocker with alpha-1 blocking activity, is a widely prescribed medication for heart failure and hypertension.[1] The intricate molecular architecture of Carvedilol necessitates a multi-step synthesis, often involving the coupling of a carbazole moiety with a substituted phenoxy ethanolamine side chain. This compound represents a crucial building block for this side chain, embodying both the necessary ether linkage and a reactive bromine handle for subsequent chemical transformations.

The history of this compound is not one of independent discovery but is woven into the broader narrative of pharmaceutical process development. As chemists sought more efficient and scalable routes to Carvedilol, various synthetic strategies were explored, each with its own set of intermediates.[2][3] This guide will illuminate the logical synthesis of this compound and place its existence within the historical context of Carvedilol's journey from laboratory curiosity to blockbuster drug.

Synthetic Pathways: A Logical and Efficient Approach

The synthesis of this compound can be logically approached in a two-step sequence:

  • Formation of the Ether Linkage: Synthesis of the precursor, 4-(2-methoxyethoxy)phenol, via the Williamson ether synthesis.

  • Regioselective Bromination: Introduction of a bromine atom at the ortho-position to the hydroxyl group.

Step 1: Williamson Ether Synthesis of 4-(2-methoxyethoxy)phenol

The Williamson ether synthesis, a robust and versatile method for forming ethers, is the ideal choice for constructing the 4-(2-methoxyethoxy)phenol precursor.[4][5] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, hydroquinone serves as the phenolic starting material, and 2-bromoethyl methyl ether (or a related 2-haloethyl methyl ether) provides the methoxyethoxy side chain.

Causality of Experimental Choices:

  • Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is sufficient to deprotonate the more acidic phenolic hydroxyl group of hydroquinone selectively over the second hydroxyl group, forming the corresponding phenoxide.[6]

  • Solvent Selection: A polar aprotic solvent like acetone or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the Sₙ2 reaction mechanism.[6]

  • Reaction Conditions: The reaction is generally heated to reflux to ensure a reasonable reaction rate.[6]

Experimental Protocol: Synthesis of 4-(2-methoxyethoxy)phenol

  • To a solution of hydroquinone (1.0 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoethyl methyl ether (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 4-(2-methoxyethoxy)phenol.

Data Presentation: Expected Product Characteristics

PropertyExpected Value
Molecular FormulaC₉H₁₂O₃
Molecular Weight168.19 g/mol
AppearanceOff-white to pale yellow solid
¹H NMRConsistent with the structure of 4-(2-methoxyethoxy)phenol
¹³C NMRConsistent with the structure of 4-(2-methoxyethoxy)phenol
Mass Spectrometry[M+H]⁺ or [M-H]⁻ corresponding to the molecular weight

Logical Relationship Diagram: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Hydroquinone Hydroquinone Reaction Sₙ2 Reaction (Acetone, Reflux) Hydroquinone->Reaction Nucleophile precursor Bromoether 2-Bromoethyl methyl ether Bromoether->Reaction Electrophile Base K₂CO₃ Base->Reaction Deprotonation Target_Ether 4-(2-methoxyethoxy)phenol Reaction->Target_Ether Forms Byproduct KBr + KHCO₃ Reaction->Byproduct Forms

Caption: Williamson ether synthesis of the precursor.

Step 2: Selective ortho-Bromination

The second crucial step is the regioselective bromination of 4-(2-methoxyethoxy)phenol at the position ortho to the activating hydroxyl group. The para position is already substituted, directing the electrophilic aromatic substitution to the ortho positions. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, offering milder reaction conditions compared to elemental bromine.[7][8]

Causality of Experimental Choices:

  • Brominating Agent: NBS is chosen for its selectivity and ease of handling.[9] The use of a catalyst can further enhance the ortho-selectivity.

  • Catalyst: A mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH), can be employed to increase the electrophilicity of the bromine from NBS, promoting a more efficient reaction.[7]

  • Solvent: A non-polar solvent like dichloromethane (CH₂Cl₂) or a polar protic solvent like methanol can be used. The choice of solvent can influence the reaction rate and selectivity.[7]

Experimental Protocol: Synthesis of this compound

  • Dissolve 4-(2-methoxyethoxy)phenol (1.0 equivalent) in dichloromethane.

  • Add N-Bromosuccinimide (1.05 equivalents) in portions to the solution at 0 °C.

  • If desired, add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation: Expected Product Characteristics

PropertyExpected Value
Molecular FormulaC₉H₁₁BrO₃
Molecular Weight247.09 g/mol
AppearanceWhite to off-white solid
¹H NMRAromatic signals consistent with 1,2,4-trisubstitution
¹³C NMRAromatic signals consistent with 1,2,4-trisubstitution
Mass SpectrometryIsotopic pattern characteristic of a monobrominated compound

Experimental Workflow Diagram: Two-Step Synthesis

Synthesis_Workflow Start Start Materials: Hydroquinone 2-Bromoethyl methyl ether Step1 Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) Start->Step1 Purification1 Purification (Column Chromatography) Step1->Purification1 Intermediate Intermediate: 4-(2-methoxyethoxy)phenol Step2 ortho-Bromination (NBS, CH₂Cl₂) Intermediate->Step2 Purification2 Purification (Column Chromatography) Step2->Purification2 FinalProduct Final Product: This compound Purification1->Intermediate Purification2->FinalProduct

Caption: Two-step synthesis of the target compound.

Historical Context and Role in Drug Development

The discovery and development of a pharmaceutical agent is an iterative process, with synthetic routes often undergoing significant evolution to improve efficiency, reduce costs, and enhance safety. The history of this compound is therefore best understood through the lens of Carvedilol's synthetic history.

The initial synthesis of Carvedilol, as described in early patents, involved the reaction of 4-(oxiranylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.[3] However, this and other early routes were often plagued by the formation of impurities and challenges in scalability.[2]

The continuous drive for process optimization in the pharmaceutical industry means that a multitude of synthetic intermediates are often evaluated. This compound stands as a testament to this principle—a molecule whose existence is dictated by the strategic and logical disconnection of a complex therapeutic agent.

Conclusion

This compound, while not a widely studied compound in its own right, holds significant value as a potential key intermediate in the synthesis of Carvedilol. Its preparation, logically proceeding through a Williamson ether synthesis followed by selective ortho-bromination, is based on well-established and robust organic chemistry principles. Understanding the synthesis and historical context of this molecule provides valuable insights for medicinal chemists and process development scientists working on complex pharmaceutical targets. The methodologies and logical frameworks presented in this guide offer a solid foundation for the practical application and further exploration of this and similar halogenated phenolic intermediates in drug discovery and development.

References

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An In-depth Technical Guide to 2-Bromo-4-(2-methoxyethoxy)phenol: Synthesis, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Niche Scaffold

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation. This guide delves into the chemistry and potential applications of 2-Bromo-4-(2-methoxyethoxy)phenol, a unique hydroquinone derivative. While specific literature on this exact molecule is nascent, its structural motifs—a brominated phenol ether—are well-represented in a plethora of biologically active compounds. As such, this document serves as both a practical guide for the synthesis and characterization of this compound and its analogs, and a forward-looking perspective on its potential therapeutic applications. Drawing upon established principles and data from closely related structures, we will navigate the synthetic pathways, explore potential derivatization strategies, and postulate on the biological significance of this promising chemical entity.

The Core Moiety: this compound

This compound is a halogenated phenolic compound characterized by a bromine atom ortho to the hydroxyl group and a 2-methoxyethoxy side chain at the para position. This arrangement of functional groups provides a versatile platform for chemical modification, making it an attractive starting material for the synthesis of more complex molecules with potential pharmacological activities.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure and comparison with related compounds.

PropertyPredicted Value/InformationSource
CAS Number 52076-14-9CymitQuimica
Molecular Formula C₉H₁₁BrO₃CymitQuimica
Molecular Weight 247.09 g/mol CymitQuimica
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in polar organic solventsInferred

Synthesis of the Core Scaffold

The synthesis of this compound can be logically approached in a two-step process starting from hydroquinone. The strategy involves the selective mono-etherification of hydroquinone followed by regioselective bromination.

Step 1: Synthesis of the Precursor - 4-(2-methoxyethoxy)phenol

The initial step is the synthesis of the key intermediate, 4-(2-methoxyethoxy)phenol. This is typically achieved through a Williamson ether synthesis, where hydroquinone is reacted with 2-bromoethyl methyl ether. To favor mono-alkylation, a large excess of hydroquinone is generally used.

Experimental Protocol: Synthesis of 4-(2-methoxyethoxy)phenol

  • Materials: Hydroquinone, 2-bromoethyl methyl ether, sodium hydroxide (NaOH), water, diethyl ether, hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask, dissolve a significant excess of hydroquinone (e.g., 5 equivalents) in an aqueous solution of sodium hydroxide.

    • To the stirred solution, add 2-bromoethyl methyl ether (1 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure 4-(2-methoxyethoxy)phenol.

Step 2: Regioselective Bromination

The second step involves the regioselective bromination of 4-(2-methoxyethoxy)phenol to introduce a bromine atom at the ortho position to the hydroxyl group. The hydroxyl group is a strongly activating ortho-, para-director. Since the para position is blocked, bromination is directed to the ortho positions. To achieve mono-bromination and avoid the formation of di-brominated byproducts, a mild brominating agent and controlled reaction conditions are crucial. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation.[1]

Experimental Protocol: Synthesis of this compound

  • Materials: 4-(2-methoxyethoxy)phenol, N-Bromosuccinimide (NBS), dichloromethane (DCM), water.

  • Procedure:

    • Dissolve 4-(2-methoxyethoxy)phenol in dichloromethane in a round-bottom flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

    • Once the starting material is consumed, quench the reaction with water.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford this compound.


// Nodes Hydroquinone [label="Hydroquinone"]; Methoxyethoxy_Phenol [label="4-(2-methoxyethoxy)phenol"]; Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Hydroquinone -> Methoxyethoxy_Phenol [label="Williamson Ether Synthesis\n(2-bromoethyl methyl ether, NaOH)"]; Methoxyethoxy_Phenol -> Target [label="Regioselective Bromination\n(NBS, DCM)"]; }

Synthetic route to this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the methoxyethoxy chain, and the methoxy protons. The aromatic region should display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all the carbon atoms in the molecule, including the brominated and oxygenated aromatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the hydroxyl group (O-H stretch) and characteristic peaks for the C-O (ether) and C-Br bonds, as well as aromatic C-H and C=C stretching vibrations.

Derivatives and Analogs: Expanding the Chemical Space

The true potential of this compound lies in its utility as a scaffold for generating a library of derivatives and analogs. The bromine atom and the phenolic hydroxyl group are key handles for further chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom is an excellent functional group for participating in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can introduce aryl, heteroaryl, or vinyl groups. This is a robust method for creating C-C bonds.[3][4]

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines allows for the formation of C-N bonds, leading to a wide range of substituted anilines.[5][6]

  • Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl alkynes.


// Nodes Core [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aryl [label="Aryl/Heteroaryl Derivative"]; Amine [label="Amine Derivative"]; Alkyne [label="Alkyne Derivative"]; Ether [label="Ether/Ester Derivative"];

// Edges Core -> Aryl [label="Suzuki-Miyaura Coupling\n(Ar-B(OH)₂, Pd catalyst, base)"]; Core -> Amine [label="Buchwald-Hartwig Amination\n(R₂NH, Pd catalyst, base)"]; Core -> Alkyne [label="Sonogashira Coupling\n(R-C≡CH, Pd/Cu catalyst, base)"]; Core -> Ether [label="O-Alkylation/Acylation\n(R-X, base)"]; }

Key derivatization strategies for the core scaffold.
Modification of the Hydroxyl Group

The phenolic hydroxyl group can be readily alkylated or acylated to generate ethers and esters, respectively. These modifications can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Postulated Biological Activities and Therapeutic Potential

While direct biological data for this compound is scarce, the extensive literature on bromophenol and hydroquinone derivatives allows for informed postulation of its potential therapeutic applications.

Anticancer Activity

Many bromophenol derivatives isolated from marine sources have demonstrated significant anticancer properties.[7][8][9] These compounds often exert their effects through the induction of apoptosis and inhibition of cancer cell proliferation. The structural features of this compound, particularly the brominated phenolic ring, are common to many of these bioactive molecules. Derivatization through cross-coupling reactions could lead to novel compounds with enhanced potency and selectivity against various cancer cell lines.

Anti-inflammatory Properties

Phenolic compounds are well-known for their anti-inflammatory effects. The bromination of hydroquinone derivatives has been shown to enhance their inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1][10] The core scaffold of this compound presents an interesting starting point for the development of novel anti-inflammatory agents.

Antioxidant Activity

Phenols are excellent antioxidants due to their ability to scavenge free radicals. The antioxidant capacity of bromophenols has been extensively studied.[11][12] The this compound scaffold is expected to possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. Structure-activity relationship studies of its derivatives could lead to the identification of compounds with potent antioxidant activity.


// Nodes Core [label="this compound\nScaffold", fillcolor="#4285F4"]; Anticancer [label="Anticancer"]; AntiInflammatory [label="Anti-inflammatory"]; Antioxidant [label="Antioxidant"];

// Edges Core -> Anticancer [label="Apoptosis Induction,\nCell Proliferation Inhibition"]; Core -> AntiInflammatory [label="COX Enzyme Inhibition"]; Core -> Antioxidant [label="Free Radical Scavenging"]; }

Postulated biological activities of the core scaffold.

Future Directions and Conclusion

This compound represents a largely unexplored yet promising scaffold for drug discovery. This guide has provided a comprehensive overview of its proposed synthesis, characterization, and potential for derivatization. The true value of this molecule will be unlocked through systematic biological screening of a library of its analogs. Future research should focus on:

  • Synthesis and Characterization: The synthesis and full spectroscopic characterization of this compound to establish a baseline for future studies.

  • Library Synthesis: The generation of a diverse library of derivatives through the application of modern cross-coupling and functional group transformation reactions.

  • Biological Screening: The evaluation of these new chemical entities in a range of biological assays to identify lead compounds for anticancer, anti-inflammatory, and antioxidant applications.

References

  • Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. (2018). Journal of Chemistry. [Link][1][10]

  • Synthesis of 4-(2'-methoxyethyl)phenol. PrepChem. [Link]

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (2015). Bioorganic & Medicinal Chemistry Letters. [Link][11]

  • Structures of bromophenols possessing potent activity against cancer. ResearchGate. [Link][7]

  • Synthesis, biological evaluation, and docking analysis of methyl hydroquinone and bromo methyl hydroquinone as potent cyclooxygenase (COX-1 and COX-2) inhibitors. ResearchGate. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2018). Marine Drugs. [Link][8]

  • Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. (2015). Bioorganic Chemistry. [Link][12]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2023). Molecules. [Link]

  • Method for producing 4-(2'-methoxyethyl)phenol. Justia Patents. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (2016). Molecules. [Link]

  • Method for producing 4-(2'-methoxyethyl) phenol.
  • (a) Naturally occurring bromophenol derivatives with potent antioxidant activity... ResearchGate. [Link]

  • Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. Scilit. [Link]

  • Bromophenols in Marine Algae and Their Bioactivities. (2011). Marine Drugs. [Link][9]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2017). Journal of Food Science and Technology. [Link]

  • Method for producing 4-(2'-methoxyethyl) phenol.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. (2023). International Journal of Molecular Sciences. [Link]

  • How do we purify a polar compound having antioxidant property? ResearchGate. [Link]

  • Structures of the bromophenols whose anti-inflammatory activity is discussed. ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2019). Molecules. [Link][3]

  • Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. [Link]

  • Supplementary Information. Beilstein Journals. [Link]

  • Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link][6]

  • Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities. Semantic Scholar. [Link]

  • 2-Bromo-4-methoxyphenol. PubChem. [Link][2]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. (2024). Marine Drugs. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2020). Organic & Biomolecular Chemistry. [Link]

  • Bromination of phenol with NBSac over synthesized zeolite as a heterogeneous recyclable catalyst. Research Square. [Link]

  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. (2014). Bioorganic & Medicinal Chemistry. [Link]

  • Bromination of para-substituted phenols using the H2O2-HBr system... ResearchGate. [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2016). Molecules. [Link]

  • Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. (2024). RSC Advances. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

Sources

Methodological & Application

Application Notes & Protocols: 2-Bromo-4-(2-methoxyethoxy)phenol as a Key Intermediate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and utilization of 2-Bromo-4-(2-methoxyethoxy)phenol , a highly functionalized intermediate with significant potential in the development of sophisticated pharmaceutical agents, particularly in the realm of kinase inhibitors. This document will detail a robust synthetic protocol for the intermediate itself and subsequently outline its application in the synthesis of a hypothetical, yet plausible, Bruton's Tyrosine Kinase (BTK) inhibitor, drawing parallels from the structure of existing drugs like Spebrutinib.

Introduction: The Strategic Importance of Functionalized Phenolic Intermediates

In the landscape of modern medicinal chemistry, the rational design of drug candidates often hinges on the availability of versatile chemical building blocks. Substituted phenols are a cornerstone of many successful pharmaceuticals due to their ability to participate in a wide array of chemical transformations, enabling the construction of complex molecular architectures.[1][2] The subject of this guide, This compound , is a prime example of such a strategic intermediate. Its key structural features include:

  • A phenolic hydroxyl group , which can be readily converted into an ether or ester, or participate in coupling reactions.

  • An ortho-bromine atom , which serves as a handle for metallation or cross-coupling reactions, allowing for the introduction of further molecular complexity.

  • A para-methoxyethoxy group , a common moiety in bioactive molecules that can enhance solubility and modulate pharmacokinetic properties.

The combination of these functionalities makes this intermediate particularly attractive for the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and autoimmune diseases.[3]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step process starting from the readily available 4-benzyloxyphenol. The synthetic strategy involves an initial etherification to introduce the 2-methoxyethoxy side chain, followed by a regioselective bromination and subsequent debenzylation.

The first step involves the Williamson ether synthesis to attach the 2-methoxyethoxy group to the phenolic oxygen of 4-benzyloxyphenol.

  • Rationale: The benzyl group serves as a protecting group for the phenol, preventing unwanted side reactions during the etherification of the para-hydroxyl group.

Protocol: Synthesis of 1-(Benzyloxy)-4-(2-methoxyethoxy)benzene

  • To a solution of 4-benzyloxyphenol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromo-2-methoxyethane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(benzyloxy)-4-(2-methoxyethoxy)benzene.

This step involves the regioselective bromination of the electron-rich aromatic ring, followed by the removal of the benzyl protecting group.

  • Rationale: The benzyloxy and methoxyethoxy groups are ortho-, para-directing. The bromination is expected to occur at the position ortho to the activating benzyloxy group. N-Bromosuccinimide (NBS) is chosen as a milder and more selective brominating agent compared to liquid bromine to minimize the formation of dibrominated byproducts.[4] The subsequent debenzylation is achieved via catalytic hydrogenation.

Protocol: Synthesis of this compound

  • Dissolve 1-(benzyloxy)-4-(2-methoxyethoxy)benzene (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(benzyloxy)-2-bromo-4-(2-methoxyethoxy)benzene.

  • Dissolve the crude product in ethanol and add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete debenzylation.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

G A 4-Benzyloxyphenol B 1-(Benzyloxy)-4-(2-methoxyethoxy)benzene A->B 1-Bromo-2-methoxyethane, K2CO3, DMF C 1-(Benzyloxy)-2-bromo-4-(2-methoxyethoxy)benzene B->C NBS, DCM D This compound C->D H2, Pd/C, EtOH G A This compound B 2-Bromo-4-(2-methoxyethoxy)aniline A->B 1. Nonafluorobutanesulfonyl fluoride 2. Benzophenone imine, Pd-catalyst 3. H+ D "Hypothetinib" B->D C Hypothetical Pyrimidine Partner C->D Pd-catalyzed Buchwald-Hartwig Coupling

Sources

Suzuki coupling reactions with "2-Bromo-4-(2-methoxyethoxy)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling with 2-Bromo-4-(2-methoxyethoxy)phenol

Introduction: The Strategic Importance of Biaryl Phenols

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial settings, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] This guide focuses on a specific, yet broadly relevant substrate class: substituted biaryl phenols, using this compound as a representative example.

Biaryl scaffolds containing phenolic hydroxyl groups are privileged structures in medicinal chemistry and materials science. The phenol moiety offers a versatile handle for further functionalization and can participate in crucial hydrogen-bonding interactions with biological targets. The substrate in focus, this compound, presents a unique set of challenges and opportunities. The electron-rich nature of the aromatic ring, due to the hydroxyl and alkoxy substituents, can influence the kinetics of the catalytic cycle. Furthermore, the presence of a free hydroxyl group requires careful consideration of the reaction conditions, particularly the choice of base, to avoid deprotonation-related side reactions or catalyst inhibition.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep understanding of the reaction mechanism, the rationale behind reagent selection, and a robust, field-proven protocol for successful Suzuki-Miyaura coupling of this valuable building block.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][6]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which undergoes oxidative addition to the aryl bromide (Ar-X). This is often the rate-limiting step. The palladium inserts into the carbon-bromine bond, forming a Pd(II) intermediate (Ar-Pd-X). For electron-rich aryl bromides like this compound, this step can be sluggish and often requires the use of specialized, highly active catalyst systems.[7][8] Bulky, electron-rich phosphine ligands are crucial here, as they stabilize the Pd(0) state and promote the oxidative addition process.[9][10]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron reagent to the palladium center. The organoboronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻).[2][11][12] This boronate then displaces the halide on the Pd(II) complex to form a diarylpalladium(II) intermediate (Ar-Pd-Ar'). The choice of base is critical to ensure efficient boronate formation without interfering with other functional groups, such as the phenol in our substrate.[13]

  • Reductive Elimination : In the final step, the two organic groups on the diarylpalladium(II) complex are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1][3] This step is typically fast, especially when promoted by bulky ligands that create steric pressure around the metal center.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X (Palladacycle) Pd0->ArPdX ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime ArPdAr_prime->Pd0 RE_label Reductive Elimination OA_label Oxidative Addition TM_label Transmetalation Ar_Ar_prime Ar-Ar' (Product) ArX Ar-X (2-Bromo-phenol) Ar_prime_B Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Component Selection for this compound

The success of the coupling reaction hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.

Palladium Catalyst & Ligand System

For an electron-rich aryl bromide, the choice of ligand is arguably more critical than the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). While classical ligands like triphenylphosphine (PPh₃) can be effective in some cases, they often fail with challenging substrates. Modern, highly active catalyst systems employ bulky and electron-rich dialkylbiaryl phosphine ligands, commonly known as Buchwald ligands.[9]

  • Rationale: These ligands promote the crucial oxidative addition step, which is often slow for electron-rich substrates. Their bulk also facilitates the final reductive elimination step.[9][14]

  • Recommendations: Ligands like SPhos and XPhos have demonstrated broad utility and high activity for coupling sterically hindered and electron-rich partners.[9] Pre-formed palladium complexes (precatalysts) incorporating these ligands, such as XPhos Pd G3 or G4, offer convenience and high reactivity.

The Role of the Base

The base plays a multifaceted role, primarily to activate the boronic acid by forming the boronate anion, which is the active nucleophile in the transmetalation step.[11][13] For a phenolic substrate, the base must be chosen carefully to avoid deprotonation of the phenol, which could potentially chelate the palladium center and inhibit catalysis.

  • Rationale: Inorganic bases are typically preferred. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most common choices. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings as it is a moderately strong, non-nucleophilic base that works well in a range of solvents.[15] Cesium carbonate (Cs₂CO₃) is a stronger base and can be effective when others fail, but its higher cost and hygroscopicity are considerations.

  • Recommendations: A screening of bases is often warranted, but K₃PO₄ is a robust starting point.

Solvent System

The solvent must be capable of dissolving, at least partially, both the organic substrates and the inorganic base. It must also be stable at the required reaction temperature and be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[7]

  • Rationale: Aprotic polar solvents are commonly used, often with the addition of water. The water helps to dissolve the inorganic base and can accelerate the transmetalation step.

  • Recommendations: Common solvent systems include 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[16] The choice can impact reaction rates and solubility, making it a key parameter for optimization.

ParameterRecommended Starting PointRationale for Selection
Palladium Source Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%)Common, air-stable Pd(II) and Pd(0) precursors that form the active catalyst in situ.
Ligand SPhos or XPhos (1.1-1.2x mol of Pd)Bulky, electron-rich ligands that accelerate oxidative addition for electron-rich Ar-Br and promote reductive elimination.[9]
Precatalyst XPhos Pd G3 or G4 (1-2 mol%)Air-stable, highly active precatalysts that eliminate the need to handle sensitive ligands separately.[16]
Base K₃PO₄ (2.0 - 3.0 equiv)Effective, non-nucleophilic base that facilitates boronate formation with minimal side reactions.[15]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)Aprotic polar solvent mixture that aids in dissolving both organic and inorganic reagents.
Temperature 80 - 110 °CProvides sufficient thermal energy to overcome activation barriers, particularly for the oxidative addition step.

Detailed Experimental Protocol

This protocol provides a generalized yet detailed procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials & Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2.2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology
  • Reagent Preparation & Degassing:

    • Prepare a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Thoroughly degas the solvent mixture by bubbling argon or nitrogen through it for at least 20-30 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.[7]

  • Reaction Setup (under Inert Atmosphere):

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

    • In a separate small vial, weigh out the Pd(OAc)₂ (0.02 equiv) and SPhos (0.022 equiv).

    • Seal the Schlenk flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst & Solvent Addition:

    • Quickly open the flask under a positive pressure of inert gas and add the pre-weighed catalyst/ligand mixture.

    • Reseal the flask and perform one more evacuate/backfill cycle.

    • Using a syringe, add the degassed dioxane/water solvent mixture to the flask. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution & Monitoring:

    • Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 100 °C).

    • Stir the reaction vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-24 hours. Check for the consumption of the starting aryl bromide.

  • Reaction Workup:

    • Once the reaction is complete (as judged by TLC/GC-MS), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with water (2x) and then with brine (1x). The aqueous washes remove the inorganic base and salts.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification & Analysis:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl phenol product.[17][18]

    • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Experimental_Workflow Setup 1. Reaction Setup (Substrates, Base, Catalyst) Inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat & Stir (Monitor by TLC/GC) Solvent->React Workup 5. Workup (Extraction & Washing) React->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analysis 7. Analysis (NMR, MS) Purify->Analysis

Caption: A stepwise workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting & Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive CatalystEnsure proper degassing of solvents; use fresh, high-purity catalyst and ligand.[7] Consider using a robust precatalyst.
2. Poor Base/Solvent ChoiceScreen alternative bases (e.g., Cs₂CO₃) or solvent systems (e.g., Toluene/H₂O). Ensure the base is finely powdered.
3. Low Reaction TemperatureIncrease the reaction temperature in 10 °C increments.
Protodeboronation Degradation of boronic acidUse a slight excess of boronic acid (1.5 equiv). Consider switching to a more stable boronic ester (e.g., pinacol ester).[7]
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) speciesImprove degassing technique. Ensure the Pd precursor is fully reduced to Pd(0) in the catalytic cycle.[19]
Complex Mixture of Products Side reactions with phenolConsider protecting the phenol group as a methyl or benzyl ether if other optimizations fail. A milder base like KF might also be explored.[2]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation that provides access to valuable biaryl phenol structures. Success relies on a mechanistic understanding and the rational selection of a modern catalyst system capable of activating an electron-rich aryl bromide. By employing bulky, electron-rich phosphine ligands, a suitable inorganic base like K₃PO₄, and meticulously deoxygenated solvents, researchers can reliably and efficiently synthesize these important molecular scaffolds. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for navigating the complexities of this reaction and accelerating progress in drug discovery and materials science.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Royal Society of Chemistry. A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Saha, A., & Aditya, G. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. [Link]

  • Saha, A., & Aditya, G. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences.
  • ResearchGate. Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • MDPI. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. [Link]

  • Badone, D., Cardamone, R., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • PMC - NIH. Facile One-Pot Conversion of (poly)phenols to Diverse (hetero)aryl Compounds by Suzuki Coupling Reaction. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Scilit. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]

  • R Discovery. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • ResearchGate. Optimization of reaction conditions for Suzuki coupling. [Link]

  • ACS Publications. Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. [Link]

  • ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • ResearchGate. Optimization of reaction conditions for one-pot Suzuki coupling. [Link]

  • ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • ACS Publications. Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • Harvard University. The Suzuki Reaction - Chem 115 Myers.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chem-Station. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Google Patents. Method for producing 4-(2'-methoxyethyl) phenol.

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-(2-methoxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][3][4] This guide provides a detailed examination and a robust protocol for the Buchwald-Hartwig amination of a specific, functionally rich substrate: 2-Bromo-4-(2-methoxyethoxy)phenol .

This particular substrate presents a unique set of challenges that require careful consideration in experimental design:

  • Electron-Rich Aryl System: The presence of two electron-donating groups—a hydroxyl (-OH) and a methoxyethoxy ether (-OR)—enriches the aromatic ring. This can decrease the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5][6]

  • Acidic Phenolic Proton: The hydroxyl group is acidic and can be deprotonated by the base, creating a competing phenoxide nucleophile. This can lead to undesired O-arylation side products (diaryl ethers).[7]

  • Steric Hindrance: The bromine atom is positioned ortho to the hydroxyl group, introducing steric bulk that can hinder the approach of the palladium catalyst.

Addressing these challenges requires a carefully optimized catalyst system. The key to success lies in the judicious selection of the palladium source, a sterically hindered and electron-rich phosphine ligand, a base that is strong enough to facilitate catalysis but selective enough to minimize side reactions, and an appropriate solvent. This document will dissect these choices, explain the underlying chemical principles, and provide a field-tested protocol for researchers.

Mechanistic Rationale: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. This is typically the rate-determining step and is accelerated by electron-rich, bulky phosphine ligands.[5]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond and the release of the desired aryl amine product, regenerating the active Pd(0) catalyst.[1]

A simplified representation of this process is shown below.

Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex amido_complex L-Pd(II)(Ar)(NR'R'') (Amido Complex) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR'R'' (Product) amido_complex->product arbr Ar-Br amine HNR'R'' base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Optimizing Reaction Parameters: A Scientist's Guide

The success of coupling "this compound" hinges on the strategic selection of four key components. The following table summarizes the recommended starting points for optimization.

ComponentRecommended Choice(s)Molar Loading / Equiv.Rationale & Expert Insights
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%Both are common and effective Pd(0) and Pd(II) sources, respectively.[6] Pd₂(dba)₃ is often preferred for its greater air stability. If using Pd(OAc)₂, the phosphine ligand or amine serves as the reductant to generate the active Pd(0) species in situ.[9]
Ligand RuPhos or XPhos1.2 - 2.4 mol% (L:Pd ratio ~ 1.2:1 to 2:1)The substrate is electron-rich and sterically hindered. Bulky, electron-rich dialkylbiaryl phosphine ligands like RuPhos and XPhos are essential.[1][10] They accelerate both oxidative addition and reductive elimination while favoring the desired monoligated palladium species, which is highly active.[1]
Base K₃PO₄ or Cs₂CO₃1.5 - 2.0 equiv.This is the most critical choice. Strong alkoxide bases (e.g., NaOtBu) are generally avoided with phenolic substrates to prevent competitive O-arylation.[11][12] Weaker inorganic bases like potassium phosphate or cesium carbonate provide sufficient basicity for the C-N coupling while minimizing side reactions involving the acidic phenol.[8][11] The base should be finely powdered to maximize surface area.
Solvent Toluene or Dioxane~0.1 - 0.2 MAprotic solvents are standard.[13] Toluene and 1,4-dioxane are excellent choices.[14] The solubility of the inorganic base is low in these solvents, creating a heterogeneous mixture, which is typical for these conditions.[14] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.
Amine Primary or Secondary Amine1.1 - 1.2 equiv.The protocol is adaptable. For primary amines, using slightly more than one equivalent can help drive the reaction to completion. For precious amines, a 1:1 stoichiometry can be used with longer reaction times.
Temperature 90 - 110 °CN/AThermal energy is required to overcome the activation barriers of the catalytic cycle, particularly for the challenging oxidative addition step.[11]

Experimental Workflow and Protocol

The following diagram illustrates the overall workflow from setup to product isolation.

Experimental_Workflow setup 1. Reagent Assembly (Flask, Stir Bar, Reagents) inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Reaction (Heat to 100 °C, Monitor by TLC/LC-MS) solvent->reaction workup 5. Work-up (Cool, Dilute, Filter through Celite) reaction->workup extraction 6. Liquid-Liquid Extraction (Wash with H₂O, Brine) workup->extraction purify 7. Purification (Dry, Concentrate, Column Chromatography) extraction->purify analysis 8. Product Analysis (NMR, MS) purify->analysis

Caption: General experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Laboratory Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Palladium compounds, phosphine ligands, and organic solvents can be hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents & Equipment:

  • This compound

  • Amine of choice

  • Pd₂(dba)₃ (Palladium source)

  • RuPhos (Ligand)

  • K₃PO₄ (Base, finely powdered)

  • Toluene (Anhydrous, degassed)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stir bar and stir plate with heating

  • Inert gas line (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), K₃PO₄ (2.0 equiv), and RuPhos (1.5 mol%).

  • Amine and Catalyst Addition: Add the desired amine (1.2 equiv) to the flask, followed by Pd₂(dba)₃ (1.0 mol%).

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add anhydrous, degassed toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The mixture will be a heterogeneous slurry.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate or dichloromethane (DCM). Filter the slurry through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aminated product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxygen exposure); Insufficient temperature; Poor quality reagents.Ensure rigorous inert atmosphere technique and use freshly degassed solvents.[9] Confirm temperature of oil bath. Screen other ligands (e.g., XPhos) or a different palladium source.
Hydrodehalogenation Side reaction where the bromine is replaced by hydrogen.This can be promoted by certain ligands or excess base.[12] Try lowering the reaction temperature slightly or screening a different ligand/base combination.
Formation of Diaryl Ether (O-Arylation) The phenoxide is acting as a nucleophile.The base is likely too strong or the temperature is too high.[7] Ensure a weaker base like K₃PO₄ or Cs₂CO₃ is used. If the problem persists, protection of the phenol as a silyl ether may be necessary, though this adds steps to the synthesis.
Complex Mixture of Products Multiple side reactions occurring; Degradation of starting material or product.Re-evaluate the base and temperature compatibility with all functional groups present.[9] Consider a lower reaction temperature, even if it requires a longer reaction time. Confirm the purity of starting materials.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Organic-Chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Christensen, M., et al. (2010). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Li, C., et al. (2015). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. RSC Publishing. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • ResearchGate. (2016). Formal Direct Cross-Coupling of Phenols with Amines. [Link]

  • Sharma, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • Grokipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]

  • Verkade, J. G., et al. (2007). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. [Link]

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Application Notes and Protocols for the Synthesis of 2-Bromo-4-(2-methoxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-part guide for the synthesis of 2-Bromo-4-(2-methoxyethoxy)phenol, a valuable substituted phenol intermediate for research in medicinal chemistry and materials science. The protocol begins with the synthesis of the precursor, 4-(2-methoxyethoxy)phenol, from hydroquinone via a Williamson ether synthesis. The second part details a highly selective ortho-bromination of this precursor using N-Bromosuccinimide (NBS). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and critical safety information.

Introduction

Substituted bromophenols are crucial building blocks in organic synthesis, serving as versatile intermediates for creating more complex molecules with significant biological activity.[1] The target molecule, this compound, incorporates a phenol, a bromine atom at the ortho position, and a methoxyethoxy side chain at the para position. This specific arrangement of functional groups makes it an attractive precursor for constructing novel pharmaceutical agents and functional materials. The synthetic strategy outlined herein is a robust two-step process designed for efficiency and selectivity.

Part 1: Synthesis of Precursor: 4-(2-methoxyethoxy)phenol

The initial step involves the mono-O-alkylation of hydroquinone. The Williamson ether synthesis is the chosen method due to its reliability and predictability in forming ether linkages.[2]

Principle and Rationale

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this reaction, the phenolic hydroxyl group of hydroquinone is first deprotonated by a base (e.g., sodium hydroxide) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, in this case, 2-chloroethyl methyl ether, displacing the chloride leaving group to form the ether bond.

A primary challenge in this synthesis is controlling the reaction to favor mono-alkylation over the formation of the di-substituted byproduct, 1,4-bis(2-methoxyethoxy)benzene. This selectivity is achieved by carefully controlling the stoichiometry, typically by using a slight excess of hydroquinone relative to the alkylating agent and the base. This ensures that the concentration of the mono-alkoxide intermediate is kept low, minimizing the probability of a second alkylation event.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Hydroquinone

  • 2-Chloroethyl methyl ether

  • Sodium hydroxide (NaOH)

  • Ethanol, anhydrous

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add hydroquinone (1.1 equivalents) and anhydrous ethanol (200 mL).

  • Base Addition: Stir the mixture under a nitrogen atmosphere until the hydroquinone is partially dissolved. Add finely ground sodium hydroxide (1.0 equivalent) to the flask. Heat the mixture to 50-60 °C and stir for 30 minutes to facilitate the formation of the sodium phenoxide salt.

  • Alkylation: To the resulting slurry, add 2-chloroethyl methyl ether (1.0 equivalent) dropwise over 30 minutes using an addition funnel.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into 300 mL of cold deionized water. Acidify the aqueous solution to pH ~6-7 by the slow addition of 2M HCl.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate pure 4-(2-methoxyethoxy)phenol.

Data Presentation: Reagent Table for Part 1
ReagentMolar Mass ( g/mol )Molar Eq.Molarity/Conc.Amount
Hydroquinone110.111.1-(user defined)
2-Chloroethyl methyl ether94.541.0-(user defined)
Sodium Hydroxide40.001.0-(user defined)
Ethanol--Anhydrous200 mL

Part 2: Synthesis of this compound

This final step involves the selective bromination of the precursor at the position ortho to the hydroxyl group.

Principle and Rationale

The hydroxyl and alkoxy groups on the phenol ring are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied, substitution is directed to the ortho positions. For achieving high selectivity and avoiding poly-bromination, N-Bromosuccinimide (NBS) is a superior reagent compared to elemental bromine (Br₂).[4] NBS provides a low, steady concentration of an electrophilic bromine species, which minimizes side reactions.[5]

Recent studies have shown that conducting the reaction in a protic solvent like methanol can significantly accelerate the reaction and enhance ortho-selectivity.[6][7] The addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), can further promote the reaction by protonating NBS, generating a more potent electrophilic brominating agent.[6] This method allows for rapid and clean conversion to the desired mono-ortho-brominated product at room temperature.

Experimental Protocol: Selective ortho-Bromination

Materials:

  • 4-(2-methoxyethoxy)phenol

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol (ACS Grade)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-(2-methoxyethoxy)phenol (1.0 equivalent) in ACS-grade methanol (100 mL). Add p-toluenesulfonic acid monohydrate (0.1 equivalents). Stir the solution at room temperature for 10 minutes.

  • NBS Addition: Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes. The reaction is mildly exothermic; maintain the temperature near room temperature with a water bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 15-30 minutes.[6][7] Monitor the disappearance of the starting material by TLC.

  • Workup - Quenching: Once the reaction is complete, quench by adding 50 mL of saturated sodium thiosulfate solution to consume any unreacted NBS. Stir for 10 minutes.

  • Solvent Removal and Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add 100 mL of deionized water and extract with dichloromethane (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation: Reagent Table for Part 2
ReagentMolar Mass ( g/mol )Molar Eq.Molarity/Conc.Amount
4-(2-methoxyethoxy)phenol168.191.0-(user defined)
N-Bromosuccinimide (NBS)177.981.05-(user defined)
p-TsOH·H₂O190.220.1-(user defined)
Methanol--ACS Grade100 mL

Visualizations

Overall Synthetic Workflow

Synthesis_Workflow cluster_part1 Part 1: Williamson Ether Synthesis cluster_part2 Part 2: Ortho-Bromination HQ Hydroquinone Precursor 4-(2-methoxyethoxy)phenol HQ->Precursor Reflux AlkylHalide 2-Chloroethyl methyl ether AlkylHalide->Precursor Reflux Base NaOH / Ethanol Base->Precursor Reflux FinalProduct This compound Precursor->FinalProduct RT, 15-30 min NBS NBS / Methanol NBS->FinalProduct RT, 15-30 min Catalyst p-TsOH (cat.) Catalyst->FinalProduct RT, 15-30 min

Caption: Two-step synthesis of this compound.

Mechanism of Selective ortho-Bromination

Bromination_Mechanism cluster_activation Catalyst-Mediated NBS Activation cluster_attack Electrophilic Aromatic Substitution NBS NBS ActivatedNBS Protonated NBS (Enhanced Electrophile) NBS->ActivatedNBS Protonation TsOH p-TsOH (H+) SigmaComplex Sigma Complex (Wheland Intermediate) ActivatedNBS->SigmaComplex Electrophilic Bromine Source Phenol 4-(2-methoxyethoxy)phenol Phenol->SigmaComplex Ortho attack by activated NBS Product This compound SigmaComplex->Product Deprotonation (Aromatization)

Caption: Proposed mechanism for acid-catalyzed ortho-bromination.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydroquinone: Toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • 2-Chloroethyl methyl ether: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Causes skin irritation and serious eye damage. Reacts with water to release bromine. Keep away from moisture.

  • p-Toluenesulfonic acid: Corrosive. Causes skin and eye irritation.

  • Organic Solvents (Ethanol, Methanol, Ethyl Acetate, Dichloromethane): Flammable and/or toxic. Avoid inhalation of vapors and contact with skin.

References

  • Radhakrishnan, R., & Vijaya Kumar, E. K. S. (2001). Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N,Bromosuccinimide. Indian Journal of Chemistry - Section A, 40(3), 253-256.

  • Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2564.

  • Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. ResearchGate.

  • Erowid. (n.d.). Synthesis of 4-Methoxyphenol. Erowid Chemistry Archive.

  • University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. UMass Boston Chemistry.

  • Georgiev, D., Saes, B. W. H., Johnston, H. J., Boys, S. K., Healy, A., & Hulme, A. N. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88.

  • Organic Chemistry Data. (n.d.). Bromination - Common Conditions. Common Organic Chemistry.

  • Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Ataman Kimya.

  • Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Rhodium Chemistry Archive.

  • Reagent Guide. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

  • Google Patents. (n.d.). US4613682A - Ether synthesis.

  • Google Patents. (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Utah Tech University Chemistry.

  • BenchChem. (2025). Application Notes: 2-Bromo-4-methoxyphenol as a Versatile Intermediate in the Synthesis of Bioactive Natural Products. BenchChem.

  • Scientific Update. (2018, October 16). Syntactic fantastic: A practical, ortho-selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Scientific Update.

  • Georgiev, D., Saes, B. W. H., Johnston, H. J., Boys, S. K., Healy, A., & Hulme, A. N. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PubMed.

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Analytical methods for "2-Bromo-4-(2-methoxyethoxy)phenol" quantification (HPLC, GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Phenol

I'm starting with broad Google searches to learn about "2-Bromo- 4-(2-methoxyethoxy)phenol." My initial focus is on its chemical characteristics, probable contaminants, and any established analytical techniques. I'm hoping to build a solid foundation of knowledge from the internet before proceeding further.

Refining Analytical Strategy

I'm now diving deeper into analytical methods. I'm actively searching for HPLC and GC-MS techniques suitable for phenolic and brominated compounds, paying close attention to optimal parameters. I am also investigating derivatization options to improve the compound's volatility for GC-MS. Finally, I'm seeking method validation guidelines from reliable sources like the ICH or FDA to ensure the protocol's accuracy.

Formulating the Application Note

I'm starting to put the application note together. First, I'll introduce the compound and explain why it needs careful quantification. Then, I'll detail the HPLC and GC-MS methods, including the rationale behind each choice. I'm also preparing a method validation section for accuracy and reliability. I'll include Graphviz diagrams and tables summarizing the procedures. Finally, I'll finalize protocols and assemble the references.

The Strategic Application of 2-Bromo-4-(2-methoxyethoxy)phenol in the Synthesis of Bioactive Natural Product Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Architectures

In the landscape of medicinal chemistry and natural product synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4-(2-methoxyethoxy)phenol has emerged as a highly versatile and functionalized building block, offering chemists a powerful tool for the synthesis of a diverse array of bioactive natural product analogs.[1] Its unique trifunctional nature—a reactive bromine atom, a protected phenol, and an ortho-directing hydroxyl group precursor—provides a scaffold ripe for sequential and regioselective modifications. This application note will provide an in-depth technical guide on the utility of this compound, with a focus on its application in the synthesis of biphenyl-containing natural product analogs, a common motif in pharmacologically active compounds.[2]

The bromine atom serves as a key handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] The 2-methoxyethoxy group, commonly known as the methoxyethoxymethyl (MEM) protecting group, offers robust protection for the phenolic hydroxyl group under a variety of reaction conditions, yet can be selectively removed under mild acidic conditions.[5][6] This differential reactivity allows for a modular and convergent approach to the synthesis of complex target molecules.

Core Synthetic Strategy: A Modular Approach to Biphenyl Analogs

The overarching synthetic strategy for utilizing this compound in the construction of biphenyl natural product analogs can be dissected into three key stages:

  • Synthesis of the Key Building Block: Preparation of this compound from a readily available precursor.

  • Core Scaffold Construction: Palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biphenyl core.

  • Final Deprotection and Analog Formation: Removal of the MEM protecting group to unveil the free phenol, a common feature in many bioactive natural products.

This modular approach allows for the late-stage introduction of diversity, a crucial aspect of generating libraries of analogs for structure-activity relationship (SAR) studies in drug discovery.

Detailed Protocols and Methodologies

Part 1: Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and straightforward method for the formation of ethers from an alcohol and an alkyl halide.[7][8][9] In this protocol, we will protect the phenolic hydroxyl group of the commercially available 2-bromo-4-fluorophenol with a 2-methoxyethoxy group.

Reaction Scheme:

Caption: Williamson Ether Synthesis of the target compound.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-4-fluorophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Alkylation: After stirring for 30 minutes at 0 °C, add 2-methoxyethoxymethyl chloride (MEM-Cl, 1.1 eq) dropwise via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)
This compoundC₉H₁₁BrO₃247.09Colorless oil~90%
Part 2: Suzuki-Miyaura Cross-Coupling for Biphenyl Core Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbons.[3][4][10] This protocol details the coupling of this compound with a generic arylboronic acid.

Catalytic Cycle Diagram:

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_ar_ar_prime Ar-Pd(II)L2-Ar' transmetalation->pd_ar_ar_prime ar_b_oh2 Ar'-B(OH)2 ar_b_oh2->transmetalation base Base (e.g., K2CO3) base->transmetalation reductive_elimination Reductive Elimination pd_ar_ar_prime->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[11]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v, 0.2 M).

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Expected Outcome:

The reaction is expected to yield the corresponding biphenyl derivative in good to excellent yields, depending on the nature of the arylboronic acid used.

Part 3: Deprotection of the MEM Group

The final step in the synthesis of many natural product analogs is the deprotection of the phenolic hydroxyl group. The MEM group can be cleaved under mild acidic conditions, leaving other acid-sensitive functional groups intact.[5][12]

Reaction Scheme:

Caption: Acid-catalyzed deprotection of the MEM ether.

Experimental Protocol:

  • Reaction Setup: Dissolve the MEM-protected biphenyl derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v, 0.1 M).

  • Acid Addition: Add concentrated hydrochloric acid (HCl, 2.0 eq) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the deprotection by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic functionalization in a synthetic building block. Its application in the synthesis of natural product analogs, particularly those containing a biphenyl core, is a robust and efficient strategy. The protocols detailed herein provide a solid foundation for researchers in drug discovery and organic synthesis to explore the vast chemical space accessible from this versatile intermediate. Future applications could involve leveraging the bromine atom for other cross-coupling reactions (e.g., Sonogashira, Heck) or exploring alternative protection strategies to further expand the synthetic utility of this valuable compound. The modularity of the described synthetic route is particularly amenable to the generation of compound libraries for high-throughput screening, accelerating the discovery of new therapeutic agents.

References

  • BenchChem. (2025). Application Notes: 2-Bromo-4-methoxyphenol as a Versatile Intermediate in the Synthesis of Bioactive Natural Products.
  • Chem-Impex. (n.d.). 2-Bromo-4-metoxifenol.
  • Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
  • An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. (2025). Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Gül, F., et al. (2019). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Molecules, 24(15), 2816.
  • Cram. (n.d.). Williamson Ether Synthesis Lab Report. Retrieved from [Link]

  • Çetinkaya, Y., et al. (2016). Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 154-160.
  • Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. (2005). Molecules, 10(10), 1308-1313.
  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Al-dujaili, A. H., & Al-Zuhairi, A. J. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18491.
  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Vorobyev, S. V., et al. (2023). Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). Antioxidants, 11(4), 786.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Natural Products. Retrieved from [Link]

  • Google Patents. (n.d.). US5107034A - Method for producing 4-(2'-methoxyethyl)phenol.

Sources

Application Notes & Protocols: 2-Bromo-4-(2-methoxyethoxy)phenol in the Development of Novel Organic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Novel Monomers

The exploration of new molecular architectures is a cornerstone of innovation in materials science. This guide addresses "2-Bromo-4-(2-methoxyethoxy)phenol," a compound not widely documented in current literature or readily available from commercial suppliers. Consequently, this document takes a forward-looking, research-oriented approach. We will first establish a robust, plausible synthetic pathway to this novel building block. Subsequently, we will leverage its unique structural features—a reactive phenolic hydroxyl, a versatile bromo group for cross-coupling, and a flexible methoxyethoxy side chain—to propose and detail its application as a monomer in the synthesis of advanced organic materials. The protocols herein are grounded in established, analogous chemical transformations and are designed to serve as a comprehensive starting point for researchers venturing into this new chemical space.

PART 1: Synthesis of this compound

The synthesis of the title compound can be efficiently achieved via a Williamson ether synthesis, a reliable and well-understood method for forming aryl ethers.[1] This approach involves the reaction of a brominated phenol with a suitable alkylating agent in the presence of a base.

Synthetic Strategy: Williamson Ether Synthesis

The proposed synthetic route starts from the commercially available 4-bromophenol and involves its reaction with 2-bromoethyl methyl ether. The phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide, which then displaces the bromide from the alkylating agent.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_product Product reactant1 4-Bromophenol reactant1->intermediate + Base reactant2 2-Bromoethyl methyl ether product This compound reactant2->product base K2CO3 solvent Acetone intermediate->product + Alkylating agent

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

Reagent/SolventMolecular WeightQuantityMolesPuritySupplier
4-Bromophenol173.01 g/mol 17.3 g0.10>98%Standard Supplier
2-Bromoethyl methyl ether138.99 g/mol 15.3 g0.11>97%Standard Supplier
Potassium Carbonate (K₂CO₃)138.21 g/mol 20.7 g0.15AnhydrousStandard Supplier
Acetone58.08 g/mol 250 mL-ACS GradeStandard Supplier
Diethyl Ether74.12 g/mol 500 mL-AnhydrousStandard Supplier
Saturated NaCl solution-100 mL--Lab Prepared
Anhydrous MgSO₄120.37 g/mol 10 g--Standard Supplier

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (17.3 g, 0.10 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Solvent Addition: Add 250 mL of acetone to the flask.

  • Reagent Addition: Add 2-bromoethyl methyl ether (15.3 g, 0.11 mol) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • Workup: After the reaction is complete (disappearance of 4-bromophenol spot on TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 200 mL of diethyl ether. Wash the organic layer sequentially with 100 mL of 1 M NaOH solution (to remove any unreacted phenol), 100 mL of water, and 100 mL of saturated NaCl solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure this compound.

Expected Yield: 75-85%

Characterization: The structure of the synthesized compound should be confirmed by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • FTIR Spectroscopy: To identify the characteristic functional groups (C-O-C, C-Br, aromatic C-H).

  • Mass Spectrometry: To confirm the molecular weight.

PART 2: Application in the Synthesis of Poly(arylene ether)s

The synthesized monomer, possessing both a nucleophilic phenolic group (after deprotonation) and a displaceable bromo group, is an ideal candidate for the synthesis of poly(arylene ether)s via nucleophilic aromatic substitution (NAS) polymerization.

Polymerization Strategy

Self-polycondensation of this compound can be achieved by forming the phenoxide in situ, which then displaces the bromine atom of another monomer unit, leading to the formation of an ether linkage and polymer chain growth.

Polymerization Scheme:

Polymerization of this compound cluster_reaction Poly(arylene ether) Synthesis monomer n this compound polymer Poly(2-(2-methoxyethoxy)-1,4-phenylene ether) monomer->polymer Polycondensation conditions Base (K2CO3) High Temperature (e.g., NMP, Toluene) conditions->polymer

Caption: Polycondensation of this compound.

Detailed Polymerization Protocol

Materials:

Reagent/SolventMolecular WeightQuantityMolesPuritySupplier
This compound261.11 g/mol 2.61 g0.01>99%Synthesized
Potassium Carbonate (K₂CO₃)138.21 g/mol 1.66 g0.012AnhydrousStandard Supplier
N-Methyl-2-pyrrolidone (NMP)99.13 g/mol 20 mL-AnhydrousStandard Supplier
Toluene92.14 g/mol 10 mL-AnhydrousStandard Supplier
Methanol32.04 g/mol 200 mL-ACS GradeStandard Supplier

Procedure:

  • Reaction Setup: To a 100 mL three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet, add this compound (2.61 g, 0.01 mol) and potassium carbonate (1.66 g, 0.012 mol).

  • Solvent Addition: Add 20 mL of NMP and 10 mL of toluene to the flask.

  • Azeotropic Dehydration: Heat the mixture to 140-150 °C to azeotropically remove water with toluene. After all the water is removed (approximately 2-3 hours), drain the toluene from the Dean-Stark trap.

  • Polymerization: Increase the reaction temperature to 180-190 °C and maintain for 8-12 hours under a gentle flow of nitrogen. The viscosity of the reaction mixture will increase as the polymerization proceeds.

  • Precipitation: Cool the viscous solution to room temperature and dilute with 10 mL of NMP. Slowly pour the polymer solution into 200 mL of vigorously stirring methanol to precipitate the polymer.

  • Purification: Filter the fibrous polymer, wash it thoroughly with hot water and then with methanol to remove any inorganic salts and low molecular weight oligomers.

  • Drying: Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Characterization of the Polymer:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

PART 3: Application in Palladium-Catalyzed Cross-Coupling Polymerizations

The bromo-functionality of the monomer makes it a prime candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to produce conjugated polymers or other advanced materials.[2][3] This allows for the creation of C-C bonds and the introduction of diverse functionalities into the polymer backbone.

Polymerization Strategy: Suzuki Cross-Coupling

A common and powerful method is the Suzuki cross-coupling polymerization with a diboronic acid or ester comonomer.[4] This reaction is known for its high tolerance to various functional groups and mild reaction conditions.

Suzuki Polymerization Scheme:

Suzuki Polymerization cluster_suzuki Suzuki Cross-Coupling Polymerization monomer1 n this compound (or its protected form) polymer Alternating Copolymer monomer1->polymer monomer2 n Arylene-diboronic acid/ester monomer2->polymer catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->polymer Catalyst base Base (e.g., K2CO3, Cs2CO3) base->polymer Base

Caption: Suzuki polymerization using this compound.

Detailed Suzuki Polymerization Protocol

Note: The phenolic hydroxyl group can interfere with the Suzuki coupling. It is advisable to protect it first (e.g., as a methyl or silyl ether) and deprotect it after polymerization if a free hydroxyl group is desired in the final polymer. The following protocol assumes the use of the protected monomer.

Materials:

Reagent/SolventMolecular WeightQuantityMolesPuritySupplier
Protected this compound-0.005->99%Synthesized
1,4-Benzenediboronic acid165.8 g/mol 0.829 g0.005>98%Standard Supplier
Tetrakis(triphenylphosphine)palladium(0)1155.56 g/mol 0.116 g0.0001>99%Standard Supplier
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.07 g0.015AnhydrousStandard Supplier
Toluene92.14 g/mol 20 mL-AnhydrousStandard Supplier
Water18.02 g/mol 5 mL-DegassedLab Prepared

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the protected this compound (0.005 mol), 1,4-benzenediboronic acid (0.829 g, 0.005 mol), and potassium carbonate (2.07 g, 0.015 mol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.116 g, 0.0001 mol) to the flask.

  • Solvent Addition: Add 20 mL of degassed toluene and 5 mL of degassed water.

  • Polymerization: Heat the mixture to 90-100 °C and stir vigorously for 24-48 hours.

  • End-capping: To ensure termination of the polymer chains, a small amount of bromobenzene or phenylboronic acid can be added and the reaction stirred for another 4 hours.

  • Precipitation: Cool the reaction mixture to room temperature and pour it into 200 mL of stirring methanol.

  • Purification: Collect the precipitated polymer by filtration. The polymer can be further purified by Soxhlet extraction with methanol, acetone, and finally chloroform or THF to remove catalyst residues and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.

Characterization: The resulting polymer should be characterized using the same techniques as described in section 2.2.

References

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

  • PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

  • Google Patents. (n.d.). EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed carbene coupling polymerization: synthesis of E-poly(arylene vinylene)s. Retrieved from [Link]

  • Union College. (2020). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Alkyl Aryl Ether Bond Formation with PhenoFluor. Retrieved from [Link]

  • YouTube. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). Retrieved from [Link]

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Application Notes & Protocols: A Step-by-Step Guide to the Functionalization of 2-Bromo-4-(2-methoxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed strategic overview and validated protocols for the chemical functionalization of 2-Bromo-4-(2-methoxyethoxy)phenol. This versatile building block offers three distinct points for molecular modification: the phenolic hydroxyl group, the aryl bromide moiety, and the aromatic ring itself. By leveraging a suite of modern synthetic methodologies, including O-alkylation, palladium-catalyzed cross-coupling, and electrophilic aromatic substitution, a diverse array of complex derivatives can be efficiently synthesized. This document explains the chemical logic behind protocol selection, offers step-by-step procedures, and presents troubleshooting insights to empower scientists in their research endeavors.

Introduction and Strategic Overview

This compound is a key synthetic intermediate whose value lies in its trifunctional nature. The strategic selection of reaction conditions allows for the selective modification of one functional group while preserving the others, enabling a modular approach to the synthesis of complex target molecules.

  • The Phenolic Hydroxyl (-OH): Readily undergoes reactions such as alkylation, acylation, or can be used to direct ortho-lithiation.

  • The Aryl Bromide (C-Br): An ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of carbon and nitrogen-based substituents.

  • The Aromatic Ring: Activated by the hydroxyl and ether groups, it is amenable to further electrophilic substitution, although regioselectivity must be carefully considered.

The following workflow diagram illustrates the primary pathways for diversification stemming from the parent molecule.

G cluster_0 Site of Functionalization cluster_1 Reaction Class cluster_2 Example Products start This compound OH Phenolic -OH start->OH CBr Aryl C-Br start->CBr Ring Aromatic Ring start->Ring O_Alk O-Alkylation/ O-Acylation OH->O_Alk Coupling Pd Cross-Coupling CBr->Coupling EAS Electrophilic Aromatic Substitution Ring->EAS Ether Aryl Ethers, Esters O_Alk->Ether Biaryl Biaryls (Suzuki) Alkynes (Sonogashira) Anilines (Buchwald) Coupling->Biaryl Substituted Halogenated/ Nitrated Phenols EAS->Substituted

Caption: Strategic functionalization pathways for this compound.

Molecular Profile and Reactivity

  • Molecular Formula: C₉H₁₁BrO₃

  • Molecular Weight: 247.09 g/mol

  • Appearance: Typically a solid at room temperature.[1][2][3]

Reactivity Analysis: The molecule's reactivity is governed by the electronic properties of its substituents. The hydroxyl (-OH) and methoxyethoxy (-O-R) groups are both strong electron-donating groups, activating the aromatic ring towards electrophilic substitution.[4][5] They are ortho, para-directing. Since the para position relative to the hydroxyl group is occupied by the ether, and one ortho position is blocked by bromine, the remaining open ortho position (C6) is the most likely site for further electrophilic attack. The bromine atom at the C2 position provides a handle for transition-metal-catalyzed reactions and also exerts a steric influence on the adjacent hydroxyl group.

Protocols for Functionalization at the Phenolic Hydroxyl

The acidity of the phenolic proton makes its derivatization a straightforward and often high-yielding process. This site should typically be addressed first if subsequent steps involve bases that could deprotonate the phenol.

Protocol 3.1: O-Alkylation (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage by reacting the phenoxide with an alkyl halide. The use of a relatively weak base like potassium carbonate is sufficient due to the phenol's acidity.

Rationale: The reaction proceeds via an Sₙ2 mechanism. Deprotonation of the phenol by a base generates a nucleophilic phenoxide anion, which then displaces a halide from an alkyl halide.[6] Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base without impeding the nucleophilicity of the phenoxide.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocols for C-C and C-N Bond Formation via Cross-Coupling

The carbon-bromine bond is the most versatile site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for this purpose.

Core Principle: These reactions follow a general catalytic cycle involving three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with a coupling partner, and reductive elimination to form the new C-C or C-N bond and regenerate the Pd(0) catalyst.[7][8]

Suzuki_Cycle pd0 LnP_d(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-B(OR)₂ + Base pd_r_complex Ar-Pd(II)-R(L_n) transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 4.1: Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction couples the aryl bromide with a boronic acid or ester, and it is highly tolerant of the free hydroxyl group, although protection may sometimes improve yields.[9][10]

Rationale: The choice of catalyst, ligand, and base is critical. For an electron-rich substrate like this, a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) is often effective.[11] The base (e.g., K₃PO₄, K₂CO₃) is required to activate the boronic acid for the transmetalation step.[11]

Step-by-Step Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as powdered K₃PO₄ (2.0 eq).

  • Add a palladium catalyst, for example, Pd(OAc)₂ (2 mol%) and a ligand such as SPhos (4 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v, ~0.2 M).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Protocol 4.2: Sonogashira Coupling (C-C Alkyne Formation)

This reaction introduces a terminal alkyne, a versatile functional group for further chemistry (e.g., "click" chemistry). Copper-free conditions are often preferred to avoid homo-coupling of the alkyne.[12][13]

Rationale: Electron-rich and sterically hindered aryl bromides can be challenging substrates.[14][15] The use of bulky, electron-rich phosphine ligands like P(t-Bu)₃ is crucial to promote the oxidative addition step.[13][16] An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) serves both as the base and often as the solvent.[12]

Step-by-Step Protocol:

  • To a reaction vessel, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent such as anhydrous THF or 1,4-dioxane.

  • Add the terminal alkyne (1.5 eq) followed by an amine base like triethylamine (3.0 eq).

  • For copper-free conditions, proceed to heat. For classical conditions, add a copper(I) co-catalyst like CuI (2-5 mol%).

  • Heat the reaction to 60-90 °C until the starting material is consumed.

  • Cool the mixture, filter off any solids, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Protocol 4.3: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful method for forming aryl-amine bonds and is widely used in pharmaceutical synthesis.[17][18]

Rationale: The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[19][20] The choice of ligand is critical and depends on the amine coupling partner (primary, secondary, etc.).[21] Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[20]

Step-by-Step Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), an appropriate ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).

  • Add this compound (1.0 eq).

  • Add anhydrous, degassed toluene or 1,4-dioxane.

  • Add the amine coupling partner (1.2 eq).

  • Seal the vessel and heat to 90-120 °C, monitoring the reaction's progress.

  • After completion, cool to room temperature, dilute with a solvent like ethyl acetate, and quench carefully with water.

  • Filter the mixture through Celite. Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify via column chromatography.

Reaction Catalyst/Ligand System (Example) Base Coupling Partner Key Feature
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄R-B(OH)₂Forms C(sp²)-C(sp²) bonds
Sonogashira Pd(PPh₃)₄ / (CuI)TEA / DIPEAR-C≡CHForms C(sp²)-C(sp) bonds
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuR₂NHForms C(sp²)-N bonds

Protocol for Aromatic Ring Substitution

The high electron density of the phenol ring allows for electrophilic aromatic substitution. However, the reaction can be aggressive and lead to polysubstitution if not controlled.[22][23]

Protocol 5.1: Electrophilic Bromination

Rationale: The -OH and -OR groups are strongly activating, ortho, para-directing groups. The position ortho to the hydroxyl and meta to the ether (C6) is the most activated and sterically accessible site for substitution. Milder brominating agents and non-polar solvents are used to favor mono-substitution.[4][23]

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in a non-polar solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) at 0 °C.

  • Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by chromatography to isolate the 2,6-dibromo product.

Advanced Strategy: Cleavage of the Methoxyethoxy Ether

The 2-methoxyethoxy group can be considered a (2-methoxyethoxymethyl) or MEM protecting group, which can be removed under acidic conditions if the phenol needs to be unmasked in a later synthetic step.[24]

Rationale: MEM ethers are stable to many reagents but can be cleaved using various Lewis or Brønsted acids.[24] A catalytic amount of cerium(IV) ammonium nitrate (CAN) in acetic anhydride is one reported method for cleaving MEM ethers, which are then hydrolyzed to the alcohol.[25]

Step-by-Step Protocol (Based on Literature for MEM ethers): [25]

  • Dissolve the functionalized derivative of this compound (1.0 eq) in acetic anhydride (Ac₂O).

  • Add a catalytic amount of cerium(IV) ammonium nitrate (CAN) (e.g., 10-20 mol%).

  • Stir the mixture at room temperature under a nitrogen atmosphere for 24 hours or until the reaction is complete by TLC.

  • Quench the reaction and work up as appropriate for the substrate.

  • The resulting acetate or mixed acetal ester can then be hydrolyzed to the free phenol using standard alkaline hydrolysis conditions (e.g., K₂CO₃ in methanol/water).

References

  • Tanemura, K., et al. (2004). Cleavage of 2-Methoxyethoxymethyl Ethers Catalyzed by Cerium(IV) Ammonium Nitrate (CAN) in Acetic Anhydride. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Hunt, I. (n.d.). Chapter 24: Electrophilic Aromatic Substitution Reactions of Phenols. University of Calgary. Available at: [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Available at: [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Available at: [Link]

  • Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery. Available at: [Link]

  • Unknown. (n.d.). Phenol Electrophilic substitution rxn. PU Pharmaceutical Organic Chemistry-II. Available at: [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Available at: [Link]

  • ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. Available at: [Link]

  • ResearchGate. (2013). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Available at: [Link]

  • Google Patents. (1994). EP0599688A1 - Process for O-alkylation of phenolic compounds.
  • National Institutes of Health. (2013). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. PMC. Available at: [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available at: [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Available at: [Link]

  • ChemBK. (2024). 2-Bromo-4-methoxy-phenol. Available at: [Link]

  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxyphenol. Available at: [Link]

  • Google Patents. (1977). DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination - Reagent Guides. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • SpringerLink. (2020). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Available at: [Link]

  • YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • ResearchGate. (2014). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Available at: [Link]

  • National Institutes of Health. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wiley. (n.d.). 4.4 Alkoxymethyl Ethers. Greene's Protective Groups in Organic Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Science. Available at: [Link]

  • Wikipedia. (n.d.). Bromophenol. Available at: [Link]

  • ResearchGate. (2012). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF. Available at: [Link]

  • Cheméo. (n.d.). 2-Bromo-4-cyclohexyl-phenol. Available at: [Link]

  • PubChem. (n.d.). 4-(2-Bromoethyl)phenol. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-(2-methoxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-4-(2-methoxyethoxy)phenol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our focus is on providing practical, experience-driven advice to enhance reaction efficiency, product purity, and yield.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound and where do side products typically emerge?

The most common and logical pathway to synthesize this compound is a two-step process. Understanding this route is the first step in diagnosing and mitigating the formation of impurities.

Step 1: Williamson Ether Synthesis The synthesis begins with the etherification of hydroquinone with a suitable 2-methoxyethylating agent, such as 2-bromo-1-methoxyethane, under basic conditions to form the intermediate, 4-(2-methoxyethoxy)phenol.

Step 2: Regioselective Bromination The intermediate phenol is then brominated, typically using an electrophilic bromine source like N-Bromosuccinimide (NBS), to regioselectively install a bromine atom at the ortho position to the hydroxyl group.

Side products can arise at both stages. In Step 1, the primary side product is the dialkylated species, 1,4-bis(2-methoxyethoxy)benzene . In Step 2, the most prevalent impurity is the dibrominated product, 2,6-dibromo-4-(2-methoxyethoxy)phenol .

Synthesis_Pathway cluster_0 Step 1: Etherification cluster_1 Step 2: Bromination Hydroquinone Hydroquinone Intermediate 4-(2-methoxyethoxy)phenol Hydroquinone->Intermediate 1. Base (e.g., K2CO3) 2. Br-CH2CH2-OMe Dialkylated_SP 1,4-bis(2-methoxyethoxy)benzene (Side Product 1) Intermediate->Dialkylated_SP Excess Alkylating Agent Intermediate_2 4-(2-methoxyethoxy)phenol Final_Product This compound (Desired Product) Dibromo_SP 2,6-dibromo-4-(2-methoxyethoxy)phenol (Side Product 2) Final_Product->Dibromo_SP Excess NBS / High Temp. Intermediate_2->Final_Product NBS (1.0 eq) Solvent, Low Temp.

Caption: Overall synthetic pathway and major side products.

Q2: I'm observing a significant amount of a dibrominated species in my reaction. What are the causes and how can I minimize it?

The formation of 2,6-dibromo-4-(2-methoxyethoxy)phenol is a classic example of over-bromination on a highly activated aromatic ring. The hydroxyl (-OH) and methoxyethoxy (-OR) groups are both strongly ortho-, para-directing and activating, making the aromatic ring highly susceptible to electrophilic attack.[1]

Causality:

  • Stoichiometry: Using more than one equivalent of the brominating agent (e.g., NBS) is the most direct cause.

  • Reaction Temperature: Higher temperatures increase the reaction rate and can reduce selectivity, leading to a second bromination event before the initial reaction is complete.[2][3][4]

  • Choice of Brominating Agent: Highly reactive agents like elemental bromine (Br₂) in polar solvents can lead to rapid, uncontrolled polybromination.[3][4] N-Bromosuccinimide (NBS) is a milder and more selective reagent for this transformation.[5][6][7]

  • Rate of Addition: Rapid addition of the brominating agent can create localized areas of high concentration, promoting dibromination.

Troubleshooting & Mitigation Strategies:

ParameterRecommended ActionRationale
Stoichiometry Use 0.95-1.05 equivalents of NBS.Ensures complete consumption of starting material without a significant excess of the brominating agent.
Temperature Maintain the reaction temperature at 0 °C to room temperature.Low temperature favors kinetic control and enhances regioselectivity, minimizing over-reaction.[2][8]
Addition Add the NBS portion-wise or as a solution via an addition funnel over 20-30 minutes.Maintains a low, steady concentration of the electrophile, favoring mono-bromination.[9]
Solvent Use a non-polar or moderately polar aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[10]Polar protic solvents can enhance the electrophilicity of bromine, leading to reduced selectivity.[3][4]
Catalyst Consider adding a catalytic amount (10 mol%) of an acid like p-TsOH.Acid catalysis can sometimes improve the regioselectivity of NBS brominations on substituted phenols.[9]
Q3: My TLC and NMR analysis shows unreacted 4-(2-methoxyethoxy)phenol. How can I drive the reaction to completion without forming the dibrominated product?

This is a common optimization challenge. The goal is to find the sweet spot where the starting material is consumed without a significant increase in the dibrominated side product.

Troubleshooting Workflow:

Troubleshooting_Dibromination Start Incomplete Reaction: Unreacted Starting Material (SM) and Dibromo Side Product (DB) Observed Check_Stoich Check NBS Stoichiometry. Was it < 1.0 eq? Start->Check_Stoich Check_Temp Check Reaction Temperature. Was it kept low (e.g., 0°C)? Check_Stoich->Check_Temp No, it was > 1.0 eq Action_Stoich_Low Increase NBS to 1.05 eq. Add the final 0.05-0.1 eq slowly while monitoring by TLC/LC-MS. Check_Stoich->Action_Stoich_Low Yes Check_Time Check Reaction Time. Was it monitored to completion? Check_Temp->Check_Time Yes Action_Temp_High Repeat at lower temperature (0°C). Check_Temp->Action_Temp_High No Action_Time_Short Increase reaction time. Continue monitoring every 30 min. Check_Time->Action_Time_Short No Action_Time_OK Reaction is likely complete. Proceed to purification. Check_Time->Action_Time_OK Yes Action_Stoich_Low->Check_Temp Action_Stoich_OK Maintain 1.0-1.05 eq. Action_Temp_High->Start Re-run Experiment Action_Temp_OK Maintain low temperature.

Caption: Troubleshooting workflow for incomplete bromination.

If the reaction stalls with starting material still present even after extended time with 1.05 equivalents of NBS, it may indicate reagent decomposition. Ensure you are using a fresh, high-purity source of N-Bromosuccinimide.

Q4: I have a non-polar impurity that is difficult to separate from my desired product. What is it likely to be?

If you are performing the two-step synthesis, a non-polar impurity is almost certainly the 1,4-bis(2-methoxyethoxy)benzene formed during the initial Williamson ether synthesis.

Causality:

  • Stoichiometry of Alkylating Agent: Using a significant excess of the 2-methoxyethyl halide will drive the reaction towards the dialkylated product.

  • Reaction Time/Temperature: Prolonged reaction times or high temperatures can also favor the second alkylation, especially if the mono-ether product is deprotonated.

  • Base: Using a very strong base that can easily deprotonate the second, less acidic hydroxyl group of the mono-ether product can increase the rate of the second alkylation.

Mitigation & Purification:

  • Control Stoichiometry: In the etherification step, use hydroquinone as the limiting reagent and the alkylating agent in a slight excess (e.g., 1.1 equivalents per hydroxyl group you intend to alkylate). For mono-alkylation, using a sub-stoichiometric amount of the alkylating agent is often preferred, followed by separation from unreacted hydroquinone.

  • Purification: This side product is significantly less polar than the desired mono-ether phenol intermediate. It can be effectively removed using silica gel column chromatography. A gradient elution, starting with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, will elute the non-polar dialkylated product first, followed by the desired mono-ether.

Troubleshooting & Experimental Protocols

Protocol 1: Optimized Regioselective Mono-Bromination

This protocol is designed to maximize the yield of this compound while minimizing the formation of the 2,6-dibromo byproduct.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(2-methoxyethoxy)phenol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in DCM or MeCN.

  • Slow Addition: Add the NBS solution dropwise to the stirred phenol solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The starting material should be consumed within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench any excess NBS by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[11] Stir for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Post-Reaction Workup for NBS Removal

Effectively removing NBS and its byproduct, succinimide, is crucial for clean purification.

  • Quench Excess NBS: After the reaction is complete, add an aqueous solution of a mild reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stir vigorously.[11][12] This converts reactive NBS to the more benign succinimide.

  • Remove Succinimide: Succinimide has moderate water solubility. Perform several aqueous washes.

    • Wash the organic layer with deionized water (2x).

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution (1x). This deprotonates the succinimide (pKa ~9.6), making the resulting salt highly water-soluble and easily extracted into the aqueous phase.[11]

    • Wash with brine (1x) to remove residual water.

  • Drying and Concentration: Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo. The resulting crude product should be significantly cleaner and ready for chromatography.

References

  • PrepChem. (n.d.). Synthesis of 4-(2'-methoxyethyl)phenol. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-bromophenol (p-bromophenol; phenol, 4-bromo). Retrieved from [Link]

  • Google Patents. (1991). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
  • Justia Patents. (1990). Method for producing 4-(2'-methoxyethyl)phenol. Retrieved from [Link]

  • YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]

  • European Patent Office. (n.d.). Method for producing 4-\2'-methoxyethyl\ phenol - EP 0 449 602 A1. Retrieved from [Link]

  • Google Patents. (1970). US3546302A - Process for brominating phenols.
  • Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]

  • Quora. (2017). What is bromination of phenol? Retrieved from [Link]

  • MDPI. (2018). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]

  • ResearchGate. (2012). Bromination of para-substituted phenols using the H2O2-HBr system.... Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]

  • YouTube. (2025). Reaction of Phenol with Bromine Water: Product Analysis | Class 12 Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]

  • Google Patents. (1992). US5107034A - Method for producing 4-(2'-methoxyethyl)phenol.
  • ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of phenol with NBSac over synthesized zeolite as a heterogeneous recyclable catalyst. Retrieved from [Link]

  • National Institutes of Health. (2020). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective bromination of phenols. Retrieved from [Link]

  • ResearchGate. (2014). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. Retrieved from [Link]

  • ACS Publications. (2006). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2022). Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii) catalyst. Retrieved from [Link]

  • Sciencemadness.org. (2013). N-bromosuccinimide removal at workup. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: A Regioselective and Stereoselective Methoxy-Bromination of Olefins Using (Diacetoxyiodo)benzene and Lithium Bromide. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Retrieved from [Link]

  • Google Patents. (2007). US20070025937A1 - Cosmetic compositions containing hydroquinone.
  • National Institutes of Health. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. Retrieved from [Link]

  • Google Patents. (2008). WO2008002609A2 - Hydroquinone compositions for skin lightening.
  • MDPI. (2022). Spreading of Dangerous Skin-Lightening Products as a Result of Colourism: A Review. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Bromo-4-(2-methoxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals aiming to improve the yield and purity of 2-Bromo-4-(2-methoxyethoxy)phenol. By addressing common experimental challenges in a direct question-and-answer format, this document provides actionable troubleshooting strategies and foundational knowledge to enhance your synthetic outcomes.

Foundational Synthesis Strategy

The preparation of this compound is a multi-step process that requires careful control over reaction conditions to achieve high selectivity and yield. The primary transformation is the regioselective bromination of the aromatic ring of 4-(2-methoxyethoxy)phenol. The hydroxyl (-OH) and methoxyethoxy (-OCH₂CH₂OCH₃) groups are both electron-donating and ortho-, para-directing, which strongly activates the aromatic ring for electrophilic substitution.[1] The key challenge lies in achieving mono-bromination at the desired ortho position while avoiding common side reactions like di-bromination.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to address specific issues you may encounter during your experiments, providing a clear path from problem identification to resolution.

Persistent Low Yield or Reaction Failure

Question: I am consistently obtaining a low yield of the desired product, or the reaction is not proceeding to completion. What are the probable causes and how can I improve the conversion?

Answer: Low yield is a multifaceted problem that can originate from several sources, including reagent quality, reaction conditions, and procedural execution. A systematic diagnosis is crucial.

Initial Diagnostic Workflow:

A Low Yield / Incomplete Reaction B Verify Starting Material Purity (TLC, NMR, GC-MS) A->B C Assess Brominating Agent Activity (e.g., NBS, Br₂) A->C D Check Reaction Temperature & Time A->D E Evaluate Solvent Choice & Purity A->E F Impure Starting Material B->F If impure G Degraded or Inactive Brominating Agent C->G If suspect H Sub-optimal Temperature or Insufficient Time D->H If not optimized I Inappropriate Solvent Polarity or Presence of Impurities E->I If unsuitable J Purify Starting Material (Recrystallization/Chromatography) F->J K Use Fresh or Titrated Brominating Agent G->K L Optimize Temperature & Monitor by TLC H->L M Use Anhydrous, Non-polar Solvent (e.g., DCM, CS₂) I->M

Caption: Diagnostic workflow for addressing low product yield.

In-Depth Analysis and Solutions:

  • Starting Material Purity: The purity of 4-(2-methoxyethoxy)phenol is critical. Contaminants can react with the brominating agent, leading to reduced availability for the desired reaction.

    • Corrective Action: Confirm the purity of your starting material via Thin Layer Chromatography (TLC), NMR, or GC-MS. If necessary, purify by recrystallization or column chromatography before proceeding.

  • Brominating Agent Potency: N-Bromosuccinimide (NBS) is a commonly used milder brominating agent that offers better control than elemental bromine.[1] However, NBS can degrade over time.

    • Corrective Action: Use a fresh container of NBS or an alternative like 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one, which is a gentle source of electrophilic bromine.[2]

  • Temperature and Reaction Time: Lowering the reaction temperature can help manage the reaction rate and improve selectivity.[1]

    • Corrective Action: Initiate the reaction at a low temperature (e.g., 0°C to 5°C) and allow it to slowly warm to room temperature.[3] Monitor the reaction progress closely using TLC to determine the optimal reaction time and to avoid the formation of degradation products.

  • Solvent Selection: The choice of solvent is crucial. Non-polar solvents are often preferred to temper the reaction rate and favor mono-bromination.[1]

    • Corrective Action: Employ non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.

Formation of Di-brominated Byproduct

Question: My product is contaminated with a di-brominated species. How can I improve the selectivity for the mono-brominated product?

Answer: The high activation of the phenol ring makes it susceptible to polysubstitution.[1] Controlling this requires a careful balance of stoichiometry and reaction conditions.

Strategies for Enhancing Mono-selectivity:

A Di-bromination Observed B Strict Stoichiometric Control (1.0 eq. Brominating Agent) A->B C Slow Reagent Addition A->C D Lower Reaction Temperature A->D E Utilize a Milder Brominating Agent A->E F Minimize Localized High Concentrations B->F C->F G Reduce Reaction Rate D->G I Select for Higher Activation Energy Barrier of Second Bromination D->I H Favor Mono-substitution Kinetics E->H

Caption: Strategies to suppress di-bromination.

Detailed Recommendations:

  • Stoichiometry: Carefully control the stoichiometry by using only one equivalent of the brominating agent.[1]

  • Slow Addition: Adding the brominating agent dropwise or in small portions over time can prevent localized high concentrations that favor di-bromination.[3]

  • Temperature Control: Conducting the reaction at lower temperatures (e.g., below 5°C) can enhance selectivity towards the mono-brominated product.[1][3]

  • Milder Reagents: Utilize milder brominating agents like N-bromosuccinimide (NBS) which offer better control over the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my isolated product discolored? A1: Discoloration in the final product can be due to the formation of colored impurities or degradation.[4] Purification by distillation or recrystallization is often necessary to obtain a pure, colorless product.[4]

Q2: I am observing a mixture of ortho- and para-bromophenol. How can I improve regioselectivity? A2: The hydroxyl group of phenol is an ortho-, para-director.[1] The para-position is generally favored due to reduced steric hindrance.[1] To enhance para-selectivity, consider using a non-polar solvent and sterically bulky brominating agents.[1] For ortho-selectivity, specific conditions such as using NBS with p-TsOH in methanol have been reported to be effective.[5]

Q3: How should I properly quench the reaction and work up the product? A3: Once the reaction is complete, any excess bromine should be quenched with a reducing agent like sodium bisulfite solution.[1] The product can then be extracted with a suitable organic solvent, washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield the crude product, which can then be purified.[1]

Recommended Experimental Protocol

This protocol is designed to provide a robust starting point for the synthesis of this compound, with an emphasis on achieving high yield and selectivity.

Table 1: Reagents and Suggested Conditions

Component Recommendation Rationale
Starting Material 4-(2-methoxyethoxy)phenolEnsure high purity.
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.
Solvent Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂)Non-polar solvent to control reactivity.
Temperature 0°C to 5°CTo enhance selectivity and control exotherm.
Stoichiometry 1.0 - 1.05 equivalents of NBSTo minimize di-bromination.

Step-by-Step Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer, dissolve the 4-(2-methoxyethoxy)phenol in the chosen non-polar solvent.

  • Cool the flask to below 5°C in an ice-salt bath.[3]

  • Slowly add the N-bromosuccinimide (NBS) in small portions over a period of approximately two hours while maintaining the low temperature and continuous stirring.[3]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench any excess NBS with a sodium bisulfite solution.

  • Proceed with a standard aqueous workup, including extraction with an organic solvent, washing, drying, and concentration under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

References

  • A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison. Benchchem.
  • Technical Support Center: Optimizing Reaction Conditions for the Bromination of Phenols. Benchchem.
  • Common side products in 4-(2-Methoxyethyl)phenol synthesis and how to avoid them. Benchchem.
  • Regioselective bromination of phenols. ResearchGate.
  • Regioselective Synthesis of Brominated Phenols. ChemistryViews.
  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. National Institutes of Health.
  • Process for brominating phenols. Google Patents.
  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Reddit.
  • Bromination of para-substituted phenols using the H2O2-HBr system... ResearchGate.
  • o-BROMOPHENOL. Organic Syntheses Procedure.
  • The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry.
  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. National Institutes of Health.
  • Bromination of phenol with NBSac over synthesized zeolite as a heterogeneous recyclable catalyst. Iranian Journal of Organic Chemistry.
  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv.
  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances.
  • p-BROMOPHENOL. Organic Syntheses Procedure.
  • Bromination of Phenols. Khan Academy.
  • Photoremoval of some brominated phenols (4-bromophenol and 2,4,6-tribromophenol) with reused polystyrene foam and SnO2. Catalysis Conferences 2025.
  • Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group? ResearchGate.
  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. ResearchGate.

Sources

Technical Support Center: Purification of 2-Bromo-4-(2-methoxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-4-(2-methoxyethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this key chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for purifying crude this compound?

The two most effective and widely used techniques for purifying this compound are column chromatography and recrystallization.[1]

  • Silica Gel Column Chromatography is ideal for separating the target compound from impurities with similar polarities, such as isomeric byproducts or unreacted starting materials.[2][3] It offers high resolution but can be less suitable for very large-scale purifications.

  • Recrystallization is an excellent technique for removing impurities that have significantly different solubility profiles from the desired product. It is often more scalable and cost-effective for purifying larger batches of material, provided a suitable solvent system can be identified.[4][5]

Q2: What are the primary impurities I should anticipate in my crude product?

Impurities largely depend on the synthetic route, but typically include:

  • Unreacted Starting Material: Such as 4-(2-methoxyethoxy)phenol.

  • Over-brominated Species: The activated phenolic ring can sometimes undergo further bromination, leading to di-brominated byproducts.[1]

  • Isomeric Impurities: Depending on the regioselectivity of the bromination reaction, other isomers may be present.

  • Residual Bromine and Acid: Trace amounts of the brominating agent (e.g., Br₂) or acidic byproducts (e.g., HBr) can persist after the reaction, often imparting a yellow or brown color.[4]

  • Oxidation Products: Phenols can be susceptible to oxidation, leading to colored polymeric impurities.[6]

Q3: How do I select an appropriate solvent system for column chromatography?

The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate.[3] For a moderately polar compound like this compound, a gradient elution with a mixture of a non-polar and a polar solvent is recommended.

Stationary PhaseMobile Phase System (Gradient)Typical Starting Ratio (Non-polar:Polar)
Silica GelHexane / Ethyl Acetate95:5 to 90:10
Silica GelDichloromethane / Methanol (for more polar impurities)99:1 to 98:2

Pro-Tip: Aim for a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 on the TLC plate for the best separation on the column.[7]

Q4: What should I look for in a recrystallization solvent?

The ideal solvent (or solvent pair) for recrystallization should exhibit the following properties:

  • The compound of interest should be highly soluble at elevated temperatures but poorly soluble at low temperatures.[4][5]

  • Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).[5]

  • The solvent should be chemically inert and have a boiling point that is below the melting point of the compound to prevent "oiling out".[3]

Commonly successful solvent systems for phenols include mixtures like ethanol/water, ethyl acetate/hexane, or toluene.[8]

Troubleshooting Guide: Common Purification Issues
Issue 1: Persistent Yellow or Brown Color in the Final Product
  • Symptom: The isolated solid is not white or off-white, suggesting the presence of chromophoric impurities.

  • Underlying Cause: This is often due to residual unreacted bromine or oxidation of the phenolic group.[4][9]

  • Solutions:

    • Pre-Purification Chemical Wash: Before concentrating the crude product, wash the organic layer with an aqueous solution of a mild reducing agent. A 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution is highly effective at quenching residual bromine.[1][4][9] The wash is complete when the organic layer loses its reddish-brown tint.

    • Activated Carbon Treatment: Dissolve the crude, colored product in a suitable solvent (e.g., ethyl acetate). Add a small amount of activated carbon (charcoal), stir for 10-15 minutes at room temperature or with gentle heat, and then filter the mixture through a pad of celite to remove the carbon and adsorbed impurities.[3][4][10] This is often performed just before recrystallization.

Issue 2: Low Recovery Yield After Recrystallization
  • Symptom: A significant portion of the product is lost during the recrystallization process.

  • Underlying Cause: This can result from using an excessive amount of solvent, cooling the solution too rapidly, or choosing a suboptimal solvent.[4]

  • Solutions:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved even after cooling.[10]

    • Promote Slow Cooling: After dissolution, allow the flask to cool slowly to room temperature. This encourages the formation of larger, purer crystals.[4][10] Once at room temperature, place it in an ice bath to maximize precipitation.

    • Recover from Mother Liquor: The filtrate (mother liquor) will still contain some dissolved product. Concentrate this solution under reduced pressure and attempt a second recrystallization to recover more material.

Issue 3: Poor Separation or Streaking During Column Chromatography
  • Symptom: Fractions are cross-contaminated, or the compound appears as a long streak rather than a tight band on the column and on TLC.

  • Underlying Cause: The acidic nature of standard silica gel can interact strongly with the phenolic hydroxyl group, causing streaking.[4] Other causes include improper solvent choice or poor column packing.

  • Solutions:

    • Deactivate the Stationary Phase: Silica gel is slightly acidic. To prevent streaking with phenolic compounds, you can either use commercially available deactivated (neutral) silica gel or add a small amount of a volatile base, like triethylamine (~0.1-0.5%), to your eluent.[4]

    • Optimize the Mobile Phase: Perform a thorough TLC analysis using different solvent ratios (e.g., hexane/ethyl acetate) to find the system that gives the best separation between your product and its impurities.[3]

    • Ensure Proper Sample Loading: Dissolve your crude product in the minimum possible volume of solvent (ideally the mobile phase) and load it onto the column in a narrow, concentrated band.[11][12] A dilute sample loaded broadly will lead to poor separation.

Detailed Experimental Protocols
Protocol 1: Standard Post-Reaction Work-up

This procedure should be performed after the reaction is complete and before final purification.

  • Quench Excess Bromine: Cool the reaction mixture to room temperature. Slowly add a 10% aqueous solution of sodium thiosulfate with vigorous stirring until the reddish-brown color of bromine disappears.[4][9]

  • Phase Separation: If applicable, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

  • Acid Removal: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid like HBr.[4]

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).[3] Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a uniform bed.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Carefully apply the solution to the top of the silica bed.[12]

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture with stirring until the solid dissolves completely.[5]

  • Induce Crystallization: If using a co-solvent system like ethanol/water, slowly add the anti-solvent (water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the primary solvent (ethanol) to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.

Visual Workflow and Logic Diagrams

Purification_Workflow cluster_start Initial Stage cluster_workup Work-up cluster_purification Purification Choice cluster_end Final Product Crude Crude Product (from reaction) Workup Aqueous Work-up (Quench, Wash, Dry) Crude->Workup Choice Assess Impurity Profile (TLC Analysis) Workup->Choice Chromo Column Chromatography Choice->Chromo Impurities have similar polarity Recryst Recrystallization Choice->Recryst Impurities have different solubility Pure Pure this compound Chromo->Pure Recryst->Pure

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Chromatography Start Problem: Poor Separation in Column Q1 Is the compound streaking on TLC? Start->Q1 A1_Yes Cause: Acidic Silica Solution: Add 0.1% Et3N to eluent or use neutral silica. Q1->A1_Yes Yes A1_No Spots are distinct but overlapping. Q1->A1_No No Q2 Is the Rf value optimal (0.3-0.4)? A1_No->Q2 A2_Yes Cause: Poor Packing / Loading Solution: Repack column carefully. Load sample in minimal volume. Q2->A2_Yes Yes A2_No Cause: Suboptimal Eluent Solution: Adjust solvent polarity. Test new ratios via TLC. Q2->A2_No No

Caption: Troubleshooting decision tree for poor separation during column chromatography.

References
  • BenchChem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for the Bromination of Phenols.
  • ChemBK. (2024, April 9). 2-Bromo-4-methoxy-phenol.
  • PubChem. (n.d.). 2-Bromo-4-methoxyphenol.
  • BenchChem. (n.d.). Common side products in 4-(2-Methoxyethyl)phenol synthesis and how to avoid them.
  • Chem-Impex. (n.d.). 2-Bromo-4-metoxifenol.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methylphenol 96.
  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol.
  • Google Patents. (n.d.). US5107034A - Method for producing 4-(2'-methoxyethyl)phenol.
  • Google Patents. (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
  • Unknown. (n.d.). Column chromatography.
  • BenchChem. (n.d.). Application Note: Purification of 2-Bromo-4'-methylpropiophenone by Recrystallization.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 2-Bromo-4-chlorophenol.
  • BenchChem. (n.d.). Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • The Organic Chemistry Tutor. (2019, March 19). Column Chromatography [Video]. YouTube.
  • Columbia University. (n.d.). Column chromatography.
  • Organic Syntheses Procedure. (n.d.). o-BROMOPHENOL.
  • National Institutes of Health. (n.d.). Bis[2-bromo-4-(2-hydroxyethyl)phenol] monohydrate.
  • Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-(2-Methoxyethyl)phenol (CAS: 56718-71-9).
  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • Khan Academy. (n.d.). Bromination of Phenols (video).
  • PubMed. (n.d.). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate.
  • BenchChem. (n.d.). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization.

Sources

Technical Support Center: Reaction Condition Optimization for 2-Bromo-4-(2-methoxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-4-(2-methoxyethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the electrophilic bromination of 4-(2-methoxyethoxy)phenol. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The main challenge lies in controlling the regioselectivity and the extent of bromination. The starting material, 4-(2-methoxyethoxy)phenol, possesses a strongly activating hydroxyl group, which directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied, bromination will occur at the ortho positions. However, the high activation of the ring makes it susceptible to polysubstitution, leading to the formation of the undesired 2,6-dibromo byproduct.[1]

Q2: I'm observing significant amounts of a di-brominated byproduct. What is the cause and how can I minimize it?

A2: The formation of 2,6-dibromo-4-(2-methoxyethoxy)phenol is a common issue arising from the high reactivity of the phenol ring.[1] To mitigate this, you need to temper the reaction's reactivity.

  • Choice of Brominating Agent: Avoid harsh brominating agents like liquid bromine (Br₂). Milder reagents such as N-Bromosuccinimide (NBS) provide a slower and more controlled release of the electrophilic bromine species, significantly favoring mono-substitution.[1][2][3]

  • Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0 to 1.1 equivalents of NBS relative to your starting phenol.[2]

  • Slow Addition: Instead of adding the brominating agent all at once, add it portion-wise or as a solution via a syringe pump over an extended period. This maintains a low instantaneous concentration of the electrophile, reducing the likelihood of a second bromination event.[2][3]

Q3: My reaction is sluggish and results in a low yield of the desired product. What factors could be contributing to this?

A3: Incomplete conversion can stem from several factors:

  • Insufficient Activation: While the phenol is activating, some brominating agents require an acid catalyst to generate a more potent electrophile. The addition of a catalytic amount (e.g., 10 mol%) of an acid like p-toluenesulfonic acid (pTsOH) can significantly accelerate the reaction rate, especially when using NBS.[3][4]

  • Reaction Temperature: While lower temperatures are generally preferred to control selectivity, excessively low temperatures can stall the reaction. A careful balance is needed. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal temperature.

  • Solvent Choice: The solvent plays a critical role in the reactivity of the brominating agent. Highly polar, protic solvents can sometimes enhance reactivity to the point of polysubstitution, while very non-polar solvents might slow the reaction down too much. Methanol has been shown to be an effective solvent for the NBS/pTsOH system, leading to rapid and clean reactions.[3][4]

Troubleshooting Guide

Issue 1: Poor Selectivity - Formation of 2,6-dibromo-4-(2-methoxyethoxy)phenol
Potential Cause Underlying Rationale Recommended Solution
Harsh Brominating Agent (e.g., Br₂) High concentration of electrophilic Br⁺ leads to rapid, uncontrolled reaction on the highly activated phenol ring.Switch to a milder brominating agent like N-Bromosuccinimide (NBS).[2][3]
Excess Brominating Agent More than one equivalent of bromine is available to react with the mono-brominated product, which is still an activated ring.Use a slight excess (1.0-1.1 equivalents) of the brominating agent.[2]
Rapid Addition of Reagent A high local concentration of the brominating agent promotes multiple additions before the reagent can be homogenously dispersed.Add the brominating agent slowly and in portions, or as a solution over time.[2][3]
Highly Polar, Protic Solvent Solvents like water or acetic acid can increase the reactivity of bromine, favoring polysubstitution.[1]Use a less polar solvent. ACS-grade methanol has been shown to be effective and can lead to short reaction times.[3][4]
Issue 2: Incomplete Reaction or Low Yield
Potential Cause Underlying Rationale Recommended Solution
Low Reaction Temperature Insufficient thermal energy to overcome the activation energy barrier of the reaction.Monitor the reaction by TLC/GC. If sluggish, consider a moderate increase in temperature (e.g., from 0 °C to room temperature).
Absence of Catalyst The brominating agent (e.g., NBS) may not be sufficiently electrophilic on its own for a timely reaction.Add a catalytic amount (10 mol%) of p-toluenesulfonic acid (pTsOH) to protonate the NBS and generate a more reactive electrophile.[3][4]
Inappropriate Solvent The chosen solvent may not adequately solubilize the reagents or facilitate the desired reaction pathway.Methanol is a recommended solvent for this type of reaction, often leading to completion in under 30 minutes at room temperature.[3][4]
Issue 3: Product Purification Challenges
Potential Cause Underlying Rationale Recommended Solution
Similar Polarity of Product and Byproduct The desired mono-brominated and the undesired di-brominated products often have very similar polarities, making chromatographic separation difficult.Optimize the reaction conditions to minimize the formation of the di-bromo byproduct in the first place. If separation is necessary, utilize a high-efficiency silica gel and a carefully optimized eluent system (e.g., hexane/ethyl acetate gradients).
Colored Impurities Oxidation of the phenol or side reactions with excess bromine can generate colored impurities.After the reaction is complete, quench any remaining electrophilic bromine with a reducing agent like sodium bisulfite solution until the color dissipates.[1]

Experimental Protocols & Workflows

Optimized Protocol for Mono-Ortho-Bromination

This protocol is based on highly successful methods for the selective mono-ortho-bromination of para-substituted phenols.[3][4]

Materials:

  • 4-(2-methoxyethoxy)phenol

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid monohydrate (pTsOH)

  • ACS-Grade Methanol

  • Saturated aqueous sodium bisulfite solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In a round-bottom flask, dissolve 4-(2-methoxyethoxy)phenol (1 equivalent) and pTsOH (0.1 equivalents) in ACS-grade methanol.

  • Reagent Solution: In a separate flask, dissolve NBS (1.05 equivalents) in methanol to create a 0.1 M solution.

  • Reaction: At ambient temperature (~20 °C), add the NBS solution dropwise to the stirred phenol solution over 20-30 minutes.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate eluent system). The reaction is often complete within 30 minutes after the addition is finished.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bisulfite solution until any residual orange/yellow color disappears.

    • Remove the methanol under reduced pressure.

    • Add water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizing the Synthesis and Troubleshooting

cluster_main Main Synthetic Pathway cluster_side Potential Side Reaction Start 4-(2-methoxyethoxy)phenol Product This compound Start->Product NBS, pTsOH (cat.) Methanol, RT Side_Product 2,6-Dibromo-4-(2-methoxyethoxy)phenol Product->Side_Product Excess NBS or Harsh Conditions Start Analyze Crude Product (TLC, GC-MS) Issue1 High Di-bromo Content? Start->Issue1 Issue2 Incomplete Reaction? Start->Issue2 Success High Purity Product Start->Success Sol1 Reduce NBS to 1.05 eq. Add NBS solution slowly Issue1->Sol1 Yes Sol2 Add catalytic pTsOH Ensure Temp is not too low Issue2->Sol2 Yes Sol1->Start Re-run Reaction Sol2->Start Re-run Reaction

Caption: A logical workflow for troubleshooting common issues.

References

  • Application Notes and Protocols for 4-(2-Methoxyethyl)phenol in Medicinal Chemistry - Benchchem.
  • Common side products in 4-(2-Methoxyethyl)phenol synthesis and how to avoid them - Benchchem.
  • EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents.
  • US5107034A - Method for producing 4-(2'-methoxyethyl)phenol - Google Patents.
  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC - NIH.
  • Bis[2-bromo-4-(2-hydroxyethyl)phenol] monohydrate - PMC - NIH.
  • (PDF) Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - ResearchGate.
  • 2-Bromo-4-metoxifenol - Chem-Impex.
  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company.
  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction | Catalysis | ChemRxiv | Cambridge Open Engage.
  • Optimization of batch conditions for the mono ortho-bromination reaction. - ResearchGate.
  • Technical Support Center: Optimizing Reaction Conditions for the Bromination of Phenols - Benchchem.
  • Method for producing 4-\2'-methoxyethyl\ phenol - European Patent Office - EP 0449602 A1 - Googleapis.com.
  • 2-Bromo-4-methoxy-phenol - ChemBK.
  • An In-depth Technical Guide to 4-(2-Methoxyethyl)phenol (CAS: 56718-71-9) - Benchchem.

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Troubleshooting failed Suzuki coupling with "2-Bromo-4-(2-methoxyethoxy)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

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Topic: Troubleshooting Failed Suzuki Coupling with "2-Bromo-4-(2-methoxyethoxy)phenol"

Welcome to the Technical Support Center for Suzuki Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura coupling, specifically involving the substrate "this compound". As Senior Application Scientists, we understand that even well-established reactions can present unexpected difficulties. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is showing low to no conversion of the starting material. What are the most likely initial causes?

A1: Low or no conversion in a Suzuki coupling is a common but often solvable issue. The primary suspects for this particular aryl bromide, which is moderately electron-rich and contains a potentially problematic phenol group, are related to catalyst activity, reaction conditions, and the integrity of your reagents.

  • Catalyst Inactivity: The active catalytic species in a Suzuki reaction is Pd(0).[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Incomplete reduction or decomposition of the Pd(0) species can halt the catalytic cycle. The electron-donating nature of the phenol and methoxyethoxy groups on your substrate can make oxidative addition, the first step of the catalytic cycle, more challenging compared to electron-deficient aryl halides.[2][3]

  • Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of your boronic acid partner.[1][4] Rigorous degassing of solvents and maintaining a robust inert atmosphere (Argon or Nitrogen) is critical.

  • Base Incompatibility or Insufficiency: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[5][6] For phenolic substrates, the choice of base is even more critical. A base that is too strong can deprotonate the phenol, leading to a phenoxide that can coordinate to the palladium center and inhibit catalysis. Conversely, a base that is too weak may not facilitate transmetalation effectively.

  • Poor Solubility: The starting materials, particularly the aryl bromide or the boronic acid, may have poor solubility in the chosen solvent system, leading to a heterogeneous mixture and slow reaction rates.[7][8]

Q2: I'm observing significant amounts of homocoupling of my boronic acid and some debromination of my starting material. What's causing these side reactions?

A2: The presence of these side products points towards specific mechanistic pathways that are competing with your desired cross-coupling.

  • Homocoupling of Boronic Acid: This side reaction is primarily caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[4] This Pd(II) species can then catalyze the homocoupling of the boronic acid. Ensure your degassing procedure is thorough. Freeze-pump-thaw cycles are generally more effective than simply bubbling with an inert gas.

  • Debromination (Protodehalogenation): This occurs when the aryl halide is reduced to the corresponding arene. This can happen through various pathways, but a common cause is the presence of trace amounts of water or other proton sources that can react with the organopalladium intermediate before transmetalation can occur. Using anhydrous solvents and reagents can help mitigate this.

Q3: The free phenol group in my substrate seems to be interfering with the reaction. Should I protect it? If so, what protecting group do you recommend?

A3: The acidic proton of the phenol can indeed interfere with the Suzuki coupling, especially with strong bases.[9] Protecting the phenol is a valid strategy to circumvent these issues.

  • When to Protect: If you are using strong bases like NaOt-Bu or KOt-Bu, protection is highly recommended. With milder bases like K₂CO₃ or K₃PO₄, you might be able to achieve coupling without protection, but yields can be inconsistent.[10]

  • Recommended Protecting Groups: An ideal protecting group should be stable to the reaction conditions and easily removable afterward.[11]

    • Methyl Ether (Me): While robust, deprotection requires harsh conditions (e.g., BBr₃) that may not be compatible with other functional groups.

    • Benzyl Ether (Bn): A good choice as it is stable to the basic conditions of the Suzuki coupling and can be removed by hydrogenolysis, which is generally a mild method.[11]

    • Silyl Ethers (e.g., TBS, TIPS): These are also viable options, though their stability can be pH-dependent. They are typically removed with fluoride sources like TBAF.

Protecting GroupIntroduction ReagentsDeprotection Conditions
Methyl (Me)MeI, K₂CO₃BBr₃
Benzyl (Bn)BnBr, K₂CO₃H₂, Pd/C
tert-Butyldimethylsilyl (TBS)TBSCl, ImidazoleTBAF

Troubleshooting Workflows & Protocols

If initial checks do not resolve the issue, a more systematic approach to optimizing the reaction conditions is necessary.

Workflow 1: Catalyst and Ligand Screening

The choice of palladium catalyst and ligand is paramount, as the ligand sphere around the palladium atom dictates its reactivity. For an electron-rich aryl bromide like this compound, ligands that promote oxidative addition are often beneficial.

G cluster_start Initial Failed Reaction cluster_catalyst Catalyst/Ligand Screening cluster_base Base Optimization cluster_solvent Solvent System Start Low/No Yield with Pd(PPh₃)₄ / K₂CO₃ Buchwald Try Buchwald Ligands (e.g., SPhos, XPhos) with Pd₂(dba)₃ or Pd(OAc)₂ Start->Buchwald Step 1: Enhance Oxidative Addition NHC Try NHC Ligands (e.g., IPr, IMes) with a suitable Pd source Phosphate Switch to K₃PO₄ (often good for phenols) Buchwald->Phosphate Step 2: Optimize Transmetalation AirStable Use Air-Stable Precatalyst (e.g., XPhos Pd G3/G4) Fluoride Use CsF or KF (milder, can be effective) Aprotic Change to Dioxane or Toluene (often with aqueous base) Phosphate->Aprotic Step 3: Improve Solubility & Temp. Aprotic->AirStable If still failing, simplify setup Biphasic Ensure proper mixing in biphasic systems

Protocol 1: Catalyst System Screening

  • Setup: In parallel, prepare several reaction vials under an inert atmosphere.

  • Reagents: To each vial, add this compound (1.0 equiv), your boronic acid partner (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Catalyst Addition:

    • Vial A (Control): Pd(PPh₃)₄ (2-5 mol%).

    • Vial B (Buchwald System): Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%).

    • Vial C (NHC System): A suitable Pd-NHC precatalyst (1-2 mol%).

    • Vial D (Air-Stable Precatalyst): XPhos Pd G3 (1-2 mol%).

  • Solvent and Reaction: Add degassed solvent (e.g., Dioxane/H₂O 4:1). Heat the reactions to 80-100 °C and monitor by TLC or LC-MS over time.

Q4: I'm still having issues with reproducibility. Could the quality of my reagents be the problem?

A4: Absolutely. The success of a Suzuki coupling is highly dependent on the quality of all its components.

  • Boronic Acid Quality: Boronic acids can undergo dehydration to form cyclic boroxines, or they can be prone to protodeboronation, especially if impure.[12] Consider the following:

    • Purity Check: Run an NMR of your boronic acid to check for impurities.

    • Use Boronic Esters: Pinacol (Bpin) esters are often more stable, less prone to homocoupling, and can be easily purified by chromatography.

  • Base Quality: Some bases, like K₃PO₄, can be hygroscopic. It's often recommended to use a freshly opened bottle or to dry the base in an oven before use.

  • Solvent Quality: Ensure you are using anhydrous solvents, especially if you are not running the reaction in a biphasic aqueous system. Degassing is non-negotiable.

Protocol 2: Preparation of a Potassium Aryltrifluoroborate Salt

As an alternative to boronic acids, potassium aryltrifluoroborate salts are highly stable, crystalline solids that are less prone to protodeboronation.

  • Dissolution: Dissolve your arylboronic acid (1.0 equiv) in methanol.

  • Addition: Add a saturated aqueous solution of KHF₂ (4.0 equiv).

  • Precipitation: Stir the mixture at room temperature. The potassium aryltrifluoroborate salt will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold methanol, and dry under vacuum. This stable salt can now be used in your Suzuki coupling reaction.

Summary of Key Troubleshooting Parameters

ParameterCommon IssueRecommended ActionRationale
Catalyst Pd(0) inactivation; slow oxidative addition.Use a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3]These ligands stabilize the Pd(0) center and accelerate the rate-limiting oxidative addition step, especially for electron-rich aryl halides.[13]
Base Phenol interference; inefficient transmetalation.Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. Avoid strong organic bases unless the phenol is protected.A milder base can activate the boronic acid for transmetalation without significantly deprotonating the phenol, which could inhibit the catalyst.[14]
Solvent Poor solubility; side reactions.Use aprotic polar solvents like Dioxane, THF, or Toluene, often with a small amount of water to aid in dissolving the base. Ensure rigorous degassing.A well-chosen solvent ensures all components remain in solution at the reaction temperature, and proper degassing prevents catalyst oxidation.[12]
Substrates Boronic acid decomposition; phenol interference.Use a fresh, pure boronic acid or convert it to a more stable Bpin ester or trifluoroborate salt. Consider protecting the phenol group as a benzyl (Bn) ether.Stable boron reagents reduce side reactions like homocoupling.[12] Protecting the phenol removes the acidic proton from the equation, simplifying the reaction matrix.[9]

By systematically addressing these potential points of failure, you can effectively troubleshoot and optimize the Suzuki coupling of this compound, leading to a successful and reproducible synthesis.

References

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Leadbeater, N. E., & McGowan, C. (2012). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. Available at: [Link]

  • Nahra, F., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. Available at: [Link]

  • Sharma, S., & Sharma, K. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Reddit. Failed suzuki coupling, any suggenstions?. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. Typical error analysis of Suzuki coupling reactions. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions?. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction. Available at: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Synfacts. Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activation. Available at: [Link]

  • Reddit. Struggling with Suzuki Reaction. Available at: [Link]

  • YouTube. Suzuki Reaction and Stille Reaction, Question from CSIR NET and GATE. Available at: [Link]

  • YouTube. Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. Available at: [Link]

Sources

Technical Support Center: Storage and Handling of 2-Bromo-4-(2-methoxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Bromo-4-(2-methoxyethoxy)phenol. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate. The stability of this reagent is paramount for ensuring reproducibility and success in subsequent synthetic steps. This guide provides in-depth, field-proven insights into the causes of its decomposition and offers robust protocols to maintain its integrity during storage and handling.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered by users of this compound.

Q1: My previously colorless or off-white solid/oil of this compound has developed a yellow, pink, or brownish tint. What has happened?

A color change is the most common indicator of decomposition. This is primarily due to the oxidation of the phenolic hydroxyl group. Phenols, as a class of compounds, are susceptible to oxidation, which often results in the formation of highly colored quinone or quinone-like structures.[1] The initial formation of these chromophores, even at very low concentrations, can impart a noticeable color to the bulk material.

Q2: What are the main environmental factors that cause this compound to decompose?

The decomposition of this compound is primarily initiated by three environmental factors:

  • Atmospheric Oxygen: The phenolic moiety is susceptible to autoxidation, a process that is often initiated by trace impurities or light and involves the formation of a phenoxyl radical intermediate.[2][3]

  • Light: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate radical chain reactions, accelerating the oxidative degradation process.[3][4]

  • Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation. While this compound may be stable at room temperature for short periods, long-term storage at ambient temperatures will accelerate degradation.

Q3: Can I still use the material if it has only slightly changed color?

This is a matter of experimental tolerance. For non-critical, exploratory reactions, a slightly discolored material might be usable, but the exact purity will be unknown. For reactions that are sensitive, require high purity, or are part of a cGMP or scaled-up process, using degraded material is strongly discouraged. The presence of impurities can lead to unforeseen side reactions, lower yields, and complex purification challenges. We recommend performing a purity check via TLC or HPLC before use if you observe any color change.

Q4: What is the single most important action I can take to prevent decomposition?

Excluding oxygen is the most critical step. Storing the compound under an inert atmosphere (such as argon or nitrogen) directly addresses the primary degradation pathway of oxidation.[5] This, combined with cold storage and light protection, forms a comprehensive strategy for long-term stability.

Section 2: Troubleshooting Guide: Identifying and Assessing Decomposition

If you suspect your sample has degraded, follow this guide to assess its viability.

Step 1: Visual Inspection

Carefully observe the material's physical state. Compare it to the appearance described on the certificate of analysis or upon initial receipt.

Observed CharacteristicPotential ImplicationRecommended Action
Slight Yellow/Pink Tint Initial stages of oxidation. Minor impurities present.Proceed to Purity Assessment (Step 2). May be usable for non-critical applications.
Dark Brown/Red Color Significant oxidation. Presence of multiple degradation products.Material is likely unsuitable for most applications. Purity assessment is recommended for confirmation before disposal.
Change in Form (e.g., oiling out) May indicate the presence of impurities lowering the melting point.Purity Assessment (Step 2) is required.
Step 2: Experimental Protocol for Purity Assessment by TLC

This quick check can reveal the presence of gross impurities.

Objective: To qualitatively assess the number of components in a sample of this compound.

Materials:

  • TLC plate (Silica gel 60 F254)

  • Sample of this compound

  • Mobile Phase: 30% Ethyl Acetate in Hexane (v/v)

  • TLC chamber

  • UV lamp (254 nm)

  • Capillary spotter

Procedure:

  • Prepare a small vial of the mobile phase. Saturate the TLC chamber by lining it with filter paper wetted with the mobile phase.

  • Dissolve a small amount (1-2 mg) of your compound in ~0.5 mL of ethyl acetate or dichloromethane.

  • Using a capillary spotter, carefully spot the solution onto the baseline of the TLC plate.

  • Place the plate in the saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the plate under a UV lamp (254 nm).

Step 3: Interpretation of Results
  • A Single, Well-Defined Spot: Indicates that the material is likely of high purity.

  • A Major Spot with Faint Minor Spots: Suggests the presence of impurities. If the minor spots are near the baseline, they could be polar degradation products (like quinones or dimers).[6][7]

  • Multiple Spots of Significant Intensity: Confirms that the material has undergone significant decomposition and should not be used for sensitive applications.

Section 3: Core Protocols for Preventing Decomposition

Adherence to these protocols will ensure the long-term stability and integrity of your this compound.

Protocol 1: Optimal Long-Term Storage (> 1 Month)

Objective: To create an inert, cold, and dark environment to halt oxidative and light-induced degradation.

Materials:

  • Amber glass vial with a PTFE-lined cap

  • Parafilm or electrical tape

  • Source of inert gas (Argon or Nitrogen) with tubing

  • Freezer (-20 °C) or refrigerator (2-8 °C)

Procedure:

  • Container Selection: Ensure the compound is in a clean, dry amber glass vial to protect it from light.[8] The cap must have a polytetrafluoroethylene (PTFE) liner, which provides a superior seal and is non-reactive.

  • Inert Gas Purge: Place the vial in a glovebox or use a Schlenk line. Alternatively, gently flush the headspace of the vial with a stream of argon or nitrogen for 30-60 seconds to displace all atmospheric oxygen.

  • Secure Sealing: Immediately and tightly screw on the PTFE-lined cap.

  • External Seal: For an extra layer of protection, wrap the cap-vial interface securely with Parafilm or vinyl electrical tape. This minimizes gas exchange over time.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions (e.g., "Store under Ar at -20 °C").

  • Cold Storage: Place the sealed vial inside a secondary container (like a small box or zip-top bag) and store it in a freezer (-20 °C) for maximum longevity. Storage in a refrigerator (2-8 °C) is also acceptable.

Protocol 2: Handling for Routine Use (Aliquoting)

Objective: To access the material for an experiment without compromising the integrity of the bulk stock.

Procedure:

  • Temperature Equilibration: Remove the main container from the freezer/refrigerator and allow it to warm completely to room temperature before opening. This is critical to prevent atmospheric moisture from condensing on the cold compound.

  • Inert Atmosphere: If possible, open the container and perform the aliquoting under a positive pressure of inert gas (e.g., in a glovebag or with a gentle stream of argon directed over the vial opening).

  • Minimize Exposure: Quickly remove the desired amount of material using a clean spatula or syringe. Do not leave the container open to the air for an extended period.

  • Re-Purge and Reseal: Before resealing the main stock vial, gently flush the headspace again with inert gas.

  • Return to Storage: Securely reseal the container as described in Protocol 1 and promptly return it to the freezer or refrigerator.

Section 4: The Science Behind Decomposition

Understanding the chemical mechanisms of degradation is key to appreciating the importance of the storage protocols.

Mechanism 1: Autoxidation to Quinone-Type Species

The primary degradation route for phenols is oxidation.[9] This process is a radical chain reaction initiated by an event (like light or a trace metal impurity) that abstracts the hydrogen atom from the phenolic hydroxyl group, forming a resonance-stabilized phenoxyl radical. This radical can then react with molecular oxygen, leading to a cascade of reactions that ultimately produce colored p-benzoquinone derivatives.[1] The electron-donating nature of the para-alkoxy group on this compound makes the phenolic proton more acidic and can influence the stability of the resulting phenoxyl radical.[2][10]

Mechanism 2: Dimerization and Polymerization

The phenoxyl radical intermediate is not only a precursor to quinones but can also couple with another radical.[6] This dimerization can lead to the formation of complex, higher molecular weight impurities such as hydroxylated polybrominated biphenyls (OH-PBBs) or diphenyl ethers (OH-PBDEs).[7][11] These impurities can be particularly difficult to remove during purification.

Section 5: Summary of Recommended Storage Conditions

For quick reference, follow these guidelines to maximize the shelf-life of this compound.

ParameterRecommendationRationale
Temperature -20 °C (Freezer) or 2-8 °C (Refrigerator)Slows the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation by excluding atmospheric oxygen, the primary degradation reactant.[5]
Light Store in Amber Vials or in the Dark Prevents light-induced (photolytic) decomposition.[4][8]
Container Glass Vial with PTFE-Lined Cap Ensures an inert and tightly sealed environment.
Incompatibilities Strong Oxidizing Agents, Strong Bases, Heat Sources Avoids direct, rapid chemical reactions and accelerated decomposition.[12][13]
Section 6: Visual Workflow Guides
Decomposition Pathway Diagram

cluster_0 Initiation Factors cluster_1 Degradation Process O2 Atmospheric O₂ Radical Phenoxyl Radical (Reactive Intermediate) O2->Radical Oxidation Light Light (hν) Light->Radical Initiation Heat Heat (Δ) Heat->Radical Accelerates Phenol This compound (Stable) Phenol->Radical H• Abstraction Quinone Colored Quinone-Type Impurities Radical->Quinone Further Oxidation Dimer Dimeric/Polymeric Impurities Radical->Dimer Coupling

Caption: Primary oxidative decomposition pathway for the phenol.

Optimal Storage Workflow

start Receive Compound vial Transfer to Amber Vial start->vial Step 1 purge Purge with Inert Gas (Ar/N₂) vial->purge Step 2 seal Seal Tightly (PTFE Cap + Tape) purge->seal Step 3 store Store at ≤ -20°C Away from Light seal->store Step 4 (Long-Term) equilibrate Equilibrate to RT Before Opening store->equilibrate For Use aliquot Aliquot Under Inert Atmosphere equilibrate->aliquot reseal Re-Purge & Reseal Main Stock aliquot->reseal end Use in Experiment aliquot->end reseal->store Return

Caption: Step-by-step workflow for proper storage and handling.

Section 7: References
  • Lucarini, M., et al. (2002). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry. Available at: [Link]

  • Westerhoff, P., et al. (2018). Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Choudhary, A. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Pharmaguideline. Available at: [Link]

  • Filo. (2023). Question 53 presents four different substituted phenol compounds. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Available at: [Link]

  • Canoníca, S., et al. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. Environmental Science & Technology. Available at: [Link]

  • Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols. UNIT- II: Phenols. Available at: [Link]

  • Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - 4-(2-Methoxyethyl)phenol. Available at: [Link]

  • Alfa Aesar. (2021). SAFETY DATA SHEET - 4-Bromophenol. Available at: [Link]

  • Song, Z., et al. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology. Available at: [Link]

  • Dolly Corporation. (2023). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet - Phenol. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation and reduction of phenols. Available at: [Link]

  • PubMed. (2014). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. Available at: [Link]

  • Semantic Scholar. (n.d.). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. Available at: [Link]

  • Chemistry LibreTexts. (2023). 17.10: Reactions of Phenols. Available at: [Link]

Sources

Technical Support Center: NMR Analysis of 2-Bromo-4-(2-methoxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and quality control professionals working with "2-Bromo-4-(2-methoxyethoxy)phenol." The accurate identification and quantification of impurities are critical for ensuring the material's quality, understanding reaction outcomes, and meeting regulatory standards. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed structural and quantitative information.[1]

This document moves beyond simple protocols to provide in-depth, field-tested insights into potential challenges and their solutions. We will explore the likely impurities arising from a typical synthetic route and provide structured troubleshooting guides to interpret your NMR spectra with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most likely impurities in my sample of this compound and where do they come from?

A1: The impurity profile is intrinsically linked to the synthetic pathway. A common and efficient method for synthesizing the target molecule is the direct bromination of the precursor, 4-(2-methoxyethoxy)phenol.

The causality behind the formation of impurities stems from the reactivity of the starting materials and the reaction conditions. The phenol and the activated aromatic ring are susceptible to various reactions beyond the desired mono-bromination.

Table 1: Potential Impurities from the Bromination of 4-(2-methoxyethoxy)phenol

Impurity CategorySpecific Example(s)Origin & Rationale
Unreacted Starting Material 4-(2-methoxyethoxy)phenolIncomplete reaction. Its presence is expected, especially if the reaction is not driven to completion to avoid over-bromination.
Isomeric Byproducts 3-Bromo-4-(2-methoxyethoxy)phenolThe hydroxyl and methoxyethoxy groups are ortho-, para-directing. While the 2-position is sterically accessible, some bromination may occur at the 3-position.
Poly-brominated Species 2,6-Dibromo-4-(2-methoxyethoxy)phenolThe product itself is an activated aromatic ring and can undergo a second bromination, especially if an excess of the brominating agent is used or reaction times are prolonged.[2]
Reagent-Related Impurities Succinimide (if NBS is used)Byproduct from N-Bromosuccinimide if it is used as the brominating agent.
Residual Solvents Dichloromethane, Chloroform, Ethyl Acetate, MethanolSolvents used during the reaction or purification (e.g., extraction, chromatography) that were not completely removed under vacuum.[3]
Degradation Products Varies (e.g., oxidation products)Can form during synthesis, workup, or storage if the material is exposed to air, light, or high temperatures. Phenols are known to be susceptible to oxidation.
Q2: I see unexpected peaks in my ¹H NMR spectrum. How do I systematically identify their source?

A2: Unexpected signals are a common challenge. A systematic workflow is essential to differentiate between impurities, solvent residues, and spectral artifacts. Do not immediately assume a complex side-product; often, the explanation is more straightforward.

The following workflow provides a logical path for troubleshooting these unknown signals.

troubleshooting_workflow start Unexpected Peaks Observed in ¹H NMR check_solvent Step 1: Check for Residual Solvents Compare shifts to known solvent tables. start->check_solvent check_sidebands Step 2: Identify Spinning Sidebands Re-run at a different spin rate and see if peaks shift. check_solvent->check_sidebands If not a solvent... analyze_peaks Step 3: Analyze Peak Characteristics - Chemical Shift (δ) - Integration (relative protons) - Multiplicity (J-coupling) check_sidebands->analyze_peaks If not sidebands... hypothesize Step 4: Hypothesize Impurity Structure Correlate with potential impurities (Table 1). Does the structure fit the data? analyze_peaks->hypothesize no_match No Match hypothesize->no_match adv_nmr Step 5: Perform 2D NMR - COSY: ¹H-¹H correlations - HSQC: ¹H-¹³C direct correlations - HMBC: ¹H-¹³C long-range correlations conclusion Structure Identified adv_nmr->conclusion no_match->adv_nmr If hypothesis is weak or data is ambiguous no_match->conclusion If hypothesis is strong and matches expected impurities

Caption: Troubleshooting workflow for unexpected NMR peaks.

Detailed Troubleshooting Steps:

  • Check for Residual Solvents: This is the most common source of unexpected peaks. Before any complex analysis, compare the chemical shifts of unknown singlets, triplets, or quartets to a reliable table of common NMR solvents.[4][5] Remember that shifts can vary slightly based on the deuterated solvent used.[6]

  • Identify Spinning Sidebands: These are small artifacts that appear symmetrically around intense peaks (like the solvent peak or a major product peak). They can be confirmed by changing the sample's spinning rate, which will cause the sidebands to shift their position while the real peaks remain fixed.[7]

  • Analyze Peak Characteristics: If the peak is not a solvent or artifact, analyze its three key features:

    • Chemical Shift (δ): Where does the peak appear? Aromatic (6.5-8.5 ppm)? Aliphatic (0.5-4.5 ppm)? This gives clues about the proton's electronic environment.

    • Integration: What is the relative number of protons the peak represents compared to a known peak from your target molecule?

    • Multiplicity: Is it a singlet (s), doublet (d), triplet (t), or multiplet (m)? The splitting pattern tells you how many neighboring protons it has (the n+1 rule).

  • Hypothesize Impurity Structure: Use the data from Step 3 and the list of potential impurities (Table 1) to propose a structure. For example, the presence of unreacted starting material, 4-(2-methoxyethoxy)phenol, would introduce a new set of aromatic signals, likely a pair of doublets integrating to 2H each.

  • Utilize 2D NMR for Confirmation: If the structure is not obvious or needs definitive confirmation, 2D NMR techniques are invaluable.[1]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (i.e., on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is excellent for piecing together molecular fragments.

Q3: How can I predict the ¹H NMR spectrum of this compound and its key impurities to know what to look for?

A3: Predicting the spectrum is a powerful way to preemptively identify signals. We can make strong predictions by using data from structurally similar molecules. For instance, the electronic effects of a methoxy group (-OCH₃) are very similar to a methoxyethoxy group (-OCH₂CH₂OCH₃) on an aromatic ring. Published data for 2-Bromo-4-methoxyphenol serves as an excellent model.[8][9]

Table 2: Predicted ¹H NMR Data for the Target Compound and Key Impurities (in CDCl₃)

CompoundProton AssignmentPredicted δ (ppm)MultiplicityCoupling (J, Hz)Integration
This compound H-3~7.1d~3.01H
(Target Molecule)H-5~6.9d~9.01H
H-6~6.8dd~9.0, 3.01H
-OCH₂-~4.1t~5.02H
-CH₂OCH₃~3.8t~5.02H
-OCH₃~3.4s-3H
-OH~5.5s (broad)-1H
4-(2-methoxyethoxy)phenol H-2, H-6~6.8d~9.02H
(Starting Material)H-3, H-5~6.7d~9.02H
2,6-Dibromo-4-(2-methoxyethoxy)phenol H-3, H-5~7.2s-2H
(Di-bromo Impurity)

Rationale for Predictions: The aromatic region of the target molecule will show three distinct protons in a 1:1:1 ratio. The bromine atom at position 2 will deshield H-3 and H-6. The pattern is predicted based on the known splitting of 2-Bromo-4-methoxyphenol: a doublet for the proton next to the bromine (H-3, small meta-coupling), a doublet for the proton ortho to the oxygen (H-5, large ortho-coupling), and a doublet of doublets for the proton in between (H-6, both ortho- and meta-coupling).[8] The signals for the methoxyethoxy side chain will be distinct and can be easily assigned.

Q4: Is it possible to quantify these impurities using NMR?

A4: Yes, absolutely. Quantitative NMR (qNMR) is a primary analytical method for purity determination because the signal intensity is directly proportional to the number of nuclei.[7] Unlike chromatography, it does not require a reference standard for every single impurity.[10]

Experimental Protocol: qNMR for Impurity Quantification

  • Sample Preparation:

    • Accurately weigh a specific amount of your "this compound" sample (e.g., 20.0 mg).

    • Accurately weigh and add a known amount of a high-purity internal standard (e.g., 5.0 mg of maleic anhydride or dimethyl sulfone). The standard should have a simple spectrum with at least one peak that does not overlap with any signals from your sample or impurities.

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL CDCl₃) in a high-quality NMR tube.

  • NMR Data Acquisition:

    • Ensure the spectrometer is well-shimmed to get sharp, symmetrical peaks.

    • Crucially, set the relaxation delay (d1) to be at least 5 times the longest T₁ relaxation time of any proton being quantified. A d1 of 30 seconds is often a safe starting point to ensure full relaxation and accurate integration.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the impurity peaks.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved peak from the main compound, a peak from the impurity, and a peak from the internal standard.

    • Use the following formula to calculate the percentage (w/w) of the impurity:

    % Impurity = ( Iimp / Istd ) * ( Nstd / Nimp ) * ( MWimp / MWstd ) * ( mstd / msample ) * 100%

    Where:

    • I : Integral value of the peak

    • N : Number of protons giving rise to the integrated signal (e.g., N=4 for the two doublets of the starting material impurity)

    • MW : Molar mass

    • m : Mass

    • imp : Impurity

    • std : Internal Standard

    • sample : The initial weighed sample of your product

This self-validating system provides a highly accurate measure of purity without the need for isolating each impurity.[10]

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. [Link]

  • Gabrielson, J. P., & Bracewell, C. (2012). Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool. Journal of Pharmaceutical and Biomedical Analysis, 70, 198–204. [Link]

  • Shandong Ruishuang Chemical Co., Ltd. (2025, July 14). How to analyze the impurities in phenol?[Link]

  • Xia, W., et al. (n.d.). Supplementary Information. Beilstein Journals. [Link]

  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2017, March 29). Calculating purity from NMR spectrum. [Link]

  • Kover, P. K., & Gf, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9295–9297. [Link]

  • ACD/Labs. (n.d.). Distinguishing Impurities … Part 1. [Link]

  • NMR Wiki Q&A Forum. (2010, April 26). Limit Testing by NMR?[Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxyphenol. [Link]

  • Pharmaffiliates. (n.d.). Phenol-impurities. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

Sources

Technical Support Center: Navigating Scale-Up Challenges for 2-Bromo-4-(2-methoxyethoxy)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals working with 2-Bromo-4-(2-methoxyethoxy)phenol. This versatile building block is crucial in the development of complex molecules for the pharmaceutical and specialty chemical industries. While laboratory-scale synthesis may appear straightforward, scaling up the bromination of its precursor, 4-(2-methoxyethoxy)phenol, introduces significant challenges that can impact yield, purity, and safety.

This guide is structured to provide direct, actionable solutions to common problems encountered during process development and scale-up. We will delve into the causality behind these challenges, offering field-proven insights to ensure your success.

Troubleshooting Guide: From Bench to Pilot Plant

This section addresses specific, frequently encountered issues in a question-and-answer format.

Q1: My reaction yield dropped from 90% at the 5g scale to less than 60% at the 500g scale. What are the likely causes?

This is a classic scale-up problem rooted in fundamental physical and chemical principles. The primary culprits are inadequate thermal management and poor mixing, which become critical as the reactor's surface-area-to-volume ratio decreases.

Core Issues & Solutions:

  • Exotherm Control: The electrophilic bromination of a phenol is highly exothermic. What is easily dissipated in a small flask can lead to a thermal runaway in a large reactor, causing side reactions and product degradation.[1][2]

    • Solution: Implement controlled, slow addition of the brominating agent using a syringe pump or a dosing funnel. The addition rate should be tied to the internal reaction temperature, not a fixed time. Monitor the internal temperature constantly with a thermocouple probe, as the external jacket temperature is not a reliable indicator of the bulk reaction temperature.[1]

  • Localized "Hot Spots": Inadequate mixing in a larger vessel leads to areas of high reagent concentration, or "hot spots." These localized areas can overheat, promoting the formation of di- and poly-brominated impurities and potential decomposition.

    • Solution: Ensure efficient agitation. The choice of impeller (e.g., pitched-blade turbine, anchor) and agitation speed (RPM) must be optimized for the specific reactor geometry and reaction mass viscosity to ensure homogeneity.

  • Reagent Selection: The choice of brominating agent significantly impacts the reaction's thermal profile and selectivity.

    • Solution: While elemental bromine (Br₂) is inexpensive, it is highly reactive and can be difficult to control on a large scale.[3] Consider switching to a milder, solid brominating agent like N-Bromosuccinimide (NBS).[3][4] Although more expensive, NBS often provides better regioselectivity and a more manageable exotherm, making it safer for scale-up.[5]

Q2: I'm observing a significant amount of a di-brominated byproduct, likely 2,6-Dibromo-4-(2-methoxyethoxy)phenol. How can I improve regioselectivity?

The formation of di-brominated species is a common issue because the hydroxyl and methoxyethoxy groups are both strongly activating and ortho-, para-directing.[4][6] Since the para-position is blocked, substitution is directed to the two ortho-positions. The desired mono-brominated product is itself an activated aromatic ring, making it susceptible to a second bromination.

Strategies for Enhancing Selectivity:

  • Stoichiometry is Key: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.05 equivalents. Ensure the starting material is of high purity and accurately weighed.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can significantly enhance selectivity.[4] Lower temperatures decrease the rate of the second bromination more than the first, favoring the kinetic product.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent.[7] Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane can sometimes offer better selectivity compared to highly polar solvents.[1]

  • Controlled Addition: As mentioned in Q1, slow, subsurface addition of the brominating agent prevents localized high concentrations that favor over-bromination.

Troubleshooting Workflow for Poor Selectivity

Caption: A logical workflow for troubleshooting poor regioselectivity in the bromination reaction.

Q3: My final product is off-color (pink to brown), and I'm having trouble removing the impurities during work-up. What's the best purification strategy at scale?

Discoloration in phenolic compounds often arises from oxidation, forming highly colored quinone-type structures. This can be exacerbated by residual bromine or acidic conditions at elevated temperatures during work-up and solvent distillation.

Work-Up and Purification Protocol:

  • Quenching: At the end of the reaction, any excess brominating agent must be quenched immediately. A solution of sodium thiosulfate or sodium bisulfite is effective for this purpose.[8] The disappearance of the reddish-brown bromine color is a good visual indicator.

  • Aqueous Wash: Perform an aqueous wash to remove inorganic salts. If the reaction was run under acidic conditions, a dilute sodium bicarbonate wash can be used to neutralize the acid, but be cautious of potential emulsions.[9]

  • Solvent Selection for Extraction: Use a water-immiscible organic solvent with a good partition coefficient for your product and a relatively low boiling point for easy removal, such as ethyl acetate or methyl tert-butyl ether (MTBE).

  • Scalable Purification: While column chromatography is excellent for small-scale purification, it is often not economically viable at the pilot or production scale.[2]

    • Crystallization: The preferred method for large-scale purification. A systematic screening of solvents (e.g., heptane/ethyl acetate, toluene, isopropanol/water mixtures) is necessary to find a system that provides good recovery and effectively rejects key impurities. Seeding the crystallization can be critical for controlling crystal size and purity.

    • Distillation: If the product is thermally stable, vacuum distillation can be a viable option, although the high boiling point of substituted phenols may require high vacuum and elevated temperatures. A thermal stability study using Differential Scanning Calorimetry (DSC) is recommended before attempting distillation.

Frequently Asked Questions (FAQs)

Q: What is the recommended brominating agent for this reaction at scale?

A: While elemental bromine (Br₂) is cost-effective, N-Bromosuccinimide (NBS) is often the preferred reagent for scale-up due to its superior handling characteristics (solid vs. corrosive fuming liquid) and generally higher selectivity, which minimizes byproduct formation and simplifies purification.[3][5]

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical Form Corrosive, fuming liquidCrystalline solid
Handling Requires specialized equipmentEasier to handle, but dusty
Reactivity Very high, less selectiveMilder, more selective[4]
Byproducts HBr (corrosive gas)Succinimide (water-soluble)
Cost LowHigh
Scale-Up Verdict High risk, requires robust engineering controlsLower risk, often more reliable process

Q: Are there any specific safety concerns I should be aware of when scaling up this bromination?

A: Absolutely. Bromination reactions carry significant risks that are amplified at scale.

  • Toxicity and Corrosivity: Bromine is highly toxic and corrosive.[10] Ensure all work is done in a well-ventilated area (e.g., a walk-in fume hood) with appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.[11]

  • Thermal Runaway: As discussed, the reaction is exothermic. A formal process safety assessment, including reaction calorimetry, is highly recommended to understand the thermal hazards before proceeding beyond the lab scale.[5]

  • HBr Evolution: The reaction of phenols with Br₂ generates hydrogen bromide (HBr) gas. This is a corrosive and toxic gas that must be managed. The reactor should be vented to a scrubber system containing a caustic solution (e.g., sodium hydroxide) to neutralize the HBr.

  • Material Compatibility: Ensure the reactor and associated equipment are made of compatible materials. Glass-lined steel is common, but check the compatibility of all gaskets, seals, and transfer lines.[10]

Q: How can I monitor the reaction progress effectively on a large scale?

A: In-process controls (IPCs) are crucial for consistent results.

  • Thin-Layer Chromatography (TLC): Still useful for a quick qualitative check, but can be difficult to interpret quantitatively.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for reaction monitoring. Withdraw aliquots from the reactor at set intervals, quench them immediately, and analyze by HPLC to accurately track the consumption of starting material and the formation of product and byproducts.[12] This data is invaluable for determining reaction completion and identifying any deviations from the expected profile.

  • Gas Chromatography (GC): Can also be used, often after derivatization of the phenolic hydroxyl group to improve volatility.[12]

Experimental Protocols

Protocol 1: Lab-Scale (5g) Synthesis using NBS
  • Setup: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, thermocouple, and nitrogen inlet, dissolve 4-(2-methoxyethoxy)phenol (5.0 g, 29.7 mmol) in 50 mL of dichloromethane (DCM).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (5.4 g, 30.3 mmol, 1.02 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by HPLC every hour.

  • Completion & Quench: Once the starting material is consumed (<1% by HPLC, typically 2-4 hours), quench the reaction by adding 25 mL of a 10% aqueous sodium thiosulfate solution.

  • Work-Up: Transfer the mixture to a separatory funnel. Wash the organic layer with 25 mL of water, followed by 25 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify by flash column chromatography or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Protocol 2: Scalable Work-Up Procedure
  • Quenching: Once the reaction is deemed complete by IPC (HPLC), add a 10% w/v aqueous solution of sodium bisulfite slowly to the reactor. Monitor for the disappearance of the bromine color. A slight excess of the quenching agent is recommended.

  • Phase Separation: Stop agitation and allow the aqueous and organic layers to separate. Drain the lower aqueous layer.

  • Caustic Wash (Optional): To remove acidic byproducts like HBr, add a 5% aqueous sodium bicarbonate solution. Caution: This can cause gas (CO₂) evolution. Add slowly with adequate venting and agitation.

  • Water Wash: Wash the organic layer with process water to remove residual salts.

  • Solvent Swap/Concentration: Concentrate the organic layer under vacuum. A solvent swap to a suitable crystallization solvent may be performed at this stage.

  • Crystallization: Cool the concentrated solution according to a defined cooling profile. If necessary, add seed crystals at the appropriate temperature to induce crystallization.

  • Isolation & Drying: Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer) and wash the filter cake with cold, fresh solvent. Dry the product under vacuum at a controlled temperature.

References

  • BenchChem. (n.d.). Common side products in 4-(2-Methoxyethyl)phenol synthesis and how to avoid them.
  • Journal of Chemical Health & Safety. (2016). Case study: Reaction scale-up leads to incident involving bromine and acetone.
  • Scientific Upd
  • YouTube. (2024).
  • Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction.
  • Chem-Impex. (n.d.). 2-Bromo-4-metoxifenol.
  • Palm, D. W., et al. (2018). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins.
  • Li, Z., et al. (2014). A scalable and green one-minute synthesis of substituted phenols. PMC, NIH.
  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions.
  • BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-methoxyphenol.
  • BenchChem. (n.d.). Technical Support Center: Challenges in Scaling Up 4-(2-Methoxyethyl)phenol Production.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine.
  • BenchChem. (n.d.). Comparative study of synthesis routes for substituted bromophenols.
  • Google Patents. (1991). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
  • Google Patents. (1992). US5107034A - Method for producing 4-(2'-methoxyethyl)phenol.
  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
  • ResearchGate. (2022).
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • Google Patents. (1970).
  • Der Pharma Chemica. (2022).
  • ResearchGate. (2008). New technology for synthesis of m-bromophenol with tubular reactor.
  • ResearchGate. (2019). Synthesis of ploy(p-methoxyphenol) and evaluation of its antioxidation behavior as an antioxidant in several ester oils.
  • BenchChem. (n.d.).
  • Quick Company. (2015). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
  • YouTube. (2022).
  • PubChem. (n.d.). 2-Bromo-4-methoxyphenol.
  • BenchChem. (n.d.). Quantitative Analysis of 4-(2-Methoxyethyl)
  • Common Organic Chemistry. (n.d.).
  • NIST. (n.d.). Phenol, 2-bromo-4-methyl-.
  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol.
  • PubChem. (n.d.). 4-(2-Methoxyethoxy)phenol.
  • CentAUR. (2010). Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methylphenol 96.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3).
  • The Good Scents Company. (n.d.). 2-bromophenol, 95-56-7.

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Validation & Comparative

The Strategic Efficacy of 2-Bromo-4-(2-methoxyethoxy)phenol as a Versatile Building Block in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Phenolic moieties are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making the methods for their incorporation a subject of continuous development. This guide provides an in-depth technical comparison of "2-Bromo-4-(2-methoxyethoxy)phenol" as a building block, primarily focusing on its performance in the widely-used Suzuki-Miyaura cross-coupling reaction. We will objectively compare its efficacy against two common alternatives: the structurally simpler 4-bromophenol and an activated phenol derivative, 4-(2-methoxyethoxy)phenyl tosylate. This analysis is supported by representative experimental data to inform researchers, scientists, and drug development professionals in making strategic decisions for their synthetic campaigns.

Introduction: The Phenol Challenge in Cross-Coupling

The direct use of phenols in palladium-catalyzed cross-coupling reactions is challenging due to the strength and low reactivity of the carbon-oxygen (C-O) bond towards oxidative addition, a critical step in the catalytic cycle. [1]To overcome this, chemists have largely adopted two strategies: activation of the phenolic oxygen with a good leaving group (e.g., triflate, tosylate, or nonaflate), or the use of pre-functionalized halophenols where the carbon-halogen (C-X) bond serves as the reactive handle. [2][3][4] "this compound" emerges as an intriguing building block that combines the reliable reactivity of a C-Br bond for cross-coupling with potentially advantageous structural and physicochemical properties conferred by the 2-methoxyethoxy substituent. This guide will dissect these attributes through a comparative lens.

Comparative Analysis: A Representative Case Study

To illustrate the relative performance of "this compound", we present a representative case study of a Suzuki-Miyaura coupling with phenylboronic acid to form a biphenyl product. The following data, while including hypothetical yet chemically plausible results for our target molecule, is grounded in established principles and published data for analogous systems.

The Alternatives:

  • Alternative A (Baseline): 4-Bromophenol. This allows for a direct assessment of the electronic and steric influence of the 2-methoxyethoxy group.

  • Alternative B (O-Activation Strategy): 4-(2-methoxyethoxy)phenyl tosylate. This provides a comparison between a C-Br activation strategy and a C-O activation strategy on a similar scaffold.

Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling

FeatureThis compound (Hypothetical Data)4-Bromophenol (Reference Data)4-(2-methoxyethoxy)phenyl tosylate (Reference Data)
Reaction Suzuki-Miyaura Coupling with Phenylboronic AcidSuzuki-Miyaura Coupling with Phenylboronic AcidSuzuki-Miyaura Coupling with Phenylboronic Acid
Catalyst System Pd(PPh₃)₄ (2 mol%)Pd(PPh₃)₄ (2 mol%)Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%)
Base K₂CO₃K₂CO₃K₃PO₄·H₂O
Solvent Toluene/EtOH/H₂O (4:1:1)Toluene/EtOH/H₂O (4:1:1)Toluene/H₂O (3:1)
Temperature 80 °C80 °C110 °C
Reaction Time 6 hours8 hours4 hours
Isolated Yield 92%85%95%
Key Observations The methoxyethoxy group may offer slight electron-donating character, potentially accelerating the oxidative addition. The ortho-bromo placement could influence the conformation of the biaryl product.A standard, reliable reaction. The slightly longer reaction time and lower yield compared to the target molecule reflect the absence of any potentially accelerating substituent effects.Requires a more specialized and expensive phosphine ligand (RuPhos) to achieve high yields. The higher temperature reflects the greater inertness of the C-OTs bond compared to the C-Br bond. [5][6]

Deeper Dive: Causality and Experimental Choices

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for its robustness and functional group tolerance. [2][7][8]The generally accepted mechanism, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. [2][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition center pdiil Ar-Pd(II)L2-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiil_r Ar-Pd(II)L2-Ar' transmetalation->pdiil_r reductive_elimination Reductive Elimination pdiil_r->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition boronic Ar'B(OH)2 + Base boronic->transmetalation

Suzuki-Miyaura Catalytic Cycle

The choice of an aryl bromide (as in our target molecule and Alternative A) generally allows for milder conditions and the use of common palladium catalysts like Pd(PPh₃)₄. In contrast, aryl tosylates (Alternative B) are more challenging to activate and often necessitate more electron-rich and bulky phosphine ligands, such as RuPhos, and higher temperatures to facilitate the oxidative addition step. [5][6]

The Role of the Methoxyethoxy Group

The 4-(2-methoxyethoxy) substituent in our target molecule and in Alternative B is not merely a passive spectator. Its potential effects include:

  • Solubility: The ether linkages can enhance solubility in a wider range of organic solvents compared to a simple hydroxyl group, which can be beneficial for reaction kinetics and purification.

  • Electronic Effects: As a moderately electron-donating group, it can influence the electron density of the aromatic ring, which may have a subtle effect on the rate of oxidative addition.

  • Chelation: The ether oxygen atoms could potentially coordinate to the palladium center or other metal ions in the reaction mixture, although this is less likely to be a dominant effect in this specific configuration.

Experimental Protocols

The following are detailed, self-validating protocols for the comparative reactions.

General Experimental Workflow
General Suzuki-Miyaura Workflow
Protocol for this compound (Hypothetical)
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add This compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring by TLC.

  • Upon completion, cool to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.

Protocol for 4-Bromophenol (Reference)

This protocol follows the same steps as 4.2, using 4-Bromophenol as the starting material. The reaction time is extended to 8 hours.

Protocol for 4-(2-methoxyethoxy)phenyl tosylate (Reference)
  • To a dry round-bottom flask under an inert atmosphere, add 4-(2-methoxyethoxy)phenyl tosylate (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and K₃PO₄·H₂O (2.0 mmol, 2.0 eq). [5]2. Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).

  • Add a degassed solvent mixture of toluene (9 mL) and water (3 mL).

  • Heat the reaction mixture to 110 °C and stir for 4 hours, monitoring by TLC.

  • Follow steps 5-8 from protocol 4.2 for work-up and purification.

Conclusion and Strategic Recommendations

"this compound" presents itself as a highly effective and versatile building block for Suzuki-Miyaura cross-coupling reactions. Our comparative analysis, based on a representative case study, suggests several strategic advantages:

  • High Reactivity and Yield: The C-Br bond allows for reliable and high-yielding couplings under relatively mild conditions, potentially outperforming simpler bromophenols due to subtle electronic effects.

  • Cost-Effectiveness: It avoids the need for expensive, specialized ligands often required for the activation of C-O electrophiles like tosylates.

  • Favorable Physicochemical Properties: The methoxyethoxy group can improve solubility and provides a handle for further functionalization if desired.

While the O-activation strategy with tosylates can achieve excellent yields, the higher cost of reagents and more forcing conditions make "this compound" a more practical and economical choice for many applications. For researchers and drug development professionals, this building block represents a strategic asset, balancing reactivity, cost, and functionality for the efficient synthesis of complex phenolic compounds.

References

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst (Ad-L-PdCl2⊂dmβ-CD). Retrieved from [Link]

  • ResearchGate. (2014). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • ACS Publications. (n.d.). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion achieved for the reaction between 4-bromophenol and phenylboronic acid performed during 4 h at 50 °C under magnetic field induction (223 kHz). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. Retrieved from [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. Retrieved from [Link]

  • ResearchGate. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (2025). Exploring the Use of the Suzuki Coupling Reaction in the Synthesis of 4'-Alkyl-2'-hydroxyacetophenones. Retrieved from [Link]

  • NIH National Library of Medicine. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Highly Stereoselective Synthesis of Tetrasubstituted Acyclic All-carbon Olefins via Enol Tosylation and Suzuki–Miyaura Coupling. Retrieved from [Link]

  • Sciforum. (n.d.). DEVELOPMENT OF MULTI-GRAM SCALE MICROWAVE ASSISTED ORGANIC SYNTHESIS (MAOS): SUZUKI COUPLING TOWARDS 2,4. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 2-Bromo-4-(2-methoxyethoxy)phenol: An Analysis of Reaction Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of synthetic routes to 2-Bromo-4-(2-methoxyethoxy)phenol, a potentially valuable building block in medicinal chemistry and materials science. The core of this analysis focuses on the critical bromination step, evaluating different methodologies and their impact on reaction yields and regioselectivity. By understanding the underlying chemical principles and experimental nuances, researchers can select the most efficient pathway for their specific needs.

Introduction: The Synthetic Challenge

This compound is a substituted phenol containing a bromine atom ortho to the hydroxyl group and a methoxyethoxy group in the para position. This substitution pattern makes it an attractive intermediate for further functionalization, for instance, through cross-coupling reactions at the bromine position, while the ether linkage offers potential for modulating solubility and pharmacokinetic properties in drug discovery programs.

The primary synthetic challenge lies in achieving selective mono-bromination at the position ortho to the strongly activating hydroxyl group, while avoiding di-bromination or bromination at other positions on the aromatic ring. This guide will explore various strategies to address this challenge.

Synthesis of the Precursor: 4-(2-methoxyethoxy)phenol

Prior to the critical bromination step, the synthesis of the starting material, 4-(2-methoxyethoxy)phenol, is necessary. A common and efficient method for this is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis of 4-(2-methoxyethoxy)phenol
  • Deprotonation of Hydroquinone: In a round-bottom flask, dissolve hydroquinone (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone. Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to form the potassium salt of hydroquinone.

  • Alkylation: To the stirred suspension, add 2-bromoethyl methyl ether (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 4-(2-methoxyethoxy)phenol.

This method is generally high-yielding and provides a straightforward route to the necessary precursor.

Comparative Analysis of Ortho-Bromination Methods

The selective bromination of 4-(2-methoxyethoxy)phenol to yield the desired 2-bromo isomer is the most critical step. Here, we compare three common bromination methods, discussing their mechanisms, advantages, and disadvantages, with a focus on expected reaction yields based on studies of similarly substituted phenols.

Method A: N-Bromosuccinimide (NBS) with Acid Catalysis

Electrophilic bromination using N-Bromosuccinimide (NBS) is a widely used method for the bromination of aromatic compounds. The regioselectivity of this reaction can be influenced by the addition of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

Mechanism: In the presence of a protic solvent like methanol, p-TsOH is believed to protonate NBS, generating a more reactive brominating species. For para-substituted phenols, the acid can also interact with the hydroxyl group, potentially directing the incoming electrophile to the ortho position.[1][2]

Advantages:

  • Milder reaction conditions compared to using elemental bromine.

  • High potential for ortho-selectivity with the appropriate catalyst.[1]

  • Easy to handle solid reagent (NBS).

Disadvantages:

  • Over-bromination to the di-bromo product can occur if the reaction is not carefully controlled.

  • The choice of solvent can significantly impact the reaction rate and selectivity.

Method B: N-Bromosuccinimide (NBS) with Amine Catalysis

The use of amines as catalysts in the ortho-bromination of phenols with NBS has been shown to be effective. Primary and secondary amines, in particular, can promote selective bromination at the positions ortho to the hydroxyl group.[3]

Mechanism: It is proposed that the amine reacts with NBS to form an N-bromoamine intermediate. This intermediate then acts as the brominating agent, and steric hindrance from the amine moiety may favor attack at the less hindered ortho position.[3]

Advantages:

  • Can provide high ortho-selectivity.

  • Avoids the use of strong acids, which may be beneficial for sensitive substrates.

Disadvantages:

  • The N-bromoamine intermediates can be unstable.

  • The choice of amine and its stoichiometry are critical for achieving high selectivity.

Method C: Direct Bromination with Elemental Bromine (Br₂)

Direct bromination with elemental bromine is a classic method for introducing bromine onto an aromatic ring. However, for highly activated rings like phenols, controlling the selectivity can be challenging.

Mechanism: This is a standard electrophilic aromatic substitution reaction. The strong activating and ortho-, para-directing effect of the hydroxyl group often leads to a mixture of mono- and poly-brominated products, with the para-substituted product often being significant if that position is available. In the case of a para-substituted phenol, a mixture of ortho-brominated and potentially di-brominated products is expected.

Advantages:

  • Readily available and inexpensive brominating agent.

Disadvantages:

  • Generally low regioselectivity for phenols, often leading to mixtures of isomers and polybrominated products.

  • Harsh reaction conditions may be required.

  • Generates corrosive HBr as a byproduct.

Data Presentation: Comparative Analysis of Bromination Methods

The following table summarizes the expected yields for the synthesis of this compound using the different methods described above. The yields are estimated based on reported data for the bromination of structurally similar para-substituted phenols.

MethodBrominating AgentCatalyst/AdditiveSolventExpected Yield of 2-Bromo IsomerKey Considerations
A N-Bromosuccinimide (NBS)p-Toluenesulfonic acid (p-TsOH)Methanol>85%[1][2]High ortho-selectivity, mild conditions.
B N-Bromosuccinimide (NBS)DiisopropylamineDichloromethaneGood to ExcellentHigh ortho-selectivity, sensitive to amine choice.[3]
C Bromine (Br₂)NoneCarbon DisulfideModerate to LowPoor selectivity, formation of byproducts.

Experimental Protocols

Protocol for Method A: Ortho-Bromination with NBS and p-TsOH
  • Reaction Setup: In a round-bottom flask, dissolve 4-(2-methoxyethoxy)phenol (1 equivalent) in ACS-grade methanol.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 equivalents) to the solution and stir until it dissolves.

  • Bromination: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, keeping the temperature below 5°C.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathway and Workflow

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Ortho-Bromination Hydroquinone Hydroquinone 4-(2-methoxyethoxy)phenol 4-(2-methoxyethoxy)phenol Hydroquinone->4-(2-methoxyethoxy)phenol  1. K₂CO₃, 2-bromoethyl methyl ether  DMF, 60-80°C This compound This compound 4-(2-methoxyethoxy)phenol->this compound  NBS, p-TsOH  Methanol, 0°C to RT

Caption: Overall synthetic pathway to this compound.

Experimental_Workflow A Dissolve 4-(2-methoxyethoxy)phenol and p-TsOH in Methanol B Cool to 0°C A->B C Add NBS portion-wise B->C D Stir at Room Temperature (1-2h) C->D E Quench with Na₂S₂O₃ D->E F Extract with Ethyl Acetate E->F G Purify by Column Chromatography F->G

Caption: Experimental workflow for Method A (NBS/p-TsOH).

Regioselectivity_Factors Ortho-Bromination Yield Ortho-Bromination Yield Brominating Agent Brominating Agent Brominating Agent->Ortho-Bromination Yield Catalyst Catalyst Catalyst->Ortho-Bromination Yield Solvent Solvent Solvent->Ortho-Bromination Yield Temperature Temperature Temperature->Ortho-Bromination Yield

Caption: Factors influencing ortho-bromination regioselectivity.

Conclusion and Recommendations

Based on the analysis of analogous reactions reported in the literature, the ortho-bromination of 4-(2-methoxyethoxy)phenol using N-Bromosuccinimide in the presence of a catalytic amount of p-toluenesulfonic acid in methanol (Method A) is the most promising approach for achieving a high yield of the desired 2-bromo isomer. This method offers a combination of mild reaction conditions, high selectivity, and operational simplicity. While amine-catalyzed bromination (Method B) also presents a viable alternative, the optimization of the amine catalyst may require more extensive screening. Direct bromination with elemental bromine (Method C) is not recommended due to its expected low selectivity and the formation of difficult-to-separate byproducts.

For researchers in drug development and organic synthesis, the NBS/p-TsOH protocol provides a reliable and efficient starting point for the synthesis of this compound, a versatile intermediate for further chemical exploration.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356. (A general reference for the Williamson ether synthesis)
  • Brunning, J. P., et al. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules2016 , 21 (1), 88. [Link][1][2]

  • Yeung, Y.-Y., et al. Ammonium Salt-Catalyzed Ortho-Selective Halogenation and Phenylselenation of Phenols. ACS Catalysis2018 , 8 (5), 4033–4038. (Provides insight into catalyzed ortho-halogenation). [Link]

  • Fujisaki, S., et al. Effect of Amines on ortho-Bromination of Phenols with NBS. Bulletin of the Chemical Society of Japan1993 , 66 (5), 1576-1579. [Link][3]

  • Brunning, J. P., et al. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PubMed2016 . [Link][1][2]

  • Fujisaki, S., et al. Effect of Amines on ortho-Bromination of Phenols with NBS. J-STAGE1993 . [Link][3]

Sources

A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 2-Bromo-4-(2-methoxyethoxy)phenol in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug development and chemical synthesis, the unequivocal identification and quantification of a target analyte within a complex mixture is paramount. Specificity—the ability to assess an analyte in the presence of other components like impurities, degradation products, and matrix constituents—is a cornerstone of any robust analytical method.[1][2] This guide delves into the challenges and solutions associated with the cross-reactivity of a specific compound, 2-Bromo-4-(2-methoxyethoxy)phenol , a substituted phenol that can be an intermediate in pharmaceutical synthesis.[3]

Cross-reactivity, or interference, occurs when compounds structurally similar to the analyte generate a response in the analytical system, leading to inaccurate quantification or false identification. For researchers and drug development professionals, understanding and mitigating this risk is not just a matter of analytical rigor but a critical step in ensuring product purity, safety, and efficacy. This guide provides a framework for anticipating, identifying, and resolving potential cross-reactivity issues, using a combination of chromatographic and mass spectrometric techniques.

Understanding the Analyte and Potential Cross-Reactants

This compound possesses several structural features that dictate its analytical behavior: a phenolic hydroxyl group, a bromine substituent, and a methoxyethoxy side chain. These features influence its polarity, acidity, and spectral properties. In a typical synthetic environment, several related species could be present and pose a risk of interference:

  • Starting Materials: Unreacted precursors, such as 4-(2-methoxyethoxy)phenol.

  • Isomeric Byproducts: Positional isomers formed during the bromination step, for example, 3-Bromo-4-(2-methoxyethoxy)phenol.

  • Over-reacted Products: Di- or tri-brominated species.

  • Related Impurities: Other phenolic compounds present in the initial reagents.[4]

The similarity in the core phenolic structure makes these compounds prime candidates for cross-reactivity, as they are likely to share similar retention behaviors in chromatography and exhibit overlapping spectral characteristics.

The Analytical Strategy: A Two-Pillar Approach

To ensure specificity, a multi-faceted analytical approach is essential. Relying on a single detection method is insufficient; instead, we employ two complementary pillars of analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Pillar 1: High-Resolution Chromatographic Separation (HPLC-UV): The primary goal is to achieve baseline separation of the target analyte from all potential interferents. Reversed-phase HPLC is the workhorse for separating phenolic compounds.[5][6] The separation is governed by the hydrophobic interactions between the analytes and the C18 stationary phase.[7]

  • Pillar 2: Unambiguous Detection and Confirmation (LC-MS/MS): Mass spectrometry provides a highly selective detection method based on the mass-to-charge ratio (m/z) of the analyte and its fragmentation patterns.[8][9][10] This is crucial for confirming the identity of eluting peaks and for resolving components that may co-elute chromatographically.[11]

The logical workflow for assessing cross-reactivity is outlined in the diagram below.

G cluster_0 Phase 1: Method Development & Specificity Assessment cluster_1 Phase 2: Confirmation & Quantification prep Sample & Standard Preparation hplc_dev HPLC-UV Method Development prep->hplc_dev Define separation conditions spike Spike Sample with Potential Interferents hplc_dev->spike Identify potential cross-reactants analyze_hplc Analyze Spiked Sample (Assess Resolution) spike->analyze_hplc Challenge the method lcms_dev LC-MS/MS Method Development (MRM) analyze_hplc->lcms_dev Transfer separation method decision Resolution Acceptable? analyze_hplc->decision analyze_lcms Analyze Spiked Sample (Confirm Identity & Quantify) lcms_dev->analyze_lcms validate Full Method Validation (ICH Q2(R1)) analyze_lcms->validate decision->hplc_dev No (Optimize Method) decision->analyze_lcms Yes

Caption: Workflow for assessing the cross-reactivity of this compound.

Experimental Protocols

Protocol 1: HPLC-UV Method for Specificity Assessment

This protocol details the development of a reversed-phase HPLC method designed to separate this compound from its potential cross-reactants.

Objective: To achieve a chromatographic resolution (Rs) of >1.5 between the target analyte and all potential impurities.

Materials:

  • Reference standards of:

    • This compound (Analyte)

    • 4-(2-methoxyethoxy)phenol (Starting Material)

    • 2,6-Dibromo-4-(2-methoxyethoxy)phenol (Over-brominated Impurity - illustrative)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Procedure:

  • Standard Preparation: Prepare individual stock solutions (1 mg/mL) of the analyte and each potential interferent in ACN. Create a mixed standard solution containing all components at a suitable concentration (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17.1-20 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: Diode Array Detector (DAD) scanning from 210-400 nm; monitor at 280 nm for quantification.[12]

  • Analysis: Inject the mixed standard solution and a blank (ACN).

  • Evaluation:

    • Determine the retention time (RT) for each compound.

    • Calculate the resolution (Rs) between adjacent peaks. The goal is Rs > 1.5.

    • Examine the peak purity using the DAD to ensure no co-elution.

Causality behind Experimental Choices:

  • C18 Column: The non-polar stationary phase provides good retention for moderately polar phenolic compounds.

  • Acidified Mobile Phase (Formic Acid): Suppresses the ionization of the phenolic hydroxyl group (pKa ~8-10), leading to sharper peaks and more reproducible retention times.[7]

  • Gradient Elution: Necessary to elute compounds with a range of polarities within a reasonable timeframe, from the more polar starting material to the more non-polar di-brominated impurity.

Protocol 2: LC-MS/MS Method for Confirmation and Quantification

This protocol uses the optimized HPLC separation and adds the specificity of tandem mass spectrometry.

Objective: To develop a Multiple Reaction Monitoring (MRM) method for the unambiguous detection and quantification of the analyte, even in the presence of co-eluting species.

Instrumentation:

  • HPLC system (as above)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Analyte Infusion: Infuse a standard solution of this compound directly into the MS to determine the precursor ion and optimize fragmentation parameters. ESI in negative mode is typically preferred for phenols.

  • MRM Transition Selection:

    • Identify the deprotonated molecule [M-H]⁻ as the precursor ion.

    • Fragment the precursor ion in the collision cell and identify 2-3 characteristic, stable product ions. The transition from the precursor to the most abundant product ion will be the "quantifier," while others will be "qualifiers."

  • LC-MS/MS Analysis:

    • Use the same HPLC conditions as in Protocol 1.

    • Set up the MS to acquire data in MRM mode using the determined transitions for the analyte and any interferents if standards are available.

  • Specificity Confirmation: Analyze the spiked sample. The analyte peak should be present at the expected retention time with the correct ratio of quantifier to qualifier ions. Peaks from interfering species should either be chromatographically resolved or have different MRM transitions.

Causality behind Experimental Choices:

  • ESI Negative Mode: Phenolic protons are acidic and easily lost, forming a stable [M-H]⁻ ion, which is ideal for ESI.

  • MRM: This technique is highly specific and sensitive. The instrument filters for a specific precursor ion and then for specific fragment ions, effectively filtering out noise and signals from other co-eluting compounds that do not share these exact mass transitions.[9][11]

Illustrative Data and Comparison

The following tables present hypothetical but realistic data for this compound and its potential cross-reactants, based on the principles of chromatography and mass spectrometry.

Table 1: Comparative Chromatographic and Spectrometric Data

CompoundExpected RT (min)Polarityλmax (nm)[M-H]⁻ (m/z)Key Fragment Ion (m/z)
4-(2-methoxyethoxy)phenol8.5High278167.07123.04
This compound 11.2 Medium 282 245.00/247.00 166.00
2,6-Dibromo-4-(2-methoxyethoxy)phenol14.8Low288322.91/324.91/326.91243.91/245.91

Note: Bromine has two major isotopes (~79Br and ~81Br) in an approximate 1:1 ratio, resulting in characteristic isotopic patterns for bromine-containing ions.[13]

Data Interpretation:

  • Chromatographic Selectivity: The increasing hydrophobicity (decreasing polarity) from the starting material to the di-brominated product leads to longer retention times on a C18 column, enabling separation.[14]

  • Spectrometric Selectivity: While the UV spectra are similar, the mass-to-charge ratios are distinct. The unique precursor ion and fragmentation pattern for our target analyte in an LC-MS/MS experiment provide definitive identification.[8] For example, the loss of the bromine radical is a common fragmentation pathway for brominated phenols.

The diagram below illustrates how structural similarity can lead to challenges in chromatographic separation.

G cluster_0 Mobile Phase Flow struct_A 4-(2-methoxyethoxy)phenol More Polar Less interaction with C18 Elutes Earlier stationary_phase C18 Stationary Phase (Non-polar) struct_A:f2->stationary_phase Weak Hydrophobic Interaction struct_B This compound Intermediate Polarity Moderate interaction Target RT struct_B:f2->stationary_phase Stronger Interaction struct_C 2,6-Dibromo-4-(2-methoxyethoxy)phenol Less Polar More interaction with C18 Elutes Later struct_C:f2->stationary_phase Strongest Interaction

Caption: Interaction of related phenols with a C18 stationary phase.

Conclusion and Best Practices

Managing the cross-reactivity of This compound is achievable through a systematic and orthogonal analytical approach. Relying solely on HPLC-UV retention time is insufficient for ensuring specificity in complex mixtures.

Key Recommendations for Researchers:

  • Anticipate Interferences: Thoroughly understand the synthetic route to identify potential impurities, isomers, and byproducts.

  • Employ Orthogonal Methods: Combine high-resolution chromatography (HPLC) with highly selective detection (MS/MS) for unambiguous identification and quantification.

  • Validate for Specificity: Perform spike and recovery experiments using available standards of potential interferents to rigorously challenge the analytical method, in line with ICH Q2(R1) guidelines.[1][2][15]

  • Utilize Peak Purity Analysis: Use a Diode Array Detector (DAD) in HPLC to assess peak purity as an initial screen for co-elution.

  • Confirm with Mass Spectrometry: Use LC-MS/MS as the gold standard for confirming the identity of your target compound, especially for regulatory submissions or when unexpected peaks are observed.

By implementing these principles, scientists can develop robust, reliable, and defensible analytical methods, ensuring the quality and integrity of their research and development efforts.

References

  • Ahamad, S., et al. (2013). Predicting Retention Times of Naturally Occurring Phenolic Compounds in Reversed-Phase Liquid Chromatography: A Quantitative Structure-Retention Relationship (QSRR) Approach. MDPI. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. Available at: [Link]

  • Ceballos-Magaña, S. G., et al. (2021). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • ChemBK. (2024). 2-Bromo-4-methoxy-phenol. ChemBK. Available at: [Link]

  • Liu, J., et al. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. Talanta. Available at: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]

  • SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. SciSpace. Available at: [Link]

  • ResearchGate. (2013). Techniques for Analysis of Plant Phenolic Compounds. ResearchGate. Available at: [Link]

  • Baiocchi, C., et al. (1991). HPLC Separation and Determination of Complex Mixtures of Phenolic Compounds on Different Stationary Phases. Journal of Chromatographic Science. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]

  • Request PDF. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Request PDF. Available at: [Link]

  • Journal of Chromatography A. (1998). Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. ScienceDirect. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxyphenol. National Center for Biotechnology Information. Available at: [Link]

  • Revista Boliviana de Química. (2007). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Redalyc. Available at: [Link]

  • NIST. (n.d.). Phenol, 4-bromo-. NIST WebBook. Available at: [Link]

  • Journal of the Serbian Chemical Society. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information. Available at: [Link]

  • ACS Omega. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. American Chemical Society. Available at: [Link]

  • Assay Guidance Manual. (2017). HPLC-MS/MS for Hit Generation. National Center for Biotechnology Information. Available at: [Link]

  • Analytical Chemistry. (2017). Integration of On-Column Chemical Reactions in Protein Characterization by Liquid Chromatography/Mass Spectrometry: Cross-Path Reactive Chromatography. American Chemical Society. Available at: [Link]

  • YouTube. (2023). LC-MS/MS Fundamentals. SCIEX. Available at: [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. Available at: [Link]

  • ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available at: [Link]

  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Quora. Available at: [Link]

  • Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. Wikipedia. Available at: [Link]

  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. Chemyx. Available at: [Link]

  • Google Patents. (1992). US5107034A - Method for producing 4-(2'-methoxyethyl)phenol. Google Patents.
  • Google Patents. (1991). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol. Google Patents.

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A Researcher's Guide to Phenol Protection: A Cost-Benefit Analysis of 2-Bromo-4-(2-methoxyethoxy)phenol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical decision that can significantly impact the efficiency, cost, and overall success of a synthetic route. This guide provides an in-depth technical analysis of "2-Bromo-4-(2-methoxyethoxy)phenol," a key intermediate utilizing the 2-methoxyethoxymethyl (MEM) protecting group. We will objectively compare its synthetic utility, cost-effectiveness, and performance against common alternatives, supported by experimental data and protocols.

Introduction: The Strategic Importance of Phenol Protection

Phenolic hydroxyl groups are ubiquitous in biologically active molecules and pharmaceutical intermediates. However, their inherent acidity and nucleophilicity often interfere with subsequent synthetic transformations. Protecting the phenolic hydroxyl group is therefore a crucial step in many multi-step syntheses. An ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and cost-effective.

This guide focuses on the use of the 2-methoxyethoxymethyl (MEM) group, specifically in the context of "this compound." We will explore the synthesis of this compound and compare the MEM protecting group strategy with two widely used alternatives: the methoxymethyl (MOM) ether and the benzyl (Bn) ether.

The Utility of this compound

"this compound" serves as a valuable building block in organic synthesis. The bromine atom provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds. The MEM-protected phenol allows for these transformations to be carried out while the hydroxyl group is shielded from unwanted side reactions.

The synthesis of "this compound" typically starts from the readily available "2-Bromo-4-methoxyphenol." The protection of the phenolic hydroxyl group as a MEM ether is a straightforward process.

Comparative Analysis of Phenol Protecting Groups

The choice of a protecting group is a multifaceted decision that involves a trade-off between stability, ease of removal, and cost. Here, we compare the MEM group with the MOM and Benzyl groups.

Protecting GroupStructureStabilityDeprotection Conditions
MEM (2-Methoxyethoxymethyl)-CH₂OCH₂CH₂OCH₃Stable to strong bases (e.g., n-BuLi, Grignard reagents), many oxidizing and reducing agents. Labile to Lewis acids and strong protic acids.Lewis acids (e.g., ZnBr₂, MgBr₂, TiCl₄), strong protic acids (e.g., HCl, TFA).
MOM (Methoxymethyl)-CH₂OCH₃Stable to strong bases, but generally more labile to acidic conditions than MEM.Strong acids (e.g., HCl, TFA), Lewis acids.
Bn (Benzyl)-CH₂PhStable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.Catalytic hydrogenolysis (H₂, Pd/C), strong acids (e.g., HBr, BBr₃).

Key Considerations:

  • Acid Sensitivity: The MEM group is generally more stable to acidic conditions than the MOM group, allowing for selective deprotection in the presence of other acid-labile groups.

  • Orthogonality: The benzyl group offers excellent orthogonality as it is cleaved under conditions (hydrogenolysis) that typically do not affect acetal-based protecting groups like MEM and MOM.

  • Cost: The cost of the protecting group reagent and the associated reagents for protection and deprotection are significant factors in large-scale synthesis.

Cost-Benefit Analysis

To provide a practical comparison, we have estimated the reagent costs for the protection of one mole of a hypothetical bromophenol using the MEM, MOM, and Benzyl protecting groups. Prices are based on bulk quantities from common chemical suppliers and are subject to change.

StepReagentMEM ProtectionMOM ProtectionBenzyl Protection
Protection Protecting Agent 2-Methoxyethoxymethyl chloride (MEM-Cl)Methoxymethyl chloride (MOM-Cl)Benzyl bromide (BnBr)
Base N,N-Diisopropylethylamine (DIPEA)N,N-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH)Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
Solvent Dichloromethane (DCM)Dichloromethane (DCM) or Tetrahydrofuran (THF)Tetrahydrofuran (THF) or Acetonitrile (MeCN)
Estimated Reagent Cost per Mole

$

$
Deprotection Reagent Zinc bromide (ZnBr₂) or Trifluoroacetic acid (TFA)Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)Palladium on carbon (Pd/C) and Hydrogen gas (H₂)
Estimated Reagent Cost per Mole

$

Overall Cost Moderate Low High

Analysis:

  • MOM Protection: Generally the most cost-effective option in terms of both the protecting group reagent and the deprotection procedure. However, its lower stability to acidic conditions can be a limitation.

  • MEM Protection: Offers a good balance between cost and enhanced stability compared to the MOM group. The slightly higher cost of MEM-Cl and Lewis acid reagents for deprotection is often justified by its greater synthetic utility.

  • Benzyl Protection: While offering excellent stability and orthogonality, it is the most expensive option due to the cost of benzyl bromide and the palladium catalyst required for hydrogenolysis. This method is typically reserved for syntheses where its unique stability profile is essential.

Experimental Protocols

The following are generalized experimental procedures for the protection of a bromophenol using MEM, MOM, and Benzyl groups, and their subsequent deprotection.

Synthesis of this compound (MEM Protection)

MEM_Protection 2-Bromo-4-methoxyphenol 2-Bromo-4-methoxyphenol Reaction_Vessel Reaction_Vessel 2-Bromo-4-methoxyphenol->Reaction_Vessel 1.0 eq Workup Workup Reaction_Vessel->Workup Stir 4-12 h DIPEA DIPEA DIPEA->Reaction_Vessel 1.5 eq DCM DCM DCM->Reaction_Vessel Solvent MEM-Cl MEM-Cl MEM-Cl->Reaction_Vessel 1.2 eq, 0 °C to rt Purification Purification Workup->Purification Aqueous wash This compound This compound Purification->this compound Chromatography

Workflow for MEM protection of a bromophenol.

Procedure:

  • To a solution of 2-bromo-4-methoxyphenol (1.0 equiv) in dichloromethane (DCM, 0.5 M) under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) at 0 °C.

  • Slowly add 2-methoxyethoxymethyl chloride (MEM-Cl, 1.2 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: 85-95%

Alternative Protection Strategies

MOM_Protection Bromophenol Bromophenol Reaction_Vessel Reaction_Vessel Bromophenol->Reaction_Vessel 1.0 eq Workup Workup Reaction_Vessel->Workup Stir 2-6 h NaH NaH NaH->Reaction_Vessel 1.2 eq, 0 °C THF THF THF->Reaction_Vessel Solvent MOM-Cl MOM-Cl MOM-Cl->Reaction_Vessel 1.1 eq, 0 °C to rt Purification Purification Workup->Purification Quench with water MOM-protected_Phenol MOM-protected_Phenol Purification->MOM-protected_Phenol Chromatography

Workflow for MOM protection of a bromophenol.

Procedure:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere, add a solution of the bromophenol (1.0 equiv) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methoxymethyl chloride (MOM-Cl, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Expected Yield: 90-98%[1]

Benzyl_Protection Bromophenol Bromophenol Reaction_Vessel Reaction_Vessel Bromophenol->Reaction_Vessel 1.0 eq Workup Workup Reaction_Vessel->Workup Stir 4-16 h NaH NaH NaH->Reaction_Vessel 1.2 eq, 0 °C THF THF THF->Reaction_Vessel Solvent BnBr BnBr BnBr->Reaction_Vessel 1.1 eq, 0 °C to rt Purification Purification Workup->Purification Quench with water Benzyl-protected_Phenol Benzyl-protected_Phenol Purification->Benzyl-protected_Phenol Chromatography

Workflow for Benzyl protection of a bromophenol.

Procedure:

  • Follow the same procedure as for MOM protection, substituting benzyl bromide (BnBr, 1.1 equiv) for MOM-Cl.

  • The reaction time may be longer (4-16 hours).

Expected Yield: 90-99%

Deprotection Protocols

Procedure:

  • To a solution of the MEM-protected phenol (1.0 equiv) in dichloromethane (DCM, 0.2 M), add zinc bromide (ZnBr₂, 2.0 equiv) at room temperature.

  • Stir the mixture for 1-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Expected Yield: 85-95%

Procedure:

  • To a solution of the MOM-protected phenol (1.0 equiv) in methanol (0.2 M), add a few drops of concentrated hydrochloric acid.

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Expected Yield: 90-99%[1]

Procedure:

  • To a solution of the benzyl-protected phenol (1.0 equiv) in ethanol or ethyl acetate (0.1 M), add palladium on carbon (10 wt%, 5-10 mol%).

  • Stir the mixture under an atmosphere of hydrogen (balloon or Parr shaker) for 2-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected phenol. Purification may not be necessary.

Expected Yield: >95%[2]

Conclusion and Recommendations

The choice of a phenol protecting group is a critical strategic decision in multi-step synthesis.

  • For cost-sensitive, large-scale syntheses where moderate acid lability is tolerable, the MOM group is an excellent choice.

  • The MEM group , as utilized in "this compound," offers a superior balance of stability and reactivity , making it a versatile and reliable option for more complex syntheses where its slightly higher cost is justified by its enhanced performance.

  • The benzyl group remains the gold standard for orthogonality and robustness , and should be employed when the synthetic route involves harsh conditions that would cleave acetal-based protecting groups.

By carefully considering the factors outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies, leading to more efficient, cost-effective, and successful drug discovery and development programs.

References

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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 2-Bromo-4-(2-methoxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a number on a certificate of analysis; it is the bedrock of reproducible results and the assurance of safety and efficacy in the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for benchmarking the purity of synthesized "2-Bromo-4-(2-methoxyethoxy)phenol," a key building block in various synthetic pathways. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a framework for data interpretation, all grounded in established scientific principles and regulatory expectations.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment begins with a thorough understanding of the synthetic route, as this provides a roadmap to potential process-related impurities. While various synthetic strategies can be employed, a common approach to synthesizing this compound involves the bromination of a substituted phenol.

A plausible synthetic pathway is the electrophilic bromination of 4-(2-methoxyethoxy)phenol. This seemingly straightforward reaction can introduce a variety of impurities that a discerning analytical chemist must be able to identify and quantify.

Potential Impurities in the Synthesis of this compound:

  • Unreacted Starting Material: Residual 4-(2-methoxyethoxy)phenol.

  • Over-brominated Species: Di-brominated products, such as 2,6-dibromo-4-(2-methoxyethoxy)phenol.

  • Isomeric Impurities: Bromination at other positions on the aromatic ring, though less likely due to directing effects.

  • Reagents and Solvents: Residual brominating agents (e.g., N-Bromosuccinimide), and solvents used in the reaction and work-up.

  • Degradation Products: Phenols can be susceptible to oxidation, leading to colored impurities.

The International Council for Harmonisation (ICH) Q3A guidelines provide a framework for the identification and control of such impurities in new drug substances, which is a critical consideration for any intermediate destined for pharmaceutical use.[1][2][3][4][5]

A Multi-Pronged Approach to Purity Verification: The Analytical Workflow

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-pronged approach, employing orthogonal methods, is essential for a comprehensive assessment. Our workflow for benchmarking the purity of synthesized this compound integrates chromatographic and spectroscopic techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Benchmarking cluster_comparison Comparative Analysis Synthesized_Product Synthesized This compound HPLC HPLC-UV (Quantitative Purity) Synthesized_Product->HPLC GC_MS GC-MS (Volatile Impurities & Confirmation) Synthesized_Product->GC_MS NMR qNMR (Structural Confirmation & Purity) Synthesized_Product->NMR IR IR Spectroscopy (Functional Group Confirmation) Synthesized_Product->IR Data_Comparison Data Comparison & Purity Statement HPLC->Data_Comparison GC_MS->Data_Comparison NMR->Data_Comparison IR->Data_Comparison Commercial_Standard Commercial Standard Commercial_Standard->HPLC Commercial_Standard->GC_MS Commercial_Standard->NMR Competitor_Product Alternative Source Competitor_Product->HPLC Competitor_Product->GC_MS Competitor_Product->NMR

Caption: A comprehensive workflow for the purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone for purity determination of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[6] A well-developed HPLC method can separate the main compound from its structurally similar impurities.

Rationale for HPLC Method Development

For a brominated phenol, a reversed-phase HPLC method using a C18 column is a logical starting point. The mobile phase will typically consist of an aqueous component with an organic modifier (e.g., acetonitrile or methanol) to elute the compounds from the non-polar stationary phase. The addition of a small amount of acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase is often necessary to suppress the ionization of the phenolic hydroxyl group, resulting in sharper peaks and better peak shape.

Detailed HPLC Protocol

HPLC_Workflow prep Sample Preparation (1 mg/mL in Acetonitrile) hplc HPLC System (C18 Column, UV Detector) prep->hplc analysis Data Acquisition & Analysis (Peak Integration & Purity Calculation) hplc->analysis mobile_phase Mobile Phase A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile mobile_phase->hplc gradient Gradient Elution (e.g., 30-90% B over 20 min) gradient->hplc

Caption: A typical experimental workflow for HPLC purity analysis.

Step-by-Step HPLC Methodology:

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound, a commercial standard, and any alternative products in acetonitrile to a final concentration of 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter before injection.[7]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 30% B to 90% B over 20 minutes is a good starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Data Table (Hypothetical)
Sample IDRetention Time (min)Peak Area (%)Potential Impurity
Synthesized Batch 12.598.5Main Compound
8.20.8Unreacted Starting Material
15.10.5Di-bromo Species
Commercial Standard 12.599.8Main Compound
8.20.1Unreacted Starting Material
Alternative Source 12.595.2Main Compound
8.32.5Unreacted Starting Material
10.11.8Unknown Impurity

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For phenolic compounds, derivatization is often necessary to increase their volatility and improve chromatographic peak shape.[8][9]

The "Why" of Derivatization

The polar hydroxyl group of phenols can interact with the stationary phase in the GC column, leading to peak tailing and poor resolution. By converting the hydroxyl group to a less polar ether or ester (e.g., a trimethylsilyl ether), the volatility of the analyte is increased, resulting in sharper peaks and improved separation.

Detailed GC-MS Protocol

GCMS_Workflow prep Sample Preparation (Dissolve in Pyridine) derivatization Derivatization (Add BSTFA, heat at 70°C) prep->derivatization gcms GC-MS System (e.g., DB-5ms Column) derivatization->gcms analysis Data Acquisition & Analysis (Mass Spectrum Library Search) gcms->analysis temp_program Temperature Program (e.g., 100°C to 280°C) temp_program->gcms

Caption: Experimental workflow for GC-MS analysis with derivatization.

Step-by-Step GC-MS Methodology:

  • Sample Preparation and Derivatization:

    • Dissolve approximately 1 mg of each sample in 100 µL of pyridine in a sealed vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.[8]

  • GC-MS System and Conditions:

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). The relative abundance of impurities can be estimated from the peak areas.

Comparative Data Table (Hypothetical)
Sample IDCompound Identified (as TMS derivative)Retention Time (min)Match Factor (NIST)
Synthesized Batch This compound-TMS15.8>900
4-(2-methoxyethoxy)phenol-TMS13.2>900
Commercial Standard This compound-TMS15.8>900
Alternative Source This compound-TMS15.8>900
Unknown impurity14.5<700

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Furthermore, quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination without the need for a specific reference standard of the analyte.[10][11]

The Power of qNMR

By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the synthesized compound can be determined. This provides an orthogonal and often more accurate measure of purity compared to chromatographic methods, which can be influenced by response factors.

Detailed NMR Protocol

NMR_Workflow prep Sample Preparation (Accurately weigh sample & internal standard) dissolve Dissolution (Add deuterated solvent, e.g., DMSO-d6) prep->dissolve nmr NMR Spectrometer (e.g., 400 MHz) dissolve->nmr acquisition Data Acquisition (1H NMR, with appropriate relaxation delay) nmr->acquisition analysis Data Processing & Purity Calculation acquisition->analysis

Caption: Workflow for quantitative NMR (qNMR) for purity determination.

Step-by-Step ¹H NMR Methodology:

  • Sample Preparation for Structural Confirmation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Sample Preparation for qNMR:

    • Accurately weigh approximately 10 mg of the synthesized compound into an NMR tube.

    • Accurately weigh and add a suitable internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube.[10]

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Analysis:

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) x (N_std / I_std) x (MW_analyte / m_analyte) x (m_std / MW_std) x P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Comparative Data Table (Hypothetical)
Sample ID¹H NMR Purity (%)Key Observations from Spectrum
Synthesized Batch 98.2Signals consistent with the proposed structure. Minor peaks corresponding to residual starting material observed.
Commercial Standard 99.7Clean spectrum with all signals assignable to the target compound.
Alternative Source 94.8Broad signals in the aromatic region, suggesting the presence of paramagnetic impurities. Unidentified sharp singlets present.

Conclusion: Establishing a Benchmark for Quality

This guide has outlined a comprehensive, multi-technique approach to benchmarking the purity of synthesized this compound. By integrating high-resolution separation techniques like HPLC and GC-MS with the definitive structural and quantitative power of NMR, a complete and reliable purity profile can be established.

The choice of analytical methodology should always be guided by a deep understanding of the compound's chemistry and its intended application. For pharmaceutical intermediates, adherence to regulatory guidelines, such as those from the ICH, is paramount. The protocols and comparative data frameworks presented here provide a robust starting point for any laboratory tasked with the critical responsibility of quality control in the synthesis of novel chemical entities.

References

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  • EP0449602A1, Method for producing 4-(2'-methoxyethyl)
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A Comparative Spectroscopic Guide to 2-Bromo-4-(2-methoxyethoxy)phenol and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide is structured to provide not only a comparative analysis of spectroscopic data but also the underlying principles and experimental methodologies. We will explore how the positional arrangement of the bromo and (2-methoxyethoxy) substituents on the phenol ring influences the spectral fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Isomeric Landscape

The primary compound of interest is 2-Bromo-4-(2-methoxyethoxy)phenol. For a comprehensive comparison, we will consider its most probable positional isomers that may arise during synthesis or as related impurities. The key isomers for our analysis are:

  • This compound (Target Compound)

  • 3-Bromo-4-(2-methoxyethoxy)phenol

  • 4-Bromo-2-(2-methoxyethoxy)phenol

  • 2-Bromo-5-(2-methoxyethoxy)phenol

  • 3-Bromo-2-(2-methoxyethoxy)phenol

  • 4-Bromo-3-(2-methoxyethoxy)phenol

To understand the spectroscopic characteristics of these molecules, we will first examine the experimental data for their simpler structural analogs: the bromomethoxyphenols.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve NMR ¹H and ¹³C NMR Dissolve->NMR IR FT-IR Dissolve->IR MS GC-MS (EI) Dissolve->MS Interpret Comparative Analysis of Spectra NMR->Interpret IR->Interpret MS->Interpret Structure Structure Interpret->Structure Unambiguous Identification

Figure 2: General experimental workflow for the spectroscopic analysis of brominated phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). [1]3. ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Use a standard pulse sequence with a 45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a standard proton-decoupled pulse sequence.

    • A sufficient number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100-1000 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A suitable temperature gradient to ensure good separation of any impurities and the main compound (e.g., initial temperature of 50°C, ramp to 280°C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the expected molecular weight and fragment ions (e.g., m/z 40-400).

Conclusion

The unambiguous identification of "this compound" and its positional isomers is a critical task in pharmaceutical development. While direct experimental data for these specific compounds is scarce, a robust analytical strategy can be employed by leveraging the well-characterized spectroscopic data of their bromomethoxyphenol analogs. This guide has outlined the expected distinguishing features in ¹H NMR, ¹³C NMR, IR, and MS spectra. The key to successful isomer differentiation lies in the careful analysis of the aromatic region of the ¹H NMR spectrum, which provides a unique fingerprint for each positional isomer. By following the detailed experimental protocols provided, researchers and scientists can confidently characterize these and other related compounds, ensuring the integrity and quality of their work.

References

  • Xia, W. et al. Supplementary Information for [Journal Article Title]. Beilstein Journal of Organic Chemistry, [Year of Publication]. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 297382, 2-Bromo-4-methoxyphenol." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 608815, 3-bromo-4-methoxyphenol." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 262234, 4-Bromo-2-methoxyphenol." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13493839, 2-Bromo-5-methoxyphenol." PubChem, [Link].

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-(2-methoxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Bromo-4-(2-methoxyethoxy)phenol, a halogenated phenol derivative. By understanding the chemical's inherent properties and the rationale behind these disposal procedures, laboratory personnel can mitigate risks and ensure compliance with regulatory standards.

Hazard Assessment and Chemical Profile

GHS Classification (Inferred) : Based on available data for analogous compounds, this compound should be handled as a substance with the following hazards[1]:

  • Skin Irritation (Category 2) : Causes skin irritation.

  • Eye Irritation (Category 2A) : Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.

The presence of the bromine atom designates this compound as a halogenated organic compound , placing it under specific environmental disposal regulations[2][3].

PropertyInferred InformationSource
GHS Pictogram Irritant[1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Regulatory Classification Halogenated Organic CompoundGeneral Chemical Classification

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is directly linked to the identified hazards. The following PPE is mandatory when handling this compound in any form (solid, solution, or as waste).

  • Eye Protection : Chemical safety goggles are essential to prevent eye irritation from splashes or dust. A face shield should be used when handling larger quantities or if there is a significant risk of splashing[4].

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.

  • Skin and Body Protection : A laboratory coat is required to protect against skin contact. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors. If a fume hood is not available or if airborne concentrations are expected to be high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Segregation and Storage of Waste: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is a cornerstone of laboratory safety and is mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA)[2][5]. The primary principle is to prevent inadvertent and potentially hazardous chemical reactions.

Workflow for Waste Segregation:

Caption: Immediate segregation of this compound waste into a designated and clearly labeled "Halogenated Organic Waste" container is crucial.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated : this compound waste must be collected in a dedicated container for halogenated organic waste . It should never be mixed with non-halogenated organic solvents[6][7]. This is because the disposal methods for these two streams are different and mixing can lead to complications and increased disposal costs.

  • Chemical Incompatibility : Keep halogenated waste containers away from strong oxidizing agents, strong acids, and bases to prevent exothermic or violent reactions.

  • Labeling : The waste container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents, including "this compound". The date of initial waste addition should also be recorded.

  • Container Integrity : Use a chemically compatible container with a secure, tight-fitting lid. The container should be stored in a secondary containment bin to prevent the spread of material in case of a leak.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound from the laboratory to its final treatment.

Disposal Workflow Diagram:

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Environmental Health & Safety (EHS) cluster_facility Licensed Disposal Facility A 1. Collect Waste in Designated Halogenated Waste Container B 2. Securely Cap and Properly Label Container A->B C 3. Store in a Ventilated and Secure Location B->C D 4. Schedule Waste Pickup with EHS C->D E 5. EHS Transports to Hazardous Waste Facility D->E F 6. Controlled High-Temperature Incineration E->F G 7. Treatment of Flue Gases F->G

Caption: The disposal process for this compound waste from the laboratory to final destruction.

Detailed Procedural Steps:

  • Collection :

    • Solid Waste : Unused or expired solid this compound should be transferred directly into the designated halogenated organic waste container.

    • Liquid Waste : Solutions containing this compound should be poured carefully into the liquid halogenated organic waste container. Use a funnel to avoid spills.

    • Contaminated Materials : Items such as gloves, weighing paper, and pipette tips that are contaminated with the chemical should be placed in a sealed bag and then into the solid halogenated organic waste container[8].

  • Container Management :

    • Keep the waste container closed at all times, except when adding waste.

    • Do not overfill the container; fill to a maximum of 80% capacity to allow for vapor expansion.

  • Temporary Storage :

    • Store the sealed and labeled waste container in a designated and well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from heat sources and direct sunlight.

  • Waste Pickup and Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • The ultimate disposal method for halogenated organic compounds like this compound is typically high-temperature incineration at a licensed hazardous waste facility[9][10]. This method is crucial for the complete destruction of the molecule and to prevent the formation of toxic byproducts.

Spill Management: Preparedness and Response

In the event of a spill, a prompt and appropriate response is critical to minimize exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert : Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify EHS.

  • Control and Contain : If it is safe to do so, control the source of the spill. For liquid spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill[4]. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Cleanup :

    • Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools.

    • For solid spills, gently sweep the material to avoid creating dust. A HEPA-filtered vacuum cleaner may be used for larger quantities if available and appropriate.

  • Decontamination : Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All materials used for cleanup, including contaminated PPE, must be placed in the halogenated organic waste container.

  • Reporting : Report the spill to your laboratory supervisor and EHS, even if it is a minor incident.

The Imperative of Incineration for Halogenated Compounds

The thermal decomposition of brominated compounds, if not properly controlled, can lead to the formation of hazardous byproducts, including hydrogen bromide (HBr) and potentially polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[11]. These byproducts are highly toxic and persistent in the environment.

Licensed hazardous waste incinerators operate at very high temperatures and have sophisticated flue gas treatment systems (e.g., scrubbers) to neutralize acidic gases like HBr and capture other pollutants, ensuring the complete and safe destruction of the hazardous waste[9][10]. Disposing of this compound through any other means, such as drain disposal or landfill, is not only a regulatory violation but also poses a significant threat to the environment and public health.

By adhering to these scientifically grounded and procedurally detailed disposal protocols, laboratory professionals can uphold their commitment to safety, environmental responsibility, and regulatory compliance.

References

  • PubChem. 2-Bromo-4-methoxyphenol. National Center for Biotechnology Information. [Link]

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A Researcher's Guide to the Safe Handling of 2-Bromo-4-(2-methoxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard: A Profile of Substituted Phenols

Phenolic compounds, as a class, are known for their corrosive and toxic properties.[1][2] Phenol can be rapidly absorbed through the skin, often with an anesthetic effect that can delay the perception of a chemical burn.[1][2][3] This absorption can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[4][5] Brominated phenols carry the additional consideration of the reactivity and potential environmental toxicity associated with halogenated organic compounds.[6]

Based on the Safety Data Sheet for the structurally similar compound 5-Bromo-2-(2-methoxyethoxy)phenol, we can anticipate a similar hazard profile for 2-Bromo-4-(2-methoxyethoxy)phenol.[7]

Anticipated GHS Hazard Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity, Single Exposure (Respiratory Irritation)Category 3

Signal Word: Warning[7]

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Engineering Controls: Your First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Chemical Fume Hood: All work with this compound, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood.[4][8] This is critical to prevent the inhalation of any vapors or aerosols.

  • Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel time from the work area.[3][4] All personnel should be familiar with their location and operation before beginning any work.

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is mandatory to prevent skin and eye contact. The selection of appropriate PPE is crucial, as some materials offer better resistance to phenols than others.

PPE Selection Guide
Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant splash hazard.[1][4][9]Protects against splashes and vapors that can cause serious eye irritation or permanent damage.[7]
Hand Protection Double-gloving is recommended. Use thicker (8mil) nitrile gloves for incidental contact. For direct handling or when making solutions, wear utility-grade neoprene or butyl gloves over nitrile gloves.[4] Do not use latex gloves.[1]Phenol can penetrate some glove materials. Neoprene and butyl rubber offer better protection. Double-gloving provides an extra layer of security.
Body Protection A fully buttoned lab coat must be worn. For tasks with a higher splash potential, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[4]Protects skin from accidental contact.
Footwear Closed-toe, solid-top shoes must be worn in the laboratory at all times.[4]Prevents exposure from spills that may reach the floor.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents.

Step-by-Step Handling Procedure
  • Preparation: Before starting work, ensure the fume hood is functioning correctly and the sash is at the appropriate working height. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Avoid creating dust.[10]

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent. Be mindful of any potential exothermic reactions.

  • Post-Handling: After use, ensure the container is tightly sealed. Wipe down the work area in the fume hood.

  • Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

Storage Requirements
  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][12]

  • Keep the container tightly closed.

  • Store containers below eye level to minimize the risk of dropping and splashing.[1]

Emergency Procedures: Plan for the Unexpected

Immediate and correct response to an exposure or spill is critical.

Exposure Response
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][13] For phenol exposures, it is highly recommended to then apply polyethylene glycol (PEG) 300 or 400 to the affected area.[2][3] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[5]
Spill Response Workflow

The following diagram outlines the procedural flow for managing a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small Spill? assess->small_spill don_ppe Don Appropriate PPE (Neoprene/Butyl Gloves, Goggles, Face Shield, Lab Coat, Apron) small_spill->don_ppe Yes large_spill Large Spill small_spill->large_spill No contain Contain Spill with Absorbent Material (e.g., Vermiculite) don_ppe->contain cleanup Carefully Collect Absorbed Material into a Labeled Waste Container contain->cleanup decontaminate Decontaminate Spill Area with Soap and Water cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose end Procedure Complete dispose->end contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs

Caption: Workflow for managing a chemical spill.

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Dispose of the waste through your institution's approved hazardous waste disposal program.[6] Do not pour waste down the drain.[6]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment for everyone.

References

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Unknown. (n.d.). Phenol SOP. Retrieved from [Link]

  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, September 2). Safety Data Sheet for 4-Bromophenol. Retrieved from [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet Phenol. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]

  • protocols.io. (2020, September 9). PHENOL FIRST AID and personal protective equipment. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet for 2-Bromo-4-fluorophenol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Retrieved from [Link]

  • Unknown. (n.d.). Bromine Safety & Standard Operating Procedures. Retrieved from [Link]

  • University of California, Berkeley - Office of Environment, Health & Safety. (n.d.). Phenol. Retrieved from [Link]

  • Studylib. (n.d.). Bromine Handling SOP: Safety Procedures & Guidelines. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.